molecular formula C10H12O5S B1585582 5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS No. 4840-63-5

5-(Ethylsulfonyl)-2-methoxybenzoic acid

カタログ番号: B1585582
CAS番号: 4840-63-5
分子量: 244.27 g/mol
InChIキー: NBFYWQQYIJTQQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS 4840-63-5) is a high-value chemical building block with significant importance in medicinal chemistry and pharmaceutical development. Its molecular formula is C 10 H 12 O 5 S and it has a molecular weight of 244.27 g/mol . The primary pharmaceutical application of this compound is as a direct precursor in the synthesis of Amisulpride . Amisulpride is a substituted benzamide with recognized antipsychotic and antiemetic properties, functioning as a selective dopamine D2 and D3 receptor antagonist . The final synthetic step in producing Amisulpride involves the coupling of this benzoic acid derivative with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine . This coupling is typically facilitated by activating the carboxylic acid group using reagents such as triethylamine and ethyl chloroformate to form a mixed anhydride intermediate, or alternatively, via carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) . The chirality of the final active pharmaceutical ingredient is dictated by the enantiomeric purity of the pyrrolidine reactant, not this compound . In addition to its role as a synthetic intermediate, this compound is also identified as a known process-related impurity in the final Amisulpride drug substance, where it is designated as Amisulpride EP Impurity E according to the European Pharmacopoeia . This makes it a critical reference standard for quality control and analytical testing, ensuring the purity and safety of the final drug product. Its presence in the final API indicates an incomplete reaction or insufficient purification, and its levels are strictly monitored using modern analytical techniques like High-Performance Liquid Chromatography (HPLC) . This product is offered with a typical purity of 95% and is intended for research and development purposes only . It is supplied with guaranteed quality and stability, suitable for use in method development, impurity identification, and synthetic chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFYWQQYIJTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964063
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-63-5
Record name 5-(Ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulphonyl)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulphonyl)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4840-63-5), a pivotal intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical identity, a proposed robust synthesis protocol, in-depth characterization through modern analytical techniques, and its significant role in the development of benzamide-class pharmaceuticals, notably the atypical antipsychotic, Sultopride. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the handling and application of this key chemical entity.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate production are paramount. This compound is a prime example of a non-commercialized, yet strategically vital, building block. Its molecular architecture, featuring a benzoic acid core functionalized with both a methoxy and an ethylsulfonyl group, makes it an ideal precursor for the construction of complex molecules. The presence of the ethylsulfonyl group, in particular, is critical for modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API), influencing factors such as solubility and receptor binding affinity.[1]

While its direct biological activity is not extensively documented, its role as a key intermediate in the synthesis of the atypical antipsychotic drug Sultopride underscores its importance.[2][3] Sultopride functions as a selective dopamine D2 and D3 receptor antagonist, and its therapeutic efficacy is intrinsically linked to the precise molecular framework provided by its precursors.[2][4] This guide, therefore, aims to equip researchers with the necessary technical knowledge to synthesize, characterize, and strategically utilize this compound.

Chemical Identity and Physicochemical Properties

A foundational aspect of working with any chemical compound is a thorough understanding of its identity and physical characteristics.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 4840-63-5[5]
Molecular Formula C₁₀H₁₂O₅S[6]
Molecular Weight 244.26 g/mol [6]
IUPAC Name This compound[3]
Synonyms 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid[6]
Predicted Melting Point 124.0 - 125.5 °C
Predicted Boiling Point 470.7 ± 45.0 °C at 760 mmHg
Predicted Density 1.325 ± 0.06 g/cm³

Proposed Synthesis Protocol

While direct synthesis routes for this compound are not prevalent in literature, a robust and logical two-step pathway can be designed based on established methodologies for analogous compounds, such as 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[7][8] This proposed synthesis starts from the corresponding methyl ester, methyl 5-(ethylsulfonyl)-2-methoxybenzoate, which can be synthesized or procured. The key transformations are the oxidation of a thioether precursor followed by ester hydrolysis.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis A Methyl 5-(ethylthio)-2-methoxybenzoate D Methyl 5-(ethylsulfonyl)-2-methoxybenzoate A->D Oxidation of Thioether B Oxidizing Agent (e.g., H₂O₂) B->A C Catalyst (e.g., Sodium Tungstate) C->A E Methyl 5-(ethylsulfonyl)-2-methoxybenzoate H This compound (Final Product) E->H Saponification F Base (e.g., NaOH) F->E G Acid Workup (e.g., HCl) G->H

Caption: Proposed two-step synthesis workflow.

Step 1: Oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate

Causality: The ethylthio (-S-Et) group is oxidized to the corresponding ethylsulfonyl (-SO₂-Et) group. Hydrogen peroxide is a common and effective oxidizing agent for this transformation. The reaction is often catalyzed by a tungstate salt, which forms a peroxotungstate species in the presence of H₂O₂, a more potent oxidant.[7][8]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-(ethylthio)-2-methoxybenzoate (1 equivalent) in a suitable solvent such as isopropanol.

  • Add a catalytic amount of sodium tungstate (e.g., 0.01-0.05 equivalents).

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise to the stirred solution, maintaining the temperature between 40-45 °C.

  • After the addition is complete, continue stirring at 40-45 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 5-10 °C.

  • To quench any remaining peroxide, slowly add a 5% aqueous solution of sodium thiosulfate and stir for 60 minutes.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-(ethylsulfonyl)-2-methoxybenzoate.[1]

Step 2: Hydrolysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

Causality: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). The use of a strong base like sodium hydroxide ensures the irreversible formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product.[8][9]

Protocol:

  • Dissolve the crude methyl 5-(ethylsulfonyl)-2-methoxybenzoate from Step 1 in a mixture of water and a co-solvent like ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to 60-65 °C and stir for 2-3 hours, monitoring for the disappearance of the starting ester by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of dilute hydrochloric acid. This will cause the carboxylic acid product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Proton ~ 12-13Singlet (broad)1H-COOH
Aromatic H~ 8.2Doublet1HH ortho to -COOH & meta to -SO₂Et
Aromatic H~ 8.0Doublet of doublets1HH meta to -COOH & ortho to -SO₂Et
Aromatic H~ 7.2Doublet1HH meta to -COOH & meta to -SO₂Et
Methoxy H~ 3.9Singlet3H-OCH₃
Sulfonyl CH₂~ 3.2Quartet2H-SO₂CH₂CH₃
Ethyl CH₃~ 1.2Triplet3H-SO₂CH₂CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbon ~ 168-COOH
Aromatic C~ 160C-OCH₃
Aromatic C~ 138C-SO₂Et
Aromatic C~ 133C-H (para to -OCH₃)
Aromatic C~ 125C-H (ortho to -SO₂Et)
Aromatic C~ 123C-COOH
Aromatic C~ 113C-H (ortho to -OCH₃)
Methoxy C~ 56-OCH₃
Sulfonyl CH₂~ 52-SO₂CH₂CH₃
Ethyl CH₃~ 7-SO₂CH₂CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a vibrational fingerprint of the molecule's functional groups.[13][14][15]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~ 3080C-H stretchAromatic
~ 2980C-H stretchAliphatic (-CH₂, -CH₃)
1710 - 1680 (strong)C=O stretchCarboxylic Acid (-COOH)
~ 1600, 1470C=C stretchAromatic Ring
1320 - 1280 (strong)S=O stretch (asymmetric)Sulfonyl (-SO₂-)
1160 - 1120 (strong)S=O stretch (symmetric)Sulfonyl (-SO₂-)
~ 1250C-O stretchAryl Ether
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.[16][17][18]

m/zProposed FragmentNotes
244[M]⁺Molecular Ion
227[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
199[M - COOH]⁺Loss of carboxyl group
165[M - SO₂Et]⁺Loss of ethylsulfonyl radical
105[C₇H₅O]⁺Common fragment from benzoic acid derivatives
77[C₆H₅]⁺Phenyl cation

Application as a Key Pharmaceutical Intermediate: The Synthesis of Sultopride

The primary significance of this compound lies in its role as a direct precursor to the atypical antipsychotic drug, Sultopride.[2] The synthesis involves the amidation of the carboxylic acid group with (1-ethylpyrrolidin-2-yl)methanamine.

G A This compound D Sultopride A->D Amide Coupling B (1-ethylpyrrolidin-2-yl)methanamine B->D C Coupling Agent (e.g., DCC, EDC) C->A

Caption: Synthesis of Sultopride from the title compound.

Pharmacological Context of Sultopride: Sultopride is a selective antagonist of dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia.[4][19] By blocking these receptors in the mesolimbic and mesocortical pathways of the brain, Sultopride helps to alleviate both the positive (e.g., hallucinations, delusions) and negative (e.g., apathy, social withdrawal) symptoms of the disorder.[4][20] The ethylsulfonyl group at the 5-position of the benzamide core is a critical pharmacophoric element that contributes to its receptor binding profile and overall therapeutic effect.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person into fresh air.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound stands as a testament to the critical role of specialized intermediates in modern drug development. While not an end-product itself, its precise chemical architecture is indispensable for the synthesis of vital medications like Sultopride. This guide has provided a comprehensive technical framework, from a proposed, logically derived synthesis to detailed analytical characterization and application context. By understanding the causality behind the synthetic steps and the expected analytical signatures, researchers are better equipped to produce, validate, and utilize this important compound, thereby facilitating the advancement of pharmaceutical research and development.

References

A Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Structure, Properties, and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Ethylsulfonyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical manufacturing. Characterized by a benzoic acid core functionalized with ortho-methoxy and para-ethylsulfonyl groups, this compound serves as a critical intermediate and structural motif in the synthesis of various pharmacologically active agents. Its molecular architecture provides a versatile scaffold for developing drugs targeting the central nervous system and for creating potent enzyme inhibitors used in oncology. This guide offers an in-depth analysis of its molecular structure, core physicochemical properties, and the strategic logic behind its synthesis and application in modern drug development, providing researchers with the foundational knowledge required to leverage this molecule in their work.

Core Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its specific chemical and physical characteristics. These properties are essential for its handling, reaction planning, and integration into synthetic workflows.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid[1][2]
CAS Number 4840-63-5[1][2][3][4]
Molecular Formula C10H12O5S[1][5]
Molecular Weight 244.26 g/mol [2][5]
Melting Point 124.0 - 125.5 °C[1][2]
Boiling Point 470.7 ± 45.0 °C (Predicted)[2]
Density 1.325 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.43 ± 0.10 (Predicted)[2]
Canonical SMILES O=C(O)C1=CC(=CC=C1OC)S(=O)(=O)CC[1]
InChI InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)[1]
Storage Conditions Sealed in a dry environment at room temperature.[2][5]

Molecular Structure Analysis

The structure of this compound is composed of a benzene ring with three key substituents that dictate its chemical reactivity and utility.

  • Benzoic Acid Group (-COOH): This primary functional group confers acidity to the molecule (predicted pKa ≈ 3.43) and serves as a handle for further chemical modifications, such as esterification or amide bond formation.[2]

  • Methoxy Group (-OCH3): Located at the ortho-position relative to the carboxylic acid, this electron-donating group influences the electronic properties of the aromatic ring and can sterically hinder certain reactions at the carboxylic acid.

  • Ethylsulfonyl Group (-SO2CH2CH3): Positioned para to the methoxy group, this strong electron-withdrawing group significantly impacts the molecule's polarity and electronic distribution. It is a key pharmacophoric element in many of its derivatives, enhancing solubility in polar solvents and potentially participating in hydrogen bonding as an acceptor.[6]

Caption: 2D Molecular Structure of this compound.

Synthetic Landscape and Methodologies

While this compound is primarily an intermediate, its synthesis is foundational to its derivatives. The literature provides detailed synthetic routes for closely related, high-value compounds, from which a robust protocol for the parent acid can be inferred and understood. The synthesis of its amino-substituted analogue, 5-(ethylsulfonyl)-2-methoxyaniline, offers a validated template for constructing the core ethylsulfonyl-methoxyphenyl scaffold.[7]

Conceptual Synthetic Workflow

A logical and scalable synthesis strategy begins with a common starting material like 4-methoxybenzene-1-sulfonyl chloride, which can be prepared from anisole.[7] The workflow is designed to build the required functionality step-by-step, ensuring high purity and yield.

Caption: Conceptual workflow for the synthesis of the target compound.

Field-Proven Protocol: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

The following protocol, adapted from a published synthesis of a key derivative, demonstrates the practical steps for forming the ethylsulfonyl moiety on the methoxy-substituted ring.[7] This methodology is directly relevant for any researcher aiming to work with this chemical class.

Objective: To synthesize 5-(ethylsulfonyl)-2-methoxyaniline, a critical precursor for VEGFR2 inhibitors, from 4-methoxybenzene-1-sulfonyl chloride.[7]

Pillar of Trustworthiness: This multi-step synthesis avoids chromatographic purification, making it scalable and robust. Each intermediate is isolated and characterized before proceeding, ensuring a self-validating system where the purity of each step confirms the success of the previous one.

Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate

  • Causality: The sulfonyl chloride is first reduced to a sodium sulfinate salt. This intermediate is a potent nucleophile, perfectly primed for the subsequent alkylation step to form the carbon-sulfur bond.

  • Procedure:

    • Dissolve sodium sulfite (Na2SO3) in water.

    • Add sodium bicarbonate (NaHCO3) to the solution.

    • Slowly add 4-methoxybenzene-1-sulfonyl chloride (1.0 equiv) to the stirred solution, maintaining the temperature below 40 °C.

    • Stir the reaction mixture at room temperature for several hours until TLC analysis confirms the consumption of the starting material.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the sodium sulfinate salt.

Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

  • Causality: This is a standard S-alkylation reaction. The sulfinate anion displaces the iodide from ethyl iodide to form the stable ethyl sulfone.

  • Procedure:

    • Suspend the sodium 4-methoxybenzenesulfinate (1.0 equiv) in a suitable solvent like DMF.

    • Add ethyl iodide (1.1 equiv) to the suspension.

    • Heat the reaction mixture (e.g., to 80 °C) and stir for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 1-(ethylsulfonyl)-4-methoxybenzene.

Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

  • Causality: A nitro group is introduced ortho to the methoxy group via electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, and the ethylsulfonyl group is a meta-director; the ortho position to the methoxy group is activated and sterically accessible. This nitro group will serve as a precursor to the amine.

  • Procedure:

    • Dissolve 1-(ethylsulfonyl)-4-methoxybenzene (1.0 equiv) in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated yellow solid is filtered, washed with water until neutral, and dried.

Step 4: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

  • Causality: The nitro group is selectively reduced to an amine using catalytic hydrogenation. This is a clean and high-yielding transformation.

  • Procedure:

    • Dissolve the nitro compound (1.0 equiv) in ethanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a slightly elevated temperature (e.g., 34 °C).[7]

    • Monitor the reaction until completion (typically 24-48 hours).

    • Filter the mixture through a pad of celite or silica gel to remove the catalyst and evaporate the solvent to yield the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[7]

Significance in Drug Development

The this compound scaffold is not just a synthetic intermediate but a validated pharmacophoric fragment. Its presence in advanced clinical candidates and approved drugs underscores its importance.

  • Precursor for Amisulpride: The aminated derivative, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a pivotal intermediate in the industrial synthesis of Amisulpride.[8][9] Amisulpride is an atypical antipsychotic agent used for the treatment of schizophrenia. The ethylsulfonyl moiety is crucial for the drug's receptor binding profile.

  • Fragment in Kinase Inhibitors: The 5-(ethylsulfonyl)-2-methoxyaniline fragment is integral to a class of powerful inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis (the formation of new blood vessels).[7] By inhibiting VEGFR2, these compounds can slow or stop tumor growth, and several such drugs are used clinically in cancer therapy.[7]

G cluster_0 Synthetic Pathway cluster_1 Key Pharmaceutical Derivatives A This compound (Target Compound) B 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid A->B Amination D 5-(Ethylsulfonyl)-2-methoxyaniline A->D Decarboxylation & Amination (Conceptual) C Amisulpride (Antipsychotic) B->C Amide Coupling E VEGFR2 Inhibitors (Anti-cancer) D->E Scaffold for Synthesis

Caption: Role as a central intermediate for key pharmaceutical agents.

Conclusion

This compound is a compound of high strategic value for professionals in drug discovery and development. Its well-defined molecular structure and predictable physicochemical properties make it a reliable building block. A thorough understanding of its synthesis, particularly through methodologies validated for its close derivatives, empowers researchers to construct complex molecules with precision. Its established role as a precursor to essential medicines like Amisulpride and as a core fragment in targeted cancer therapies confirms its lasting importance in the pharmaceutical landscape.

References

An In-depth Technical Guide to the Solubility of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key parameter in drug development, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. While specific experimental solubility data for this compound is not widely published, this document synthesizes information on its physicochemical properties, predicted solubility behavior based on structurally related molecules, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability profile. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a viable dosage form.[1] this compound, a compound of interest in medicinal chemistry, possesses structural features—a carboxylic acid, a methoxy group, and an ethylsulfonyl group—that create a nuanced solubility profile. Understanding how this molecule interacts with various organic solvents is paramount for its progression through the development pipeline, from early-stage screening to final formulation. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, a preliminary analysis of its chemical structure is essential.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅S--INVALID-LINK--
Molar Mass 244.26 g/mol --INVALID-LINK--
Melting Point Not available
pKa Estimated to be acidic due to the carboxylic acid group.

The molecule's structure suggests a degree of polarity conferred by the carboxylic acid, methoxy, and ethylsulfonyl groups. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[2]

  • Polar Protic Solvents (e.g., Alcohols): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol. This is supported by the high solubility of the structurally similar 4-methoxybenzoic acid in various alcohols.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar nature of the methoxy and ethylsulfonyl groups should facilitate dissolution in polar aprotic solvents. 4-methoxybenzoic acid is known to be soluble in acetone and ethyl acetate.[2]

  • Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the functional groups, the solubility in non-polar hydrocarbon solvents is expected to be low.[2]

  • Aqueous Solubility: Aromatic sulfonic acids are generally water-soluble.[3] However, the overall hydrophobicity of the benzene ring and the ethyl group may limit its solubility in water. The carboxylic acid group will impart pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This protocol is considered the gold standard and is recommended by regulatory bodies.[5]

Principle

The shake-flask method establishes equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An excess of solid is crucial to ensure that equilibrium is reached with the solid phase present.[1]

    • The exact amount of excess solid should be sufficient to be visible at the end of the experiment.

  • Equilibration:

    • Place the sealed containers in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.[4]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[4]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed at the experimental temperature to permit the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant for analysis. To ensure that no undissolved solid is transferred, centrifugation or filtration using a chemically compatible syringe filter (e.g., PTFE) is highly recommended.[6]

  • Quantification of Solute Concentration:

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Dilute the sample aliquot with the solvent as necessary to fall within the linear range of the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account.

    • The solubility is typically reported in units of mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.[4]

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is critical for the accurate quantification of this compound in the solubility samples.

Suggested HPLC Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry of a standard solution. Aromatic rings typically have strong absorbance in the 230-280 nm range.
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Method Validation

The chosen HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound.[8]

Conclusion

While direct, published quantitative solubility data for this compound in a range of organic solvents is scarce, a combination of theoretical prediction based on its molecular structure and a robust experimental protocol provides a clear path to obtaining this critical information. The shake-flask method, coupled with a validated HPLC analytical procedure, represents the gold standard for generating reliable and reproducible solubility data. The insights gained from such studies are indispensable for guiding the formulation and development of drug candidates containing this and structurally related scaffolds.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No: 4840-63-5): its melting and boiling points. As a key intermediate in the synthesis of various pharmaceutical compounds, the precise characterization of its thermal behavior is paramount for process development, quality control, and regulatory compliance. This document delves into the theoretical underpinnings and practical methodologies for accurate measurement, emphasizing the causality behind experimental choices and the principles of self-validating protocols. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of these fundamental analytical procedures.

Introduction: The Significance of this compound

This compound is a sulfonyl-substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid, a methoxy group, and an ethylsulfonyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis. Notably, it serves as a crucial intermediate in the manufacture of certain active pharmaceutical ingredients (APIs).

The purity and identity of such intermediates are critical to the safety and efficacy of the final drug product. The melting point and boiling point are fundamental physical constants that serve as primary indicators of a compound's identity and purity. A sharp and defined melting range typically signifies a high degree of purity, whereas a depressed and broad melting range often indicates the presence of impurities.[1] The boiling point, similarly, is a characteristic property for volatile compounds.

This guide will provide a detailed exploration of the methods used to determine these properties for this compound, with a focus on best practices and the interpretation of results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the foundational information required for its handling, processing, and analysis.

PropertyValueSource(s)
CAS Number 4840-63-5[2]
Molecular Formula C₁₀H₁₂O₅S
Molecular Weight 244.27 g/mol
Appearance Solid-
Melting Point 124.0 - 125.5 °C[2]
Predicted Boiling Point 470.7 ± 45.0 °C[2][3]

Note: The boiling point is a predicted value. Experimental determination is recommended and discussed in the subsequent sections.

Determination of Melting Point: Methodologies and Rationale

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Capillary Melting Point Method

This traditional and widely used method provides a visual determination of the melting range. The choice of this method is often based on its simplicity, low cost, and the small amount of sample required.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heater. The apparatus must be equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating Rate: A critical parameter is the heating rate. An initial rapid heating can be used to approximate the melting point. However, for an accurate determination, the heating rate should be slow, typically 1-2 °C per minute, as the melting point is approached. A rapid heating rate can lead to an erroneously high and broad melting range because the temperature of the sample lags behind the temperature of the heating block.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).

To ensure the trustworthiness of the results, the following steps are essential:

  • Calibration: The thermometer or temperature sensor must be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[5][6]

  • Multiple Determinations: At least two separate determinations should be performed. Consistent results validate the measurement.

  • Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard of this compound. If there is no depression in the melting point of the mixture, the identity of the sample is confirmed.[1]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a highly sensitive and accurate method for determining melting points and other thermal transitions.[9]

As the sample is heated, it absorbs energy during the phase transition from solid to liquid. This endothermic process results in a detectable difference in heat flow compared to the inert reference material. The resulting peak in the DSC thermogram provides information about the melting point and the enthalpy of fusion. The choice of DSC is justified by its high precision, the small sample size required, and the wealth of information it provides beyond just the melting point, such as the heat of fusion and the presence of polymorphs.[10]

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable and inert atmosphere. The temperature program is set, including the starting and ending temperatures and the heating rate. A typical heating rate for melting point determination is 5-10 °C/min.

  • Data Acquisition and Analysis: The instrument records the heat flow as a function of temperature. The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion.

  • Instrument Calibration: The DSC instrument must be calibrated for both temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Baseline Correction: A blank run (with empty pans) is performed to establish the baseline heat flow.

  • Heating Rate Variation: Performing the analysis at different heating rates can provide insights into the kinetics of the melting process.

Figure 1: Workflow for Melting Point Determination.

Determination of Boiling Point: Challenges and Approaches

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For this compound, a predicted boiling point of 470.7 ± 45.0 °C is available.[2][3] However, experimental determination is necessary for confirmation. A significant challenge in determining the boiling point of complex organic molecules is their potential for thermal decomposition at elevated temperatures.

Ebulliometric and Distillation Methods

Traditional methods like using an ebulliometer or distillation are suitable for stable liquids.[12] However, given the high predicted boiling point, these methods may not be appropriate for this compound without prior knowledge of its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] This technique is highly valuable for determining the thermal stability of a compound and can also be used to estimate the boiling point.[2][13]

As the sample is heated, it will eventually vaporize, leading to a significant loss of mass. The temperature at which this mass loss occurs provides an indication of the boiling point. More importantly, TGA can reveal if decomposition (an irreversible chemical change) occurs before or during boiling. This information is critical for selecting the appropriate method for boiling point determination.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas. The temperature is programmed to ramp up at a controlled rate (e.g., 10 °C/min) to a temperature beyond the predicted boiling point.

  • Data Acquisition and Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve will show a sharp drop in mass corresponding to vaporization. The onset temperature of this mass loss is related to the boiling point. If decomposition occurs, it will also be evident as a mass loss, often at a lower temperature than the expected boiling point.

Differential Scanning Calorimetry (DSC) under Pressure

While standard DSC is used for melting point, it can also be adapted for boiling point determination, especially when using sealed pans that can withstand the vapor pressure of the sample. The OECD guidelines for the testing of chemicals include DSC as a method for determining boiling points.[12][14]

Figure 2: Decision-Making Workflow for Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its physicochemical characterization, with significant implications for its use in pharmaceutical manufacturing. This guide has outlined both traditional and modern instrumental methods for these measurements. For the melting point, both the capillary method and DSC are reliable, with DSC offering higher precision and more comprehensive thermal data. For the boiling point, a preliminary assessment of thermal stability using TGA is strongly recommended due to the high predicted value. The choice of the final method for boiling point determination should be guided by the thermal stability profile of the compound. By following these validated protocols and understanding the rationale behind the experimental choices, researchers and scientists can ensure the generation of high-quality, reliable data that is essential for drug development and quality assurance.

References

Spectroscopic Data for 5-(Ethylsulfonyl)-2-methoxybenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A an in-depth technical guide or whitepaper on the core.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 4840-63-5) is a substituted aromatic carboxylic acid.[1][2][3][4][5][6] Its molecular structure, featuring a benzoic acid core with methoxy and ethylsulfonyl substituents, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in research and development. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopic interpretation and data from closely related compounds.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 4840-63-5[4]

  • Molecular Formula: C₁₀H₁₂O₅S[2]

  • Molecular Weight: 244.26 g/mol [2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ethyl group protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (Ar-H)7.5 - 8.5Multiplet3H
Methoxy (-OCH₃)3.9 - 4.1Singlet3H
Ethyl (-CH₂CH₃)3.1 - 3.3 (CH₂)Quartet2H
Ethyl (-CH₂CH₃)1.2 - 1.4 (CH₃)Triplet3H

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

  • The three aromatic protons will likely appear as a complex multiplet in the downfield region due to the influence of the electron-withdrawing sulfonyl group and the electron-donating methoxy group.

  • The methoxy group protons will be a sharp singlet in the midfield region.

  • The ethyl group will show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic (C-O)155 - 165
Aromatic (C-S)135 - 145
Aromatic (C-H)110 - 135
Methoxy (-OCH₃)55 - 65
Ethyl (-CH₂)45 - 55
Ethyl (-CH₃)5 - 15

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons.

  • The aliphatic carbons of the methoxy and ethyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra, based on methodologies used for similar compounds.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Use a proton-decoupled sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium
S=O (Sulfone)1300 - 1350 and 1120 - 1160Strong
C-O (Ether)1200 - 1300 and 1000 - 1100Strong

Interpretation:

  • The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

  • The C=O stretch of the carboxylic acid will be a strong, sharp peak.

  • The aromatic C=C stretches will appear as a series of medium-intensity peaks.

  • The S=O stretches of the sulfone group will give two strong absorption bands.

  • The C-O stretches of the ether and carboxylic acid will also be present.

Experimental Protocol for IR Spectroscopy

A common method for obtaining IR spectra of solid samples is using an Attenuated Total Reflectance (ATR) accessory.[7]

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 244.26) should be observed.

  • Major Fragmentation Peaks: Fragmentation of the molecular ion is expected to occur at the weaker bonds, such as the C-S bond and the C-O bonds.

Mass_Spectrometry_Fragmentation M [M]⁺˙ m/z = 244 frag1 [M - C₂H₅]⁺ m/z = 215 M->frag1 - •C₂H₅ frag2 [M - SO₂C₂H₅]⁺ m/z = 151 M->frag2 - •SO₂C₂H₅ frag3 [M - COOH]⁺ m/z = 199 M->frag3 - •COOH

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids.[7]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable signal.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive characterization of this compound. While the data presented is based on predicted values and analysis of related compounds, the provided protocols offer a solid foundation for the experimental determination and verification of these spectroscopic properties. This information is essential for researchers and scientists working with this compound, ensuring its identity and purity in various applications.

References

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid and its Crucial Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the synthesis, history, and significance of a key chemical entity in modern pharmaceutical manufacturing. While the topic specified is 5-(Ethylsulfonyl)-2-methoxybenzoic acid, the vast body of scientific and patent literature points to a closely related and more impactful compound: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid . This substituted benzoic acid derivative is a critical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1][2][3] This guide will primarily focus on the discovery and history of this vital amino-substituted compound, as its development is intrinsically linked to the production of Amisulpride. We will explore the various synthetic pathways, providing detailed protocols and insights into the chemical principles that underpin these processes.

History and Significance

The history of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is not one of a standalone therapeutic agent's discovery, but rather a story of enabling the creation of another. Its development is a direct consequence of the quest for efficient and scalable synthetic routes to Amisulpride. Amisulpride, a selective dopamine D2/D3 receptor antagonist, is utilized in the treatment of schizophrenia and other psychotic disorders.[3][4] The demand for high-purity Amisulpride necessitated the development of reliable methods for producing its key precursors, with 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid being paramount among them.[2]

The core structure of this intermediate, featuring a benzoic acid, a methoxy group, an ethylsulfonyl group, and an amino group, provides the necessary functionalities for its subsequent conversion to Amisulpride. The presence and positioning of these groups are crucial for the final drug's pharmacological activity.

Synthetic Methodologies

Several synthetic routes for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid have been developed, each with its own set of advantages and challenges concerning yield, purity, cost-effectiveness, and scalability for industrial production. The primary approaches documented in scientific literature and patents are outlined below.

Method 1: Oxidation of a Thioether Precursor

A prevalent and industrially applied method involves the oxidation of a thioether precursor, typically methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[2][5] This process is valued for its efficiency and the high purity of the final product.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is chosen as it already contains the core aromatic structure with the amino and methoxy groups correctly positioned. The ethylthio group is a readily oxidizable precursor to the desired ethylsulfonyl group.

  • Oxidizing Agent: Hydrogen peroxide is a common choice due to its effectiveness, relatively low cost, and environmentally benign byproduct (water).

  • Catalyst: Sodium tungstate is employed as a catalyst to facilitate the oxidation of the sulfide to a sulfone, enhancing the reaction rate and efficiency.[2][5]

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved using a strong base like sodium hydroxide, followed by acidification to precipitate the product.[2][5]

Experimental Protocol:

  • Oxidation:

    • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a suitable solvent such as isopropanol.[5]

    • Add a catalytic amount of sodium tungstate.[5]

    • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.[5]

    • Heat the reaction mixture to 40-45°C and stir for 3-4 hours.[5]

    • Cool the mixture to 5-10°C.[5]

    • Quench the reaction by adding a 5% sodium thiosulfate solution to decompose any excess hydrogen peroxide, yielding methyl 4-amino-5-ethylsulfonylbenzoate.[5]

  • Hydrolysis:

    • To the in-situ generated methyl 4-amino-5-ethylsulfonylbenzoate, add a solution of sodium hydroxide.[5]

    • Warm the mixture to 60-65°C and stir for 2-3 hours to facilitate the hydrolysis of the ester.[5]

    • Upon completion, cool the reaction mixture.

    • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.[5]

    • Isolate the product by filtration, wash with water, and dry.

Workflow Diagram:

Synthesis_Method_1 start Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate oxidation Oxidation (H2O2, Sodium Tungstate) start->oxidation Step 1 intermediate Methyl 4-amino-5-ethylsulfonylbenzoate oxidation->intermediate hydrolysis Hydrolysis (NaOH, then HCl) intermediate->hydrolysis Step 2 end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid hydrolysis->end Synthesis_Method_2 start 2-methoxy-4-acetaminomethyl benzoate chlorosulfonation Chlorosulfonation (ClSO3H) start->chlorosulfonation Step 1 intermediate1 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate chlorosulfonation->intermediate1 sulfonylation Reaction with Na2SO3 and Diethyl Sulfate intermediate1->sulfonylation Step 2 intermediate2 Acetylated Intermediate sulfonylation->intermediate2 acidification Acidification (HCl) intermediate2->acidification Step 3 end 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid acidification->end

References

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Core Moiety in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Ethylsulfonyl)-2-methoxybenzoic acid, a key chemical intermediate whose structural motifs are integral to the development of significant pharmaceutical agents. While not a therapeutic agent itself, its unique combination of an ethylsulfonyl group and a methoxybenzoic acid scaffold makes it a valuable building block in medicinal chemistry. This document will delve into its physicochemical properties, a proposed synthetic route based on established chemical principles, and its pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs).

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Registry Number 4840-63-5, is a substituted benzoic acid derivative.[1] The presence of a strong electron-withdrawing ethylsulfonyl group and an electron-donating methoxy group on the aromatic ring creates a unique electronic environment that influences its reactivity and the properties of its downstream derivatives.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Registry Number 4840-63-5[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.27 g/mol [1]
Melting Point 124.0-125.5 °C[1]
Synonyms 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid

Proposed Synthesis of this compound

While direct, peer-reviewed synthesis routes for this compound are not extensively published, a highly plausible and industrially scalable synthesis can be inferred from the well-documented production of its analogues, particularly 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The cornerstone of this proposed synthesis is the oxidation of a thioether precursor, a common and efficient method for forming sulfones.

The proposed two-step synthesis starts from 2-methoxy-5-(ethylthio)benzoic acid.

G cluster_0 Step 1: Thioether Synthesis (Illustrative) cluster_1 Step 2: Oxidation to Sulfone start 2-Methoxybenzoic Acid intermediate1 2-Methoxy-5-mercaptobenzoic acid start->intermediate1 Sulfurization intermediate2 2-Methoxy-5-(ethylthio)benzoic acid intermediate1->intermediate2 Ethylation precursor 2-Methoxy-5-(ethylthio)benzoic acid product This compound precursor->product Oxidation (e.g., H₂O₂) G start 5-(Ethylsulfonyl)-2- methoxybenzoic acid intermediate 4-Nitro-5-(ethylsulfonyl)-2- methoxybenzoic acid start->intermediate Nitration product 4-Amino-5-(ethylsulfonyl)-2- methoxybenzoic acid intermediate->product Reduction api Amisulpride (API) product->api Further Synthesis G fragment 5-(Ethylsulfonyl)-2-methoxyphenyl Fragment aniline 5-(Ethylsulfonyl)-2-methoxyaniline fragment->aniline is a key precursor inhibitor VEGFR2 Kinase Inhibitors aniline->inhibitor is incorporated into outcome Anti-angiogenic Activity inhibitor->outcome leads to

References

The Emergent Therapeutic Potential of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Frontier in Targeted Therapy

In the landscape of modern drug discovery, the pursuit of novel molecular entities with high efficacy and target specificity is paramount. Among the myriad of scaffolds under investigation, derivatives of 5-(Ethylsulfonyl)-2-methoxybenzoic acid have emerged as a promising class of compounds with significant biological activity. This technical guide provides an in-depth exploration of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our focus is to bridge the gap between synthetic chemistry and clinical application, providing a roadmap for the continued development of this compelling class of molecules.

The Core Moiety: Understanding the Pharmacological Significance

The this compound scaffold is a key pharmacophoric fragment found in a multitude of biologically active compounds.[1] Its structural features, particularly the ethylsulfonyl and methoxy groups, play a crucial role in the interaction of these molecules with their biological targets. The presence of 5-(Ethylsulfonyl)-2-methoxyaniline as a precursor in over 130 biologically active compounds, with a significant majority (112) demonstrating antitumor properties, underscores the importance of this chemical framework.[1] These derivatives have shown a broad spectrum of activity, functioning as inhibitors of key enzymes and receptors implicated in various pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[1]

Mechanism of Action: Targeting Key Signaling Cascades

The primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of protein kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Inhibition of Angiogenesis through VEGFR-2 Blockade

A significant body of research has focused on the role of these derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells.

One of the most promising compounds in this class is N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), which has demonstrated a half-maximal inhibitory concentration (IC50) of 22 nM against VEGFR-2.[1] The potent anti-angiogenic activity of these compounds makes them highly attractive candidates for cancer therapy.

The VEGFR-2 signaling pathway is a complex cascade of events initiated by the binding of VEGF. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues, which in turn activate multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, ultimately promoting cell proliferation and survival.[2]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds MAPK MAPK PLCg->MAPK Leads to Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 5-(Ethylsulfonyl)-2- methoxybenzoic acid derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

Dual Inhibition of VEGFR-2 and EGFR

Recent studies have expanded the therapeutic potential of this class of compounds by demonstrating dual inhibitory activity against both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). EGFR is another receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers. The ability to simultaneously target both VEGFR-2 and EGFR offers a multi-pronged attack on tumor growth, addressing both angiogenesis and cancer cell proliferation directly. A novel series of 5-ethylsulfonyl-indazole-3-carboxamides has been synthesized and shown to be potent dual inhibitors of both kinases.[3][4]

Quantitative Biological Data

The following table summarizes the in vitro biological activities of representative this compound derivatives against various cancer cell lines and kinases.

Compound IDDerivative ClassTarget(s)AssayCell LineIC50 (nM)Reference
AAZ N-phenyloxazol-2-amineVEGFR-2Enzymatic-22[1]
8g Indazole-3-carboxamideVEGFR-2, EGFRCell ProliferationHCT-11624[3][5]
Cell ProliferationMCF-728[3][5]
Kinase InhibitionVEGFR-218[3]
Kinase InhibitionEGFR35[3]
8h Indazole-3-carboxamideVEGFR-2, EGFRCell ProliferationHCT-11623[3][5]
Cell ProliferationMCF-725[3][5]
Kinase InhibitionVEGFR-215[3]
Kinase InhibitionEGFR29[3]

Experimental Protocols

The evaluation of this compound derivatives necessitates robust and reproducible experimental protocols. The following are standard methodologies for assessing their biological activity.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation signal, which can be detected using various methods, such as fluorescence, luminescence, or radioactivity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution of ATP and the kinase substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Prepare Reaction Mixture: Kinase, Buffer, Compound A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Detect Phosphorylation D->E F Calculate % Inhibition and IC50 E->F

Workflow for a VEGFR-2 Kinase Inhibition Assay.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Principle: Cancer cells are cultured in the presence of the test compound, and the number of viable cells is quantified after a specific incubation period. A reduction in cell number compared to an untreated control indicates an anti-proliferative effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent of viable cells relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the entire class of this compound derivatives is still evolving, preliminary findings from the indazole-3-carboxamide series provide valuable insights. The nature and position of substituents on the carboxamide moiety significantly influence the inhibitory potency against both VEGFR-2 and EGFR. Further exploration of different heterocyclic and aromatic substitutions on the core scaffold is a promising avenue for optimizing the activity and selectivity of these compounds. The ethylsulfonyl and methoxy groups on the benzoic acid ring are considered crucial for maintaining potent inhibitory activity, likely through key interactions within the kinase ATP-binding pocket.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel targeted therapies. The demonstrated potent inhibition of VEGFR-2 and the potential for dual inhibition of other key kinases like EGFR highlight the versatility of this chemical class. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in preclinical in vivo models. The continued investigation of these compounds holds significant promise for the development of next-generation treatments for cancer and other diseases driven by aberrant kinase signaling.

References

5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Strategic Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylsulfonyl)-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and an ethylsulfonyl moiety, makes it a strategic precursor in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its pivotal role in the production of significant therapeutic molecules, most notably the atypical antipsychotic drug amisulpride. Detailed synthetic protocols, mechanistic insights, and process optimization strategies are discussed to provide a practical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Molecular Architecture and Significance

This compound (CAS RN: 4840-63-5) is a substituted benzoic acid derivative whose value in organic synthesis is derived from its specific arrangement of functional groups.[1] The electron-withdrawing ethylsulfonyl group and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing the reactivity of the carboxylic acid and providing points for further molecular elaboration.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structure is particularly important in the development of drugs targeting the central nervous system. The most prominent application is in the synthesis of amisulpride, an atypical antipsychotic and antiemetic agent.[2][3][4] The structural elements of this compound are integral to the pharmacological activity of the final drug molecule.[3]

1.1. Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective use in the laboratory and in scaled-up manufacturing processes.

PropertyValueSource
CAS Registry Number 4840-63-5--INVALID-LINK--
Molecular Formula C10H12O5S--INVALID-LINK--
Molecular Weight 244.27 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--[5]
Melting Point 124.0-125.5 °C--INVALID-LINK--
Solubility Soluble in polar organic solvents--INVALID-LINK--[6]
Synthetic Accessibility of the Precursor

The utility of a building block is directly related to its accessibility. Several synthetic routes to this compound and its immediate precursors have been developed, often starting from more readily available materials. A common and industrially relevant pathway begins with the corresponding thioether, which is then oxidized.

A representative synthesis involves the oxidation of a methyl 4-amino-5-(ethylthio)-2-methoxybenzoate intermediate.[7][8] This thioether is oxidized to the sulfone using an oxidizing agent like hydrogen peroxide, often catalyzed by sodium tungstate.[7][8] The subsequent step is the hydrolysis of the methyl ester to the desired carboxylic acid, typically achieved with a strong base like sodium hydroxide, followed by acidification.[7][8] The careful control of reaction conditions during both the oxidation and hydrolysis steps is crucial for achieving high yield and purity.[7]

SynthesisWorkflow A Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate B Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate A->B Oxidation (e.g., H₂O₂, Na₂WO₄) C 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic Acid B->C Hydrolysis (e.g., NaOH, then HCl)

General synthetic workflow for 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.
Core Application: Synthesis of Amisulpride

The primary and most well-documented application of a close analog, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is as the pivotal precursor in the synthesis of Amisulpride (CAS 71675-85-9).[2][3][9] Amisulpride is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] The synthesis involves the formation of an amide bond between the carboxylic acid group of the precursor and the primary amine of 2-(aminomethyl)-1-ethylpyrrolidine.

3.1. The Key Amide Coupling Reaction

The transformation of the carboxylic acid into an amide is the final key step in assembling the amisulpride molecule. This can be achieved through several standard peptide coupling methodologies. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a mixed anhydride method.

One established method involves reacting 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with ethyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride.[10] This activated intermediate then readily reacts with 2-(aminomethyl)-1-ethylpyrrolidine to form the final amide product, amisulpride.[10]

Amisulpride_Synthesis cluster_reactants Reactants Precursor 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic Acid (CAS 71675-87-1) Amisulpride Amisulpride (CAS 71675-85-9) Precursor->Amisulpride Amide Coupling (e.g., Ethyl Chloroformate, Et₃N) Amine 2-(Aminomethyl)- 1-ethylpyrrolidine (CAS 26116-12-1) Amine->Amisulpride

Key amide coupling step in the synthesis of Amisulpride.
3.2. Detailed Experimental Protocol: Mixed Anhydride Method for Amisulpride Synthesis

The following protocol is a representative example based on established literature procedures for the synthesis of amisulpride from its key precursor.[10]

Materials:

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • 2-(Aminomethyl)-1-ethylpyrrolidine

  • Ethyl chloroformate

  • Triethylamine

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 104 g of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid in 380 ml of anhydrous acetone.[10]

  • Add 38 g of triethylamine to the solution and cool the mixture in an ice bath.[10]

  • Slowly add 41 g of ethyl chloroformate to the cooled solution while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of 58 g of 2-(aminomethyl)-1-ethylpyrrolidine in a suitable solvent.[10]

  • Slowly add the amine solution to the mixed anhydride suspension.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up by filtering off any salts and concentrating the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield amisulpride as a solid.[10]

Self-Validation and Causality: The use of ethyl chloroformate to form a mixed anhydride is a classic and reliable method for activating a carboxylic acid for amidation. Triethylamine acts as a base to neutralize the HCl generated during the formation of the mixed anhydride and the subsequent amidation step, driving the reaction to completion. The choice of acetone as a solvent is due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal after the reaction.[10]

Broader Synthetic Utility

While its role in amisulpride synthesis is paramount, the structural motifs within this compound and its aniline analog, 5-(ethylsulfonyl)-2-methoxyaniline, are of significant interest in broader drug discovery. These fragments are found in numerous compounds with diverse biological activities, including antitumor agents, cardiovascular agents, and protein kinase inhibitors.[11][12]

Specifically, the 5-(ethylsulfonyl)-2-methoxyaniline fragment is a key pharmacophore in several potent inhibitors of VEGFR2, a critical receptor involved in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.[12] This highlights the value of this substitution pattern as a privileged scaffold in the design of new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound and its derivatives. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is essential to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Conclusion

This compound and its close analogs are more than just chemical intermediates; they are enabling building blocks that provide a direct and efficient route to complex and therapeutically important molecules. Their well-defined reactivity and strategic placement of functional groups make them invaluable tools for medicinal chemists. The successful and high-yield synthesis of drugs like amisulpride underscores the importance of this precursor in the pharmaceutical industry. As research into new kinase inhibitors and other targeted therapies continues, the demand for such highly functionalized and strategically designed precursors is likely to grow, further cementing the role of this compound in the future of drug development.

References

Methodological & Application

synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid from 4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid from 4-methoxybenzene-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Benzoic Acid Derivative

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis requires precise control over regioselectivity to install functional groups at specific positions on the benzene ring. This application note details a robust and efficient four-step synthetic pathway starting from the commercially available 4-methoxybenzene-1-sulfonyl chloride.

The core of this synthetic strategy involves two key transformations:

  • The conversion of a sulfonyl chloride into an ethyl sulfone via a sulfinate intermediate.

  • A highly regioselective carboxylation at the C2 position, directed by the methoxy group, through the powerful technique of Directed ortho-Metalation (DoM).

This guide provides detailed, step-by-step protocols, explains the chemical principles behind the chosen methodologies, and includes critical safety information for the handling of hazardous reagents.

Overall Synthetic Workflow

The synthesis is designed as a two-part process. The first part focuses on constructing the ethyl sulfone moiety from the starting sulfonyl chloride. The second part introduces the carboxylic acid group at the sterically hindered but electronically favored position ortho to the methoxy group.

G start 4-methoxybenzene- 1-sulfonyl chloride int1 Sodium 4-methoxy- benzenesulfinate start->int1  Step 1  Na2SO3, NaHCO3 int2 1-(Ethylsulfonyl)- 4-methoxybenzene int1->int2  Step 2  Ethyl Iodide int3 2-Lithio-5-(ethylsulfonyl)- 1-methoxybenzene (in situ) int2->int3  Step 3  n-BuLi end_product 5-(Ethylsulfonyl)- 2-methoxybenzoic acid int3->end_product  Step 4  1. CO2 (s)  2. H+ workup

Caption: Overall four-step synthetic pathway.

Part 1: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

Principle and Rationale: The initial two steps transform the sulfonyl chloride into the target ethyl sulfone. Direct conversion is challenging; therefore, a two-step sequence is employed. First, the 4-methoxybenzene-1-sulfonyl chloride is reduced to the corresponding sodium sulfinate salt using sodium sulfite. This reaction converts the electrophilic sulfonyl chloride into a nucleophilic sulfinate. In the second step, this sulfinate salt undergoes an S-alkylation reaction with ethyl iodide, an efficient SN2 reaction, to form the stable 1-(ethylsulfonyl)-4-methoxybenzene intermediate. A similar pathway has been successfully used for the synthesis of related aniline derivatives[1].

Experimental Protocol: Part 1

Materials and Reagents Data

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
4-methoxybenzene-1-sulfonyl chloride 206.64 10.33 g 50.0 1.0
Sodium sulfite (Na₂SO₃) 126.04 12.60 g 100.0 2.0
Sodium bicarbonate (NaHCO₃) 84.01 8.40 g 100.0 2.0
Tetrahydrofuran (THF) - 50 mL - -
Water - 500 mL - -
Ethyl iodide (EtI) 155.97 10.1 mL 125.0 2.5

| Methanol (MeOH) | - | 250 mL | - | - |

Step 1.1: Preparation of Sodium 4-methoxybenzenesulfinate

  • In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzene-1-sulfonyl chloride (1.0 eq) in THF (50 mL).

  • In a separate beaker, dissolve sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water (500 mL).

  • Cool the aqueous solution to 0 °C in an ice bath.

  • Slowly add the THF solution of the sulfonyl chloride to the cold aqueous solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • The reaction mixture will become a clear solution. This solution containing sodium 4-methoxybenzenesulfinate is used directly in the next step without isolation.

Step 1.2: S-Alkylation to Yield 1-(Ethylsulfonyl)-4-methoxybenzene

  • Transfer the aqueous solution from Step 1.1 to a 1 L round-bottom flask suitable for heating.

  • Add methanol (250 mL) and ethyl iodide (2.5 eq) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature. A white precipitate of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Dry the product under vacuum to yield 1-(ethylsulfonyl)-4-methoxybenzene as a white solid. (Expected yield: ~90%).

Part 2: ortho-Carboxylation via Directed Metalation

Principle and Rationale: The introduction of the carboxylic acid group is achieved through Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[2][3] The methoxy group on the 1-(ethylsulfonyl)-4-methoxybenzene intermediate acts as a Directed Metalation Group (DMG). It coordinates to the lithium atom of n-butyllithium (n-BuLi), a strong organometallic base.[4][5] This coordination brings the base into close proximity to one of the ortho-protons, dramatically increasing its acidity and facilitating its abstraction to form a thermodynamically stable aryllithium intermediate.[6] This intermediate is a potent nucleophile, which is then quenched by bubbling carbon dioxide gas or by pouring onto crushed solid CO₂ (dry ice). A final acidic workup protonates the resulting lithium carboxylate salt to yield the desired this compound.

G cluster_0 Directed ortho-Metalation Mechanism A Intermediate + n-BuLi B Coordination Complex A->B Coordination C ortho-Lithiated Intermediate B->C Deprotonation (-Butane) D Lithium Carboxylate C->D Electrophilic Quench (CO₂) E Final Product D->E Acidic Workup (H₃O⁺)

References

detailed experimental protocol for 5-(Ethylsulfonyl)-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

The sulfone functional group is a cornerstone in modern drug design, prized for its ability to act as a potent hydrogen bond acceptor and for its metabolic stability. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a valuable substituted aromatic building block. Its structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a key precursor for a wide range of biologically active compounds, including inhibitors of critical protein kinases like VEGFR2, which are implicated in angiogenesis and cancer[1][2]. The synthesis of the title compound provides a crucial intermediate for developing novel therapeutics and functional materials.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the robust oxidation of its thioether precursor. The narrative emphasizes the chemical principles behind the chosen methodology, ensuring both reproducibility and a deep understanding of the reaction dynamics.

Synthetic Strategy: From Thioether to Sulfone

The most efficient and reliable pathway to this compound involves the oxidation of the corresponding thioether, 2-methoxy-5-(ethylthio)benzoic acid. This precursor can be synthesized through various standard organosulfur chemistry techniques, often starting from commercially available materials like 5-bromo-2-methoxybenzoic acid or 5-mercapto-2-methoxybenzoic acid.

This protocol focuses on the critical oxidation step, which is the core transformation for achieving the final product. The chosen oxidant is Oxone®, a stable, versatile, and effective reagent for converting sulfides to sulfones.

Overall Reaction Scheme:

Chemical Principles and Mechanism: The Oxidation Pathway

The conversion of a sulfide to a sulfone is a two-stage oxidation process, proceeding through a sulfoxide intermediate.

Sulfide → Sulfoxide → Sulfone

Each step requires one equivalent of the active oxidizing species. Therefore, to ensure a complete conversion to the sulfone, at least two equivalents of the oxidant are necessary.

Oxone® is a triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active oxidizing agent. The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic peroxide oxygen of the KHSO₅. This process is repeated on the intermediate sulfoxide, which is less nucleophilic than the starting sulfide, to yield the final sulfone. The choice of Oxone® is deliberate; it is an inexpensive, non-toxic, and environmentally benign oxidant that is easy to handle and allows for a straightforward aqueous workup[3].

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, from reaction setup to the isolation of the final product.

G cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 2-methoxy-5-(ethylthio)benzoic acid in Methanol/Water B Cool reaction mixture in an ice bath (0-5°C) A->B D Add Oxone® solution dropwise to the reaction mixture C Prepare aqueous solution of Oxone® C->D E Stir at 0-5°C, then warm to RT Monitor by TLC D->E F Quench with Na₂SO₃ solution E->F G Remove Methanol (in vacuo) F->G H Precipitate product by acidification with HCl G->H I Filter the solid product H->I J Recrystallize from Ethanol/Water I->J K Dry under vacuum J->K L Characterize (NMR, MS, MP) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the oxidation of 2-methoxy-5-(ethylthio)benzoic acid. It is crucial that the starting thioether is pure to ensure a clean reaction and high yield of the final product.

Materials and Equipment
Reagents & MaterialsEquipment
2-methoxy-5-(ethylthio)benzoic acidRound-bottom flask (250 mL)
Oxone® (Potassium peroxymonosulfate)Magnetic stirrer and stir bar
Methanol (MeOH)Dropping funnel
Deionized Water (H₂O)Ice bath
Sodium sulfite (Na₂SO₃)Thin-Layer Chromatography (TLC) plates
Hydrochloric Acid (HCl), concentratedRotary evaporator
Ethanol (EtOH)Büchner funnel and filter paper
Celite® or filter aidVacuum oven
Standard laboratory glasswarepH paper or pH meter
Step-by-Step Procedure

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-(ethylthio)benzoic acid (e.g., 5.0 g, 1 equivalent).

  • Add methanol (50 mL) and deionized water (25 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

Oxidation: 4. In a separate beaker, prepare a solution of Oxone® (e.g., 2.2 equivalents) in deionized water (50 mL). Note that Oxone® may not dissolve completely, forming a suspension. 5. Transfer the Oxone® solution/suspension to a dropping funnel. 6. Add the Oxone® solution dropwise to the stirred thioether solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction. 7. After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. 8. Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours, or until the reaction is complete.

Reaction Monitoring: 9. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes, with a small amount of acetic acid. The product (sulfone) will have a lower Rf value (be more polar) than the starting material (sulfide) and the sulfoxide intermediate. The reaction is complete when the starting material spot is no longer visible.

Workup and Isolation: 10. Once the reaction is complete, cool the mixture again in an ice bath. 11. Quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides. 12. Remove the methanol from the reaction mixture using a rotary evaporator. 13. The resulting aqueous solution may contain suspended solids. If so, filter the mixture through a pad of Celite® to clarify. 14. Cool the clear aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. This will precipitate the carboxylic acid product. 15. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. 16. Collect the white solid product by vacuum filtration using a Büchner funnel. 17. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any remaining salts.

Purification and Characterization: 18. For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. 19. Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. 20. Characterize the final product by standard analytical methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.
  • Mass Spectrometry (MS): To verify the molecular weight.
  • Melting Point (MP): To assess purity.

Safety Precautions and Handling

Scientific integrity demands a commitment to safety. The following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[4]

  • Oxone® Handling: Oxone® is a strong oxidizing agent and is corrosive.[5] It can cause severe skin burns and eye damage.[6][7]

    • Avoid breathing the dust; handle it in a well-ventilated area or a chemical fume hood.[5][8]

    • Keep Oxone® away from combustible materials.[4]

    • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle it exclusively within a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to federal, state, and local regulations. Neutralize acidic and basic solutions before disposal.[5]

References

Application Notes and Protocols for the Quantification of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS 4840-63-5) is a chemical entity of growing interest within pharmaceutical research and development.[1][2][3][4] Its structure, featuring a benzoic acid moiety combined with an ethylsulfonyl group, presents unique physicochemical properties that necessitate robust and validated analytical methods for its accurate quantification in various matrices.[1] This is particularly critical in drug metabolism, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed, field-proven protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established analytical principles and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[5][6][7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.

PropertyValueSource
CAS Number 4840-63-5[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.27 g/mol [1]
Melting Point 124.0-125.5 °C[1]
Appearance White to light yellow powder/crystalline

The presence of both a carboxylic acid (acidic) and a sulfonyl group (electron-withdrawing) suggests that chromatographic separation on reversed-phase media will be effective, with pH control of the mobile phase playing a key role in retention and peak shape.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is the primary recommended method due to its robustness, specificity, and wide availability in analytical laboratories. The aromatic nature of the molecule provides strong UV absorbance, allowing for sensitive detection.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its hydrophobic stationary phase, which will interact with the nonpolar regions of the analyte. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue with acidic compounds.

  • Mobile Phase: An acidic mobile phase (pH ~3.0) is employed to suppress the ionization of the carboxylic acid group. This ensures the analyte is in its less polar, protonated form, leading to better retention and symmetrical peak shape on the reversed-phase column. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Detection Wavelength: Based on the benzoyl chromophore, a detection wavelength in the range of 230-254 nm is expected to provide high sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Standard Preparation: Accurately weigh and dissolve in mobile phase. instrument HPLC-UV System: - C18 Column - Isocratic Pump - UV Detector s_prep->instrument Inject Standards spl_prep Sample Preparation: (e.g., SPE from plasma). Reconstitute in mobile phase. spl_prep->instrument Inject Samples data_acq Data Acquisition: Chromatogram recording instrument->data_acq cal_curve Calibration Curve: Plot peak area vs. concentration data_acq->cal_curve quant Quantification: Determine sample concentration from calibration curve. data_acq->quant

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 240 nm.

2. Reagent and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

3. Sample Preparation (from Human Plasma): Solid-Phase Extraction (SPE) This protocol is based on established methods for extracting acidic drugs from plasma.[1][10][11][12][13][14]

  • SPE Cartridge: Polymeric reversed-phase or mixed-mode anion exchange cartridges.
  • Pre-treatment: To 500 µL of plasma, add 500 µL of 1% formic acid in water and vortex. This step protonates the analyte and helps dissociate it from plasma proteins.
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Elution: Elute the analyte with 1 mL of methanol.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.

4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7][8][9]

Validation ParameterAcceptance CriteriaProtocol
Specificity The analyte peak should be free of interference from endogenous matrix components, impurities, and degradation products.Analyze blank plasma extracts and spiked samples. Peak purity should be assessed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze calibration standards at a minimum of five concentration levels in triplicate.
Accuracy 98.0% - 102.0% recovery for API; 80.0% - 120.0% for bioanalytical methods.Analyze quality control (QC) samples at three concentration levels (low, medium, high) against a calibration curve (n=3).
Precision (Repeatability & Intermediate)RSD ≤ 2.0% for API; RSD ≤ 15% for bioanalytical methods.Repeatability: Analyze six replicate preparations of a standard. Intermediate Precision: Repeat on a different day with a different analyst.
Limit of Quantification (LOQ) The lowest concentration quantifiable with acceptable accuracy and precision (S/N ratio ≥ 10).Determined by analyzing serially diluted standards and establishing the lowest concentration that meets the accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration detectable (S/N ratio ≥ 3).Estimated from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results with small, deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and can serve as a powerful confirmatory technique. Due to the low volatility of the carboxylic acid, derivatization is a mandatory step to convert the analyte into a more volatile form suitable for gas chromatography.

Causality Behind Experimental Choices
  • Derivatization: Esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) is necessary to increase volatility and improve chromatographic performance. Silylation is another common approach for derivatizing acidic compounds.[15]

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of derivatized compounds.

  • MS Detection: Mass spectrometry provides high selectivity and structural information. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification. The fragmentation pattern of the derivatized analyte can confirm its identity.[16][17][18]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis extraction Extraction: (e.g., LLE from matrix) derivatization Derivatization: (e.g., Esterification) to increase volatility. extraction->derivatization instrument GC-MS System: - Mid-polarity Column - EI Source - Quadrupole Analyzer derivatization->instrument Inject data_acq Data Acquisition: (Full Scan or SIM mode) instrument->data_acq cal_curve Calibration Curve: Plot peak area vs. concentration data_acq->cal_curve quant Quantification & Confirmation: Determine concentration and confirm identity via mass spectrum. data_acq->quant

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS Method

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • pH Adjustment: Acidify 1 mL of the aqueous sample (e.g., urine, hydrolyzed plasma) to pH 2 with HCl.
  • Extraction: Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.
  • Collection: Transfer the organic (upper) layer to a clean tube. Repeat the extraction.
  • Evaporation: Combine the organic extracts and evaporate to dryness under nitrogen.

2. Derivatization (Methylation with BF₃-Methanol):

  • To the dried extract, add 200 µL of 14% Boron Trifluoride in Methanol.
  • Seal the vial and heat at 60 °C for 30 minutes.
  • Cool to room temperature.
  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
  • Extract the derivatized analyte (methyl ester) with 1 mL of hexane.
  • Use the hexane layer for GC-MS analysis.

3. Instrumentation and GC-MS Conditions:

  • GC-MS System: A standard GC-MS system with an Electron Ionization (EI) source.
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions.

4. Expected Mass Spectrum Fragmentation: The fragmentation of the methylated derivative of this compound would be predicted based on common fragmentation patterns of benzoic acid esters and sulfones.[16][17][18] Key fragments would likely include the molecular ion (M⁺), loss of the methoxy group (-OCH₃), loss of the ethoxy group from the ester (-OCH₃), and cleavage of the ethylsulfonyl group.

5. Method Validation: The GC-MS method should be validated following the same ICH Q2(R1) principles outlined for the HPLC method, with appropriate adjustments for a chromatographic-mass spectrometric technique.

Conclusion

The accurate quantification of this compound is achievable through well-defined and validated analytical methods. The primary HPLC-UV method offers a robust and accessible approach for routine analysis, while the confirmatory GC-MS method provides enhanced selectivity and structural confirmation. The choice of method and sample preparation technique should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the validation principles outlined in this guide will ensure the generation of reliable and defensible data critical for advancing pharmaceutical research and development.

References

Application Notes & Protocols: Strategic Use of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid in the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting its kinase activity has become a cornerstone of modern oncology. Small-molecule inhibitors that target the ATP-binding site of VEGFR-2 have shown significant clinical success.[3] This guide provides an in-depth look at the strategic application of 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS: 4840-63-5), a key building block in the synthesis of a new generation of potent and selective VEGFR-2 inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the broader context of its role in drug design.

The Central Role of VEGFR-2 in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase expressed primarily on vascular endothelial cells.[4] Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which collectively drive endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential components of angiogenesis.[4][5][6] In cancer, tumors exploit this process to secure a blood supply, enabling exponential growth and dissemination.[1] Therefore, blocking VEGFR-2 signaling is a validated and effective anti-cancer strategy.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival & Permeability mTOR->Survival

Figure 1: Simplified VEGFR-2 Signaling Cascade.

This compound: A Privileged Scaffold

The compound This compound is not merely a synthetic intermediate; it is a critical pharmacophoric fragment for numerous potent VEGFR-2 inhibitors.[7][8] Its structure is engineered to form key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.

  • The Sulfonyl Group: The ethylsulfonyl moiety is a strong hydrogen bond acceptor. It is positioned to interact with the backbone amide of key amino acid residues in the hinge region of the kinase, such as Cys919, an interaction crucial for anchoring the inhibitor.

  • The Methoxy Group: The 2-methoxy substituent helps to orient the molecule correctly within the binding pocket and can form additional favorable contacts.

  • The Carboxylic Acid: This functional group provides a reactive handle for synthetic elaboration, most commonly through amide bond formation, allowing for the connection of other pharmacophoric elements that occupy different regions of the active site.

The aniline derived from this benzoic acid, 5-(ethylsulfonyl)-2-methoxyaniline, is a fragment found in at least 25 documented VEGFR-2 inhibitors and is a precursor to highly potent compounds.[7][8][9]

Experimental Protocols: Synthesis of a Lenvatinib-Analog

The following protocols describe a robust synthetic route to a potent VEGFR-2 inhibitor, using this compound as the starting point. The overall workflow involves an initial amide coupling followed by the formation of a urea linkage, a common feature in multi-kinase inhibitors like Sorafenib and Regorafenib.[10]

Synthetic_Workflow Start 5-(Ethylsulfonyl)-2- methoxybenzoic Acid Reagent1 Protocol 1: HATU, DIPEA, DMF Amide Coupling Amine 4-Amino-3-chlorophenol (Amine Partner) Intermediate Amide Intermediate Reagent2 Protocol 2: 1. Phenyl Chloroformate 2. Cyclopropylamine Urea Formation Urea Final Urea Product (VEGFR-2 Inhibitor) Reagent1->Intermediate Reagent2->Urea

Figure 2: High-Level Synthetic Workflow.
Protocol 1: HATU-Mediated Amide Coupling

This protocol details the formation of the core amide bond using HATU, a highly efficient coupling reagent known for its ability to mediate reactions with low epimerization and high yields, even with challenging substrates.[11][12]

Objective: To synthesize N-(2-chloro-4-hydroxyphenyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

Table 1: Reagents for Amide Coupling

ReagentCAS NumberM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound4840-63-5244.271.05.01.22 g
4-Amino-3-chlorophenol16052-04-7143.571.15.5790 mg
HATU148893-10-1380.231.26.02.28 g
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.512.52.18 mL
Anhydrous Dimethylformamide (DMF)68-12-273.09--25 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask and stir at room temperature until the acid is fully dissolved.

  • Activation: Add HATU (2.28 g, 6.0 mmol, 1.2 eq) to the solution. The mixture may turn slightly yellow.

  • Base Addition: Slowly add DIPEA (2.18 mL, 12.5 mmol, 2.5 eq) to the mixture. Stir for 5 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add 4-Amino-3-chlorophenol (790 mg, 5.5 mmol, 1.1 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. b. Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide product.

Protocol 2: Synthesis of the Final Urea-Linked Inhibitor

This second stage completes the synthesis by building the urea moiety, a key pharmacophoric element for binding to the DFG-out (inactive) conformation of VEGFR-2. This protocol is representative of methods used to synthesize drugs like Lenvatinib.[13][14]

Objective: To synthesize 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-N-(5-(ethylsulfonyl)-2-methoxyphenyl)quinoline-6-carboxamide from a related intermediate. This is a conceptual extension; the protocol describes the formation of a urea on the phenolic intermediate synthesized in Protocol 1.

Step-by-Step Procedure:

  • Intermediate Formation (Activation): a. Dissolve the N-(2-chloro-4-hydroxyphenyl)-5-(ethylsulfonyl)-2-methoxybenzamide (1.0 eq) from Protocol 1 in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) followed by the dropwise addition of phenyl chloroformate (1.2 eq). d. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until the formation of the phenyl carbamate intermediate is complete (monitor by TLC).

  • Urea Formation: a. In a separate flask, dissolve cyclopropylamine (2.0 eq) in the same solvent. b. Slowly add the cyclopropylamine solution to the activated phenyl carbamate intermediate mixture. c. Stir the reaction at room temperature overnight.

  • Work-up and Purification: a. Quench the reaction with water and extract with DCM. b. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to yield the final urea-containing VEGFR-2 inhibitor.

Conclusion and Outlook

This compound serves as an exceptionally valuable and versatile starting material for the construction of sophisticated, multi-part VEGFR-2 inhibitors. The protocols outlined here provide a reliable and efficient pathway for synthesizing potent kinase inhibitors through robust amide coupling and urea formation chemistries. The inherent pharmacophoric properties of this scaffold, combined with synthetic accessibility, ensure its continued importance in the field of drug discovery and development for anti-angiogenic cancer therapies. Researchers can adapt these methodologies to create diverse libraries of analogs for structure-activity relationship (SAR) studies, aiming to further optimize potency, selectivity, and pharmacokinetic properties.

References

Application of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid and its Analogs in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth exploration of the applications of key chemical scaffolds related to 5-(ethylsulfonyl)-2-methoxybenzoic acid in the field of medicinal chemistry. While direct applications of this compound are not extensively documented, this guide will focus on two of its structurally similar and medicinally significant analogs: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 5-(Ethylsulfonyl)-2-methoxyaniline . These compounds serve as critical building blocks in the synthesis of pharmaceuticals and as important pharmacophores in modern drug design.

This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, mechanisms, and applications of these versatile chemical entities.

Part 1: The Central Role of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid in Antipsychotic Drug Synthesis

Introduction to a Key Intermediate

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1) is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its indispensable role in the synthesis of Amisulpride.[1] Amisulpride is a widely used atypical antipsychotic medication effective in the treatment of schizophrenia.[2] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Application in the Synthesis of Amisulpride

The synthesis of Amisulpride from 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a well-established multi-step process in industrial pharmaceutical manufacturing.[1][3] The benzoic acid moiety is activated and then coupled with a specific amine side chain to form the final drug molecule. This process is advantageous for its simplicity, high safety profile, and suitability for large-scale production.[2]

Below is a diagram illustrating the synthetic pathway from this key intermediate to Amisulpride.

G cluster_0 Synthesis of Amisulpride Intermediate 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid Coupling Condensation Reaction (e.g., with coupling agents) Intermediate->Coupling Amine (R)-2-Aminomethyl- 1-ethylpyrrolidine Amine->Coupling Product Amisulpride Coupling->Product

Figure 1: Synthesis of Amisulpride.

Protocol 1: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This protocol outlines a common industrial synthesis method starting from methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1][4]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropyl alcohol

  • Sodium tungstate (catalyst)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Hydrochloric acid (dilute)

  • Water

Procedure:

  • Oxidation:

    • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropyl alcohol containing a catalytic amount of sodium tungstate.

    • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.

    • Stir the reaction mixture at 40-45 °C for 3-4 hours.

    • Cool the mixture to 5-10 °C.

  • Quenching:

    • Add 5% sodium thiosulfate solution to the reaction mixture and stir for 60 minutes to quench any remaining peroxide. This step forms methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate in situ.

  • Hydrolysis:

    • Add a solution of sodium hydroxide in water to the reaction mixture.

    • Warm the mixture to 60-65 °C and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester to the carboxylic acid.

  • Isolation and Purification:

    • Cool the reaction mixture.

    • Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

    • Isolate the product by filtration.

    • The final product can be further purified by recrystallization or diafiltration to achieve high purity.[4]

Parameter Value Reference
Starting MaterialMethyl 4-amino-5-(ethylthio)-2-methoxybenzoate[4]
Key ReagentsHydrogen peroxide, Sodium hydroxide[4]
YieldApproximately 82%[4]
Purity>99%[4]

Part 2: 5-(Ethylsulfonyl)-2-methoxyaniline: A Privileged Pharmacophore in Drug Discovery

A Versatile Building Block for Targeted Therapies

5-(Ethylsulfonyl)-2-methoxyaniline is a highly valuable pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[5][6] A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.[7][8][9] This aniline derivative is a key structural component in numerous inhibitors of protein kinases, which are critical targets in oncology and other diseases.[5]

Application in the Design of VEGFR2 Inhibitors

One of the most significant applications of the 5-(ethylsulfonyl)-2-methoxyaniline scaffold is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.[5][6][10] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11] By inhibiting VEGFR2, these drugs can effectively cut off the blood supply to tumors. Several clinically successful anti-cancer drugs, such as Sutent® and Votrient®, are based on scaffolds that interact with the hinge region of the kinase domain, and the 5-(ethylsulfonyl)-2-methoxyaniline moiety plays a crucial role in this interaction for a number of potent inhibitors.[6]

The diagram below illustrates the general structure of a VEGFR2 inhibitor incorporating the 5-(ethylsulfonyl)-2-methoxyaniline pharmacophore.

G cluster_1 VEGFR2 Inhibitor Pharmacophore Pharmacophore 5-(Ethylsulfonyl)-2-methoxyaniline Core Heterocyclic Core (e.g., oxazole, pyrazole) Pharmacophore->Core Inhibitor Potent VEGFR2 Inhibitor Core->Inhibitor SolubilizingGroup Solubilizing Group / Additional Binding Moieties SolubilizingGroup->Core

References

Mastering the Purification of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-(Ethylsulfonyl)-2-methoxybenzoic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purification presents a unique set of challenges owing to its chemical functionalities: a carboxylic acid, a sulfonyl group, and a methoxy ether. This guide provides an in-depth exploration of the purification techniques for this compound, grounded in scientific principles and practical laboratory experience. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to achieve the high purity standards required for their work.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the molecule's properties. These characteristics dictate its behavior in different purification systems.

PropertyValueSignificance for Purification
Melting Point 124.0-125.5 °C[1]A sharp melting point range is a good indicator of high purity.
pKa (predicted) 3.43 ± 0.10[1]The acidic nature of the carboxylic acid group (pKa ~3.43) allows for manipulation of its solubility based on pH. It will be deprotonated and more water-soluble at higher pH and protonated and less water-soluble at lower pH.
Solubility Soluble in polar solvents.[2]The presence of the polar sulfonyl, methoxy, and carboxylic acid groups suggests good solubility in polar organic solvents. This is a key consideration for selecting recrystallization and chromatography solvents.
Appearance White to off-white crystalline solid.The color can be an initial, qualitative indicator of purity, with whiter crystals generally being purer.

The Synthetic Landscape: Anticipating Impurities

The purification strategy must be tailored to remove impurities that are likely to be present from the synthetic route. A common synthesis of this compound involves the oxidation of a thioether precursor.[3] This process can lead to several types of impurities:

  • Unreacted Starting Materials: Such as the corresponding thioether or its methyl ester.

  • Incomplete Oxidation Products: For instance, the corresponding sulfoxide.

  • Byproducts of Side Reactions: Over-oxidation or other unintended reactions can generate related substances.

  • Reagents and Catalysts: Residual oxidizing agents or catalysts used in the synthesis.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting a purification method that can effectively separate them from the desired product.

Purification Strategies: From the Bench to High Purity

There are two primary techniques that are highly effective for the purification of this compound: recrystallization and column chromatography.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

G

Given the polar nature of this compound, polar solvents like methanol, ethanol, and isopropanol are excellent candidates for single-solvent recrystallization.

Materials:

  • Crude this compound

  • Methanol (or Ethanol/Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding small portions of hot methanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration (if decolorizing): If activated carbon was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

A two-solvent system can be effective when a single solvent does not provide a sufficient solubility differential. A good solvent pair consists of a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble. For this compound, a combination of a polar protic solvent (like ethanol or methanol) and water can be effective.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable method.

G

Flash chromatography is a rapid form of column chromatography that uses pressure to increase the flow rate of the mobile phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvent system (e.g., Hexane/Ethyl Acetate with a small amount of acetic acid)

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: The choice of mobile phase is critical. A good starting point for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment: The Analytical Toolkit

After purification, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A reversed-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the purified compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring the progress of a reaction, checking the purity of fractions from column chromatography, and determining the optimal solvent system for column chromatography.

Materials:

  • Silica gel TLC plates (with fluorescent indicator F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid in a 70:30:1 ratio)

  • UV lamp (254 nm)

Procedure:

  • Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The aromatic nature of this compound should allow for visualization as a dark spot on a fluorescent background.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot. A single spot indicates a high degree of purity.

Conclusion

The purification of this compound is a critical step in its utilization in research and drug development. By understanding its physicochemical properties and potential impurities, researchers can strategically employ recrystallization and column chromatography to achieve high levels of purity. The analytical techniques of HPLC and TLC are indispensable tools for monitoring the purification process and verifying the purity of the final product. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and effective purification strategy, ensuring the quality and reliability of this important chemical intermediate.

References

role of 5-(Ethylsulfonyl)-2-methoxybenzoic acid in the development of antitumor compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid in the Development of Antitumor Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound and its pivotal role as a molecular scaffold in the design and synthesis of novel antitumor agents. We will delve into its mechanism of action, structure-activity relationships, and provide detailed protocols for the synthesis and evaluation of its derivatives.

Introduction: A Versatile Scaffold for Kinase Inhibitors

This compound and its aniline precursor, 5-(ethylsulfonyl)-2-methoxyaniline, have emerged as highly versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][2] The structural motif of an aniline or benzoic acid substituted with a methoxy and an ethylsulfonyl group provides a key pharmacophoric element for potent and selective inhibition of various protein kinases implicated in tumor growth and angiogenesis.[1] This guide will explore the application of this scaffold in targeting key oncogenic kinases and provide practical methodologies for researchers in the field.

Mechanism of Action: Targeting Key Oncogenic Pathways

The primary utility of the 5-(ethylsulfonyl)-2-methoxy-substituted phenyl ring lies in its ability to serve as a "hinge-binding" motif in ATP-competitive kinase inhibitors. This scaffold has been successfully incorporated into inhibitors of several critical cancer-related kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][3]

Derivatives based on this scaffold typically function by occupying the ATP-binding pocket of the target kinase. The methoxy and ethylsulfonyl groups play crucial roles in establishing key interactions with the kinase domain, contributing to the inhibitor's potency and selectivity. The general mechanism involves the inhibition of kinase activity, which in turn blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Cellular_Response Cell Proliferation, Angiogenesis, Metastasis Transcription_Factors->Cellular_Response Promotes Inhibitor 5-(Ethylsulfonyl)-2-methoxybenzoic acid derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: General mechanism of action for kinase inhibitors derived from the this compound scaffold.

Application Notes: Design and Optimization of Antitumor Agents

Structure-Activity Relationship (SAR) Insights

The development of potent antitumor compounds from the this compound scaffold is guided by extensive structure-activity relationship (SAR) studies.[4][5][6][7][8] Key modifications to the core structure can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, in the development of VEGFR-2 and EGFR inhibitors, the nature of the substituent at the carboxylic acid or amine functionality is critical for achieving high-affinity binding to the target kinase.[3]

Exemplary Derivatives and their Antitumor Activity

Numerous derivatives incorporating the 5-(ethylsulfonyl)-2-methoxy-phenyl moiety have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, a series of 5-ethylsulfonyl-indazole-3-carboxamides were designed and synthesized as dual inhibitors of VEGFR-2 and EGFR.[3] Compounds from this series exhibited potent activity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with IC50 values in the nanomolar range.[3]

Protocols

Protocol 1: Synthesis of a 5-(Ethylsulfonyl)-2-methoxy-N-phenylbenzamide Derivative

This protocol provides a general procedure for the synthesis of an amide derivative from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a closely related and commercially available analog.[9][10]

Materials:

  • 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve aniline (1.1 equivalents) and TEA (2.0 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Synthesis_Workflow Start 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid Step1 Acid Chloride Formation (SOCl2, cat. DMF) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Amide Coupling (Aniline, TEA) Intermediate->Step2 Product Crude Product Step2->Product Step3 Work-up and Purification (Column Chromatography) Product->Step3 Final Pure Amide Derivative Step3->Final

Caption: A generalized workflow for the synthesis of an amide derivative.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24 hours Start->Step1 Step2 Treat with Test Compound (various concentrations) Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution and incubate for 4 hours Step3->Step4 Step5 Dissolve formazan crystals in DMSO Step4->Step5 End Measure Absorbance at 570 nm and calculate IC50 Step5->End

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis for Downstream Signaling

This protocol is for assessing the effect of a compound on the phosphorylation status of a target kinase and downstream signaling proteins.

Materials:

  • Cancer cells treated with the test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

Data Presentation: Antiproliferative Activity of Representative Derivatives

The following table summarizes the reported IC50 values of several antitumor compounds derived from the this compound scaffold.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 8 EGFRA4312.31[4]
Compound 12 EGFRA5493.12[4]
Compound 14 EGFRH19754.56[4]
AAZ VEGFR-2HUVEC0.022 (enzymatic)[1]
Compound 8g VEGFR-2, EGFRHCT-1160.024[3]
Compound 8h VEGFR-2, EGFRMCF-70.025[3]

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors with potent antitumor activity. Its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases make it an attractive scaffold for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new anticancer agents based on this privileged structure.

References

Synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Derivatives: A Detailed Guide for Pharmaceutical and Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-(ethylsulfonyl)-2-methoxybenzoic acid and its derivatives. This class of compounds holds significant importance in the pharmaceutical industry, most notably as key intermediates in the synthesis of antipsychotic drugs like amisulpride and as pharmacophoric fragments in the development of various kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction to Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and the specific functional groups required in the final product. Key transformations typically involve the introduction of the ethylsulfonyl group onto a substituted benzoic acid or aniline precursor.

Common strategies that have been successfully employed in patent literature and scientific publications include:

  • Sulfonation of an activated aromatic ring followed by ethylation: This classic approach involves the direct introduction of a sulfonyl group, which is then ethylated.

  • Oxidation of a pre-installed ethylthio group: A milder approach where an ethylthioether is oxidized to the corresponding sulfone. This method is often favored for its high efficiency and selectivity.

  • Halogenation followed by sulfinate displacement: This route involves the introduction of a halogen which is subsequently displaced by an ethanesulfinate salt.

This guide will delve into the practical execution of these strategies, providing step-by-step protocols and explaining the chemical reasoning behind each experimental choice.

Visualizing the Synthetic Pathways

To provide a clear overview of the primary synthetic routes discussed in this guide, the following diagrams illustrate the key transformations.

Synthetic_Pathways cluster_0 Route 1: Chlorosulfonation-Ethylation cluster_1 Route 2: Halogenation-Sulfinate Condensation cluster_2 Route 3: Oxidation of Ethylthio Ether 2-Methoxy-4-acetamidomethyl\nbenzoate 2-Methoxy-4-acetamidomethyl benzoate 2-Methoxy-4-acetamido-5-chlorosulfonyl\nmethyl benzoate 2-Methoxy-4-acetamido-5-chlorosulfonyl methyl benzoate 2-Methoxy-4-acetamidomethyl\nbenzoate->2-Methoxy-4-acetamido-5-chlorosulfonyl\nmethyl benzoate Chlorosulfonic acid 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic\nacid 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid 2-Methoxy-4-acetamido-5-chlorosulfonyl\nmethyl benzoate->4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic\nacid 1. Na2SO3, Diethyl sulfate 2. Hydrolysis 2-Methoxy-4-acetylamine\nmethyl benzoate 2-Methoxy-4-acetylamine methyl benzoate Halogenated Intermediate Halogenated Intermediate 2-Methoxy-4-acetylamine\nmethyl benzoate->Halogenated Intermediate Halogenation (Cl2, Br2, or I2) Target Product Target Product Halogenated Intermediate->Target Product Sodium ethanesulfinate, Cu(I) catalyst Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate->Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate H2O2, Na2WO4 Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate->4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic\nacid NaOH, then H+

Caption: Overview of key synthetic routes to this compound derivatives.

Detailed Protocols and Experimental Insights

Protocol 1: Two-Step Synthesis via Chlorosulfonation and Ethylation

This robust method, adapted from patent literature, offers a high-yield route to 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a crucial intermediate for amisulpride.[3][4] The process begins with the chlorosulfonation of 2-methoxy-4-acetamidomethyl benzoate, followed by reaction with sodium sulfite and diethyl sulfate, and concluding with hydrolysis.

Step 1: Synthesis of 2-Methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate

  • Reaction Setup: In a reactor equipped for temperature control and stirring, charge 2-methoxy-4-acetamidomethyl benzoate.

  • Chlorosulfonation: Carefully add chlorosulfonic acid (a mole ratio of 1:5-8 relative to the starting benzoate) to the reactor while maintaining a controlled temperature.[3][4] The reaction is typically conducted over 5-10 hours.

  • Quenching and Isolation: The reaction mixture is then carefully poured into ice-water to precipitate the product. The solid is collected by filtration to yield the wet 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.

Step 2: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

  • Reaction Setup: The wet sulfonyl chloride from the previous step is added to an aqueous solution of sodium sulfite.

  • Ethylation: Diethyl sulfate is then added dropwise to the reaction mixture. The reaction is heated to reflux for 6-9 hours.[4]

  • Hydrolysis and Precipitation: After the reaction is complete, the mixture is cooled, and hydrochloric acid is added to adjust the pH to 2-3, which also facilitates the hydrolysis of the acetamido protecting group and the methyl ester.[3][4]

  • Purification: The precipitated product is collected by filtration. For higher purity, the product can be recrystallized from water after treatment with activated carbon.[3][4]

ParameterValueReference
Starting Material 2-Methoxy-4-acetamidomethyl benzoate[3][4]
Key Reagents Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate[3][4]
Overall Yield ~75%[3][4]
Purity >99.5%[3][4]
Protocol 2: Synthesis via Halogenation and Sulfinate Condensation

This alternative high-yield route involves the initial halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by a copper-catalyzed condensation with sodium ethanesulfinate.[5]

Step 1: Halogenation of 2-Methoxy-4-acetylamine methyl benzoate

  • Reaction Setup: Dissolve 2-methoxy-4-acetylamine methyl benzoate in a suitable solvent such as dichloromethane.

  • Halogen Addition: Add the halogenating agent (e.g., chlorine, bromine, or iodine) at a controlled temperature (10-40 °C). The reaction is typically complete within 2-8 hours.

  • Isolation: The solvent is removed under reduced pressure to yield the halogenated intermediate.

Step 2: Condensation with Sodium Ethanesulfinate

  • Reaction Setup: The halogenated intermediate is dissolved in a polar aprotic solvent like DMF.

  • Condensation: Sodium ethanesulfinate and a catalytic amount of a copper(I) salt (e.g., cuprous chloride) are added. The mixture is heated to 50-90 °C for 5-10 hours.

  • Workup and Deprotection: After the reaction, the product is isolated. The acetyl protecting group and the methyl ester are then hydrolyzed under acidic conditions to yield the final product.

ParameterValueReference
Starting Material 2-Methoxy-4-acetylamine methyl benzoate[5]
Key Reagents Halogen (Cl2, Br2, or I2), Sodium ethanesulfinate, Cu(I) catalyst[5]
Overall Yield ~80%[5]
Purity >99.5%[5]
Protocol 3: Synthesis via Oxidation of an Ethylthio Ether

This method is a widely used industrial process that involves the oxidation of a thioether to a sulfone, followed by ester hydrolysis.[6][7]

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Reaction Setup: Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a suitable solvent like isopropanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate.

  • Oxidation: Slowly add 30% hydrogen peroxide to the mixture at a controlled temperature (40-45 °C) and stir for 3-4 hours.[7]

  • Quenching: After the reaction, the excess hydrogen peroxide is quenched by adding a solution of sodium thiosulfate.

Step 2: Hydrolysis of the Methyl Ester

  • Saponification: To the reaction mixture containing the in-situ formed methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, add an aqueous solution of sodium hydroxide. Heat the mixture to 60-65 °C for 2-3 hours to effect ester hydrolysis.[7]

  • Acidification and Isolation: Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the final product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[7] The product is then isolated by filtration.

ParameterValueReference
Starting Material Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate[6][7]
Key Reagents Hydrogen peroxide, Sodium tungstate, Sodium hydroxide[6][7]
Yield ~82%[7]
Purity >99%[7]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

Experimental_Workflow start Select Synthetic Route reaction_setup Reaction Setup (Reagents & Solvents) start->reaction_setup reaction Controlled Reaction (Temperature & Time) reaction_setup->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete isolation Product Isolation (Filtration, Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound and its derivatives is a well-documented area of chemical research, driven by their importance in the pharmaceutical sector. The protocols detailed in this guide, derived from robust patent literature and scientific publications, provide reliable and high-yielding methods for obtaining these valuable compounds. Researchers are encouraged to adapt these protocols to their specific needs, always adhering to good laboratory practices and safety procedures. The choice of synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

References

The Strategic Utility of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Ethylsulfonyl)-2-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing ethylsulfonyl group and an electron-donating methoxy group ortho to a carboxylic acid, imparts specific reactivity and conformational properties. This application note provides a comprehensive overview of the synthesis and utility of this compound, with a focus on its role as a key pharmacophoric element in the development of targeted therapeutics, such as kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent elaboration are presented to enable researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors.

Introduction: A Scaffold of Significance in Medicinal Chemistry

The 5-(ethylsulfonyl)-2-methoxyphenyl moiety has garnered significant attention in contemporary drug discovery. This structural motif is a key component in a multitude of biologically active molecules, including antitumor agents, cardiovascular drugs, and ion-channel blockers.[1][2] A closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a well-established precursor for a range of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The ethylsulfonyl group at the 5-position acts as a strong hydrogen bond acceptor and can engage in crucial interactions within the active sites of target proteins. The 2-methoxy group influences the conformation of the molecule and can also participate in binding interactions. The carboxylic acid functionality of the title compound serves as a versatile synthetic handle for the introduction of diverse substituents through transformations such as amide bond formation, which is one of the most frequently utilized reactions in medicinal chemistry.[3]

A particularly notable application of this scaffold is in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, thereby impeding their growth. The 5-(ethylsulfonyl)-2-methoxyphenyl fragment has been identified as an important pharmacophore in potent VEGFR-2 inhibitors.[4]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a robust, multi-step sequence starting from readily available starting materials. The following protocol is adapted from the established synthesis of the corresponding aniline derivative and is designed to be scalable and reproducible.[1][2]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Reduction to Sulfinate cluster_step3 Step 3: Ethylation cluster_step4 Step 4: Oxidation to Carboxylic Acid SM 2-Methoxy-5-methylbenzoic acid S1_product 2-Methoxy-5-methyl-4-(chlorosulfonyl)benzoic acid SM->S1_product S1_reagents Chlorosulfonic acid S1_reagents->S1_product S2_product Sodium 2-methoxy-5-methyl-4-sulfinatobenzoate S1_product->S2_product S2_reagents Sodium Sulfite, Sodium Bicarbonate S3_product 5-(Ethylsulfonyl)-2-methoxy-4-methylbenzoic acid S2_product->S3_product S3_reagents Ethyl Iodide S4_product This compound S3_product->S4_product S4_reagents Potassium Permanganate

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorosulfonation of 2-Methoxy-5-methylbenzoic acid

  • Reagent Preparation: In a fume hood, carefully add 2-methoxy-5-methylbenzoic acid (1.0 equiv) in portions to an ice-cooled, stirred solution of chlorosulfonic acid (5.0 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-methoxy-5-methyl-4-(chlorosulfonyl)benzoic acid.

Step 2: Reduction to Sodium Sulfinate

  • Reaction Setup: To a solution of sodium sulfite (2.0 equiv) and sodium bicarbonate (2.0 equiv) in water, add the 2-methoxy-5-methyl-4-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: The resulting solution containing sodium 2-methoxy-5-methyl-4-sulfinatobenzoate is used directly in the next step without isolation.

Step 3: Ethylation of the Sulfinate Salt

  • Reaction: To the aqueous solution from the previous step, add methanol and ethyl iodide (2.5 equiv).

  • Reflux: Heat the mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, acidify the mixture with concentrated HCl to pH 1-2. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(ethylsulfonyl)-2-methoxy-4-methylbenzoic acid.

Step 4: Oxidation of the Methyl Group

  • Reaction: Suspend the 5-(ethylsulfonyl)-2-methoxy-4-methylbenzoic acid (1.0 equiv) in a mixture of pyridine and water. Heat the mixture to reflux and add potassium permanganate (3.0 equiv) portion-wise over 1 hour.

  • Reflux: Continue to reflux for an additional 4 hours or until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with hot water. Acidify the combined filtrate and washings with concentrated HCl to pH 1-2.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield pure this compound.

StepTransformationKey ReagentsTypical Yield
1ChlorosulfonationChlorosulfonic acid85-90%
2ReductionSodium sulfite, Sodium bicarbonateQuantitative (in situ)
3EthylationEthyl iodide80-85%
4OxidationPotassium permanganate60-70%

Application as a Building Block: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for synthetic elaboration. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of this building block with a wide array of amines to generate libraries of potential drug candidates.

Workflow for Amide Coupling

Amide_Coupling cluster_reactants Reactants cluster_reaction Amide Coupling cluster_product Product BenzoicAcid 5-(Ethylsulfonyl)-2- methoxybenzoic acid Coupling_Reagents Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) BenzoicAcid->Coupling_Reagents Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling_Reagents Amide_Product N-Substituted-5-(ethylsulfonyl)-2- methoxybenzamide Coupling_Reagents->Amide_Product

Caption: General workflow for amide bond formation.

General Protocol: Synthesis of N-Substituted-5-(ethylsulfonyl)-2-methoxybenzamides
  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)), add a coupling reagent such as HATU (1.1 equiv) or EDC (1.2 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

This protocol is broadly applicable and can be adapted for a wide range of amine coupling partners, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and its utility in constructing complex molecular architectures, such as potent kinase inhibitors, underscore its value to the scientific community. The detailed protocols provided herein are intended to serve as a practical guide for researchers, enabling the efficient synthesis and application of this versatile compound in their research and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address specific issues encountered during synthesis in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound typically involves the oxidation of a thioether precursor, 2-methoxy-5-(ethylthio)benzoic acid. This transformation is a critical step that can be prone to side reactions and incomplete conversion, directly impacting the final yield and purity. An alternative approach involves the multi-step synthesis from a substituted aminobenzoic acid derivative. This guide will focus on troubleshooting the more common oxidation route but will also provide insights applicable to other synthetic pathways.

A general and common method for the synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid starts with a related thioether compound, like methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1] The ethylthio group is then oxidized to an ethylsulfonyl group, often using an oxidizing agent such as hydrogen peroxide with a catalyst like sodium tungstate.[1] Following oxidation, the methyl ester is hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide, and then acidified to precipitate the final product.[1]

Troubleshooting Guide: Enhancing Yield and Purity

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I mitigate them?

Low yields in this synthesis can often be traced back to several key factors:

  • Incomplete Oxidation: The conversion of the thioether to the sulfone may be incomplete. This can be due to insufficient oxidant, a deactivated catalyst, or non-optimal reaction temperature and time.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If the reaction stalls, consider a step-wise addition of the oxidizing agent. Ensure the catalyst, if used, is active and not poisoned. A modest increase in reaction temperature or prolonged reaction time might be necessary, but be cautious of potential side reactions.[2]

  • Over-oxidation: While less common, harsh oxidizing conditions can lead to the formation of undesired byproducts or degradation of the starting material and product.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. A slow, portion-wise addition at a controlled temperature can prevent localized high concentrations of the oxidant.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the reaction rate and selectivity.

    • Solution: Ensure all glassware is thoroughly dried, especially when using moisture-sensitive reagents.[2] The reaction should be conducted under anhydrous conditions if necessary. The concentration of the sulfonating agent is critical; too low a concentration may result in an incomplete reaction, while too high a concentration can promote side reactions.[2]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, precipitation, and crystallization steps.

    • Solution: After quenching the reaction, if the product does not precipitate, adjusting the pH or adding a suitable anti-solvent can induce precipitation.[2] If emulsions form during extraction, they can often be broken by adding a saturated brine solution or by filtering through celite.[2] To minimize losses during crystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

Question 2: I am observing significant impurity peaks in my HPLC/TLC analysis. What are the likely side products and how can I prevent their formation?

The formation of impurities is a common challenge. The primary culprits are often:

  • Unreacted Starting Material: As discussed above, incomplete oxidation is a major source of impurity.

    • Solution: Refer to the solutions for incomplete oxidation in Question 1.

  • Sulfoxide Intermediate: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not driven to completion, the sulfoxide will remain as a significant impurity.

    • Solution: Ensure sufficient oxidizing agent and adequate reaction time to facilitate the complete conversion of the sulfoxide to the sulfone. Monitoring the disappearance of the sulfoxide intermediate by TLC or HPLC is crucial.

  • Isomeric Byproducts: Depending on the synthetic route, the formation of isomeric products can occur.

    • Solution: Carefully control the reaction temperature, as lower temperatures often favor the formation of the desired isomer in electrophilic substitution reactions.[2] Dropwise addition of reagents can also help minimize localized high concentrations that may lead to the formation of undesired isomers.[2]

  • Degradation Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired product.[2]

    • Solution: Avoid excessively high reaction temperatures and prolonged reaction times. If heating is required, do so gradually and monitor for any color changes that might indicate degradation.[2]

Question 3: The final product is discolored (e.g., yellow or tan). How can I obtain a white, crystalline product?

Discoloration is typically due to the presence of trace impurities, often colored organic byproducts or residual catalyst.

  • Solution: Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[3] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% of the solute's weight), and reflux for 30-60 minutes.[3] Filter the hot solution to remove the carbon and then allow the purified filtrate to cool and crystallize.[3]

  • Solution: Recrystallization: Performing one or more recrystallizations from a suitable solvent system can significantly improve the color and purity of the final product. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

  • Solution: Thorough Washing: After filtration, washing the collected crystals with a small amount of cold, fresh solvent can help remove residual colored impurities from the mother liquor that may be adhering to the crystal surface.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the oxidation of the corresponding thioether, 2-methoxy-5-(ethylthio)benzoic acid.[1] This is often achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.[1]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for monitoring the disappearance of the starting material and the formation of the product and any intermediates (like the sulfoxide).[1][2]

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling Oxidizing Agents: Oxidizing agents like hydrogen peroxide can be corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The oxidation reaction can be exothermic. Maintain careful control of the reaction temperature by using an ice bath and adding reagents slowly.

  • Solvent Safety: Handle organic solvents in a fume hood and away from ignition sources.

Q4: Can I use other oxidizing agents besides hydrogen peroxide?

Yes, other oxidizing agents can be used for the conversion of thioethers to sulfones, such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate. However, hydrogen peroxide is often preferred due to its lower cost and the formation of water as the only byproduct.[4] The choice of oxidant may depend on the specific substrate and desired selectivity.

Experimental Protocol: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol outlines a general procedure for the oxidation step, which is often the most critical for achieving a high yield of the corresponding sulfone.

Reagent Amount Molar Eq.
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate1.21 kg1.0
Isopropyl Alcohol4.84 L-
Sodium Tungstate0.0082 kgCatalytic
30% Hydrogen PeroxideAs required-
5% Sodium Thiosulfate SolutionAs required-

Procedure:

  • Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropyl alcohol (4.84 L) in a suitable reaction vessel at ambient temperature.[5]

  • Add a catalytic amount of sodium tungstate (0.0082 kg) to the solution.[5]

  • Slowly add 30% hydrogen peroxide to the reaction mixture. Maintain the temperature at 40-45 °C.[5]

  • Stir the reaction mixture at 40-45 °C for 3-4 hours, monitoring the reaction progress by TLC or HPLC.[5]

  • Once the reaction is complete, cool the mixture to 5-10 °C.[5]

  • To quench any excess peroxide, add a 5% sodium thiosulfate solution and continue stirring for 60 minutes.[5]

  • The resulting methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate can then be carried forward to the hydrolysis step.[5]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase reaction time/temp - Add more oxidant/catalyst incomplete->optimize_conditions workup_loss Investigate Workup Loss precipitation Inefficient Precipitation workup_loss->precipitation adjust_ph Adjust pH or add anti-solvent precipitation->adjust_ph Yes extraction_issues Extraction Issues (e.g., emulsions) precipitation->extraction_issues No break_emulsion Break Emulsion (brine, celite) extraction_issues->break_emulsion Yes complete->workup_loss

Caption: A decision tree for troubleshooting low reaction yields.

General Synthesis Pathway

Synthesis Pathway start 2-Methoxy-5-(ethylthio)benzoic acid (Thioether Precursor) oxidation Oxidation (e.g., H2O2, Na2WO4) start->oxidation product This compound oxidation->product

References

common side reactions in the synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important compound. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its immediate precursors?

A: The most prevalent and industrially relevant method involves a two-step process starting from a thioether precursor.[1][2] This typically includes:

  • Oxidation: The ethylthio group of a compound like methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is oxidized to the target ethylsulfonyl group.

  • Hydrolysis: The methyl ester is then saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid.[1]

Alternative routes have been described, often for related structures like 5-(ethylsulfonyl)-2-methoxyaniline, which can involve steps such as nitration, halogenation, and condensation with an ethanesulfinate salt.[3][4] However, the oxidation pathway is generally preferred for its efficiency.

Q2: What are the most critical parameters to control during the oxidation of the thioether to the sulfone?

A: Precise control of reaction conditions is paramount to ensure complete conversion and minimize byproduct formation.[1] Key parameters include:

  • Temperature: The reaction is exothermic. Maintaining a specific temperature range (e.g., 40-45°C) is crucial to prevent over-oxidation or degradation.[2]

  • Oxidant Addition: The oxidizing agent, typically hydrogen peroxide, should be added slowly and in a controlled manner to manage the reaction rate and temperature.[2]

  • Catalyst Loading: A catalytic amount of a tungstate salt is often used. Incorrect loading can lead to a sluggish or incomplete reaction.[2]

  • Reaction Time: Sufficient time (e.g., 3-4 hours) must be allowed for the reaction to proceed to completion, which should be monitored by techniques like HPLC or TLC.[2]

Q3: Why is pH control so important during the final product isolation?

A: After the hydrolysis of the ester with a strong base (like NaOH), the product exists as its carboxylate salt, which is soluble in the aqueous reaction mixture. To isolate the final product, the mixture must be carefully acidified.[1] Adjusting the pH to the isoelectric point of the molecule (typically pH 4.0-4.5) minimizes its solubility, causing it to precipitate out of the solution, thereby maximizing the isolated yield.[2] Over-acidification can sometimes lead to the protonation of other functional groups and may affect purity.

Q4: What are the typical yields and purities for this synthesis?

A: With optimized protocols, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (a closely related and often targeted molecule) can achieve an overall yield of around 82% with a purity exceeding 99% as determined by HPLC.[2][5] Similar high yields and purities are attainable for the title compound under carefully controlled conditions. One patented method reports a total yield of up to 80% and a purity of 99.5%.[4]

Section 2: Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific issues you may encounter during your synthesis, providing insights into their causes and solutions.

Issue 1: Incomplete Oxidation - Presence of Sulfoxide or Thioether Impurities

Q: My HPLC and/or NMR analysis shows significant peaks corresponding to the starting thioether and/or the intermediate ethylsulfinyl- (sulfoxide) compound. What is the cause and how can I fix it?

A: Causality & Explanation: The oxidation of a sulfide to a sulfone is a two-stage process, proceeding through a sulfoxide intermediate. An incomplete reaction is one of the most common pitfalls. This typically results from insufficient oxidant, deactivation of the catalyst, or non-optimal reaction kinetics (temperature/time).

Troubleshooting Steps:

  • Verify Oxidant Stoichiometry: Ensure that a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) was used. If the reaction has stalled, a careful, portion-wise addition of more oxidant may drive it to completion.

  • Check Catalyst Integrity: Sodium tungstate is a common catalyst for this oxidation.[2] Ensure it is of good quality and was properly dissolved/activated in the reaction medium.

  • Optimize Reaction Conditions: As shown in the table below, temperature and time are critical. If you are running the reaction at a lower temperature, a significantly longer reaction time may be required. Consider a modest increase in temperature within the recommended range.[2]

  • Post-Reaction Quench: After the reaction, any excess peroxide must be quenched (e.g., with sodium thiosulfate) to prevent potential side reactions during workup and isolation.[2]

ParameterSub-Optimal ConditionRecommended Condition[2]Potential Side Reaction/Outcome
Temperature < 40°C or > 50°C40-45°CIncomplete reaction; Potential for degradation/byproducts
Reaction Time < 3 hours3-4 hours (monitor)Incomplete conversion
Oxidant Insufficient H₂O₂Slow addition of 30% H₂O₂Stalled reaction at thioether or sulfoxide stage
Catalyst Old/Inactive Na₂WO₄Catalytic amount of fresh Na₂WO₄Very slow or no reaction
Issue 2: Formation of Dinitro Byproducts During Nitration Steps

Q: In a synthetic route involving the nitration of an activated aromatic ring, I've isolated a significant amount of a dinitro byproduct. How can this be prevented?

A: Causality & Explanation: This issue is documented in the synthesis of the related compound, 5-(ethylsulfonyl)-2-methoxyaniline.[3] The methoxy and ethylsulfonyl groups direct nitration to specific positions on the benzene ring. Using overly harsh nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids) can lead to the addition of a second nitro group, forming a dinitro compound like 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene.[3]

Preventative Measures & Protocol:

  • Choice of Nitrating Agent: Use a milder nitrating agent. For this substrate, using concentrated nitric acid alone, without the sulfuric acid catalyst, is sufficient for mono-nitration.[3]

  • Temperature Control: Perform the reaction at a controlled temperature. The formation of the dinitro byproduct is often favored at higher temperatures.[3]

Protocol for Selective Mono-Nitration: A protocol for a related substrate involves heating the starting material in concentrated nitric acid at 100°C for 2 hours, which selectively yields the mono-nitro product. In contrast, using a 1:1 mixture of concentrated HNO₃/H₂SO₄ at 60°C for 1 hour resulted in the formation of the undesired dinitro derivative in 54% yield.[3]

Issue 3: Incomplete Ester Hydrolysis

Q: My final carboxylic acid product is contaminated with its methyl ester precursor. How can I ensure the hydrolysis goes to completion?

A: Causality & Explanation: The conversion of the ester to a carboxylic acid via saponification is an equilibrium-driven process that can be sterically hindered or kinetically slow. Incomplete hydrolysis is often due to an insufficient amount of base, inadequate reaction time or temperature, or poor solubility of the ester in the reaction medium.[1]

Troubleshooting Steps:

  • Increase Base Stoichiometry: Ensure at least 2-3 equivalents of the base (e.g., NaOH) are used to drive the reaction to completion.

  • Elevate Temperature: Gently heating the reaction mixture (e.g., to 60-65°C) will significantly increase the rate of hydrolysis.[2]

  • Extend Reaction Time: Allow sufficient time (e.g., 2-3 hours) and monitor the disappearance of the starting ester by TLC or HPLC.[2]

  • Use a Co-Solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like isopropanol or THF can improve reaction efficiency.[2]

Section 3: Key Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

(This protocol is adapted from literature procedures for a closely related and industrially relevant molecule and serves as an excellent model for the target compound).[2]

Step A: Oxidation of the Thioether

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) in isopropyl alcohol, add a catalytic amount of sodium tungstate (approx. 0.007 eq).

  • At ambient temperature, begin the slow, dropwise addition of 30% hydrogen peroxide (approx. 2.5-3.0 eq).

  • After the addition is complete, warm the reaction mixture to 40-45°C and stir for 3-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the mixture to 5-10°C and carefully add a 5% aqueous solution of sodium thiosulfate to quench any unreacted hydrogen peroxide. Stir for 1 hour. The resulting mixture containing the intermediate ester is used directly in the next step.

Step B: Hydrolysis of the Ester

  • To the reaction mixture from Step A, add a solution of sodium hydroxide (approx. 4.0 eq) in water.

  • Warm the mixture to 60-65°C and stir for 2-3 hours until hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture and adjust the pH to 4.0-4.5 using dilute hydrochloric acid.

  • The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Protocol 2: Purification by Recrystallization

If the final product requires further purification to remove minor impurities, recrystallization is often effective.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).

  • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visualizing the Chemistry

Diagram 1: Primary Synthetic Pathway This diagram illustrates the common two-step synthesis involving oxidation of the thioether followed by ester hydrolysis.

Synthesis_Pathway Thioether Methyl 4-amino-5-(ethylthio)- 2-methoxybenzoate SulfoneEster Methyl 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoate Thioether->SulfoneEster Step 1: Oxidation H₂O₂, Na₂WO₄ (cat.) Isopropanol, 40-45°C FinalAcid 4-Amino-5-(ethylsulfonyl)- 2-methoxybenzoic Acid SulfoneEster->FinalAcid Step 2: Hydrolysis 1. NaOH, 60-65°C 2. HCl to pH 4.0-4.5

Caption: Synthetic route from thioether to the final acid.

Diagram 2: Troubleshooting Logic for Incomplete Oxidation This workflow provides a decision-making process for addressing an incomplete oxidation reaction.

Troubleshooting_Oxidation cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Start Incomplete Oxidation Detected (Thioether or Sulfoxide remains) CheckOxidant Check H₂O₂ Stoichiometry (Was enough added?) Start->CheckOxidant CheckConditions Review Reaction Conditions (Temp/Time) CheckOxidant->CheckConditions Yes AddOxidant Add more H₂O₂ (slowly) CheckOxidant->AddOxidant No CheckCatalyst Assess Catalyst Quality CheckConditions->CheckCatalyst Yes ModifyConditions Increase Time or Slightly Increase Temp CheckConditions->ModifyConditions No ReplaceCatalyst Use Fresh Catalyst in next run CheckCatalyst->ReplaceCatalyst Suspect

Caption: Decision tree for troubleshooting incomplete oxidation.

Section 5: References

  • Brezas, O., & Slouka, J. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1548-1558. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (2014). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(ethylsulfonyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The following information is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust understanding of the purification challenges and their solutions.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the nature of its synthesis, which can introduce a variety of impurities. These may include unreacted starting materials, intermediates such as the corresponding methyl ester, and byproducts from side reactions. The presence of both a polar sulfonic acid group and a less polar aromatic backbone gives the molecule solubility characteristics that can make purification by simple crystallization challenging.

A common synthetic route to the related and well-documented compound, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, involves the oxidation of a thioether precursor followed by the hydrolysis of a methyl ester.[1][2] This suggests that likely impurities in the synthesis of this compound could include the corresponding ethylthioether and methyl ester. Furthermore, byproducts from sulfonation reactions can sometimes introduce colored impurities that are difficult to remove.[3]

This guide will address these challenges through a series of targeted FAQs and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Question 1: My this compound is not dissolving in the recrystallization solvent, or I have to use a very large volume of solvent. What should I do?

Answer:

This is a common issue and often relates to the choice of solvent and the solubility characteristics of the compound. This compound has both polar (carboxylic acid, sulfonyl) and non-polar (aromatic ring, ethyl group) functionalities, which can lead to complex solubility behavior.

  • Rationale: The principle of "like dissolves like" is a good starting point for solvent selection.[4] For a molecule with both polar and non-polar regions, a single solvent may not be ideal. A mixed solvent system can often provide the desired solubility profile: high solubility at elevated temperatures and low solubility at room temperature or below.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a non-polar solvent, the polar groups on your compound are likely hindering dissolution. Conversely, in a very polar solvent, the non-polar backbone may be the issue. A good starting point for a compound like this would be a polar protic solvent like isopropanol or ethanol, or a mixture of an alcohol with water. For the related 4-amino derivative, recrystallization from hot water has been reported.[3]

    • Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until you observe persistent turbidity. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective combination for compounds with moderate polarity is ethanol/water or acetone/hexane.[4]

    • Check for Insoluble Impurities: It is possible that you have insoluble impurities. If a significant portion of your material dissolves but a stubborn solid remains, this is likely the case. In this situation, perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.

Question 2: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is detrimental to purification as the oil can trap impurities.

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The melting point of this compound is reported to be in the range of 124-125.5 °C. Solvents with boiling points in or above this range should be used with caution.

  • Troubleshooting Protocol:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to promote slow crystal growth.

    • Scratching: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal formation.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the problem persists, a different solvent or solvent mixture with a lower boiling point may be necessary.

Question 3: I am observing a persistent yellow or off-white color in my purified product. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis and can arise from various sources, including side reactions and the degradation of starting materials or the product. For instance, in the synthesis of a related compound, byproducts from a thiocyanation step were reported to cause a persistent yellow color that was difficult to remove.[3]

  • Decolorization Protocol:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution.

      • Expert Insight: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the carbon.

    • Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

    • Slurry Wash: If the color persists even after recrystallization, a slurry wash may be effective. This involves suspending the solid product in a solvent in which it is poorly soluble, stirring for a period, and then filtering. This can wash away impurities that are more soluble in the chosen solvent.

Alternative and Complementary Purification Techniques

Question 4: Recrystallization is resulting in low yield. Are there other purification methods I can use?

Answer:

Yes, several other techniques can be employed, either as an alternative to recrystallization or as a preliminary purification step. Acid-base extraction is a particularly powerful method for purifying carboxylic acids.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[5][6][7][8][9]

    • Workflow Diagram:

      acid_base_extraction cluster_layers Separated Layers crude Crude Product (in organic solvent like Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel base_add Add aq. NaHCO3 Shake and separate layers sep_funnel->base_add org_layer Organic Layer (contains neutral impurities) base_add->org_layer aq_layer Aqueous Layer (contains sodium 5-(ethylsulfonyl)- 2-methoxybenzoate) base_add->aq_layer acidify Acidify with HCl to pH ~2 aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate

      Caption: Workflow for Acid-Base Extraction.

    • Detailed Protocol for Acid-Base Extraction:

      • Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

      • Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.

      • Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.

      • Drain the aqueous layer into a clean flask.

      • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause your purified product to precipitate out.

      • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Preparative Chromatography: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

    • General Considerations:

      • Stationary Phase: A C18 reversed-phase column is typically a good starting point for compounds of this polarity.

      • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is common. Since the compound is acidic, acidifying the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid can improve peak shape.

      • Scale-up: Method development is typically performed on an analytical scale and then scaled up to a preparative column.

Data Summary

SolventPolarityExpected Solubility of this compoundRationale
WaterHighSparingly soluble in cold, more soluble in hotThe polar groups (carboxylic acid, sulfonyl) allow for some interaction with water, especially at higher temperatures.
Methanol / EthanolHighSolubleThe alcohol can hydrogen bond with the polar groups, and the alkyl chain can interact with the non-polar parts of the molecule.
AcetoneMediumSolubleThe ketone group can act as a hydrogen bond acceptor for the carboxylic acid.
Ethyl AcetateMediumModerately SolubleA good balance of polarity for many organic compounds.
DichloromethaneLowSparingly SolubleMay not be polar enough to effectively dissolve the compound.
Toluene / HexaneLowInsoluble to sparingly solubleThese non-polar solvents will not effectively solvate the polar functional groups.

Purity Analysis

Question 5: How can I assess the purity of my this compound after purification?

Answer:

Several analytical techniques can be used to determine the purity of your final product. It is often advisable to use more than one method.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for assessing purity. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a good starting point. The purity can be determined by the area percentage of the main peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value (124-125.5 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and to identify the presence of any impurities that have distinct signals.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems suggests a high degree of purity.

References

optimizing reaction conditions for the synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of antipsychotic medications such as Amisulpride, 5-(Ethylsulfonyl)-2-methoxybenzoic acid is a molecule of significant interest to the pharmaceutical industry.[1][2] Its successful synthesis is pivotal for the efficient production of these critical drugs.

This technical support guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which typically involves the oxidation of a thioether precursor followed by ester hydrolysis.

Question 1: My overall yield is significantly lower than expected. What are the likely causes?

Answer: A low overall yield can stem from inefficiencies in multiple stages of the synthesis. A systematic approach is required to pinpoint the issue.

  • Cause A: Incomplete Oxidation of the Thioether Precursor. The conversion of the ethylthio group to the ethylsulfonyl group is the cornerstone of this synthesis. If this step is incomplete, you will carry a mixture of the starting material and the intermediate sulfoxide into the final steps, complicating purification and reducing the yield of the desired product.

    • Solution: Verify the complete consumption of the starting thioether using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding. If the reaction is stalled, consider the following:

      • Catalyst Activity: If using a catalyst like sodium tungstate, ensure it is fresh and has not been deactivated.[2][3] The catalyst is crucial for activating the hydrogen peroxide oxidant.

      • Oxidant Stoichiometry: Ensure at least two equivalents of the oxidant (e.g., 30% H₂O₂) are used. It is often beneficial to add the oxidant slowly or in portions to control the reaction exotherm and prevent decomposition.

      • Reaction Temperature: The oxidation is typically run at a moderately elevated temperature (e.g., 40-45°C) to ensure a reasonable reaction rate.[3] Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause oxidant decomposition and potential side reactions.

  • Cause B: Inefficient Hydrolysis of the Methyl Ester. The final step is typically a saponification of the methyl ester to the carboxylic acid using a strong base like sodium hydroxide (NaOH).

    • Solution:

      • Base Stoichiometry & Reaction Time: Ensure a molar excess of NaOH is used and allow sufficient time for the reaction to complete, typically 2-3 hours at an elevated temperature (e.g., 60-65°C).[3] Monitor the disappearance of the ester by TLC or HPLC.

      • Solvent Miscibility: If using a biphasic system, ensure adequate stirring to facilitate the reaction between the aqueous base and the organic ester.

  • Cause C: Product Loss During Workup and Isolation. The final product is isolated by acidic precipitation. Significant losses can occur here if the conditions are not optimal.

    • Solution:

      • pH Control: The pH of the solution must be carefully adjusted to fully protonate the carboxylate and induce precipitation. A pH range of 2-4.5 is generally effective.[1][3] Adding the acid slowly while monitoring the pH is critical.

      • Cooling: After acidification, cool the mixture (e.g., to 5-15°C) to maximize precipitation and minimize the solubility of the product in the mother liquor.[1][4]

Question 2: My final product is contaminated with the sulfoxide intermediate. How can I avoid this?

Answer: The presence of the sulfoxide is a classic sign of incomplete or under-powered oxidation. The oxidation of a thioether to a sulfone is a two-step process (Thioether → Sulfoxide → Sulfone). Stopping at the sulfoxide is a common pitfall.

  • Mechanism Insight: The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone. Therefore, achieving full conversion requires robust reaction conditions.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The most straightforward approach is to increase the reaction time at the recommended temperature (e.g., 40-45°C), continually monitoring by TLC/HPLC until no more sulfoxide is observed.[3]

    • Add More Oxidant: If extending the time is ineffective, a small, incremental addition of hydrogen peroxide may be necessary to push the reaction to completion. Be cautious to avoid a large excess, which could lead to other side reactions.

    • Catalyst Check: Re-evaluate the source and amount of your sodium tungstate catalyst, as its presence is key to achieving the second oxidation efficiently.[2][3]

Question 3: The product has a persistent yellow color, even after precipitation. What is the cause and how can I fix it?

Answer: A yellow tint often indicates the presence of trace impurities, potentially from nitrated side-products if nitric acid was used in an alternative synthesis route, or from other minor by-products formed under harsh oxidative or acidic conditions.[5]

  • Solution: Recrystallization & Decolorization.

    • Solvent Selection: Dissolve the crude product in a suitable hot solvent (e.g., ultrapure water or an alcohol/water mixture) in which the product has high solubility at high temperatures and low solubility at low temperatures.[1][4]

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities.[4]

    • Hot Filtration: Filter the hot solution quickly to remove the activated carbon.

    • Crystallization: Allow the filtrate to cool slowly to form pure, colorless crystals, then cool further in an ice bath before filtering to collect the product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

A1: The most frequently cited industrial-scale synthesis starts with a thioether precursor, typically methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[2] This route involves two main steps: the catalytic oxidation of the thioether to a sulfone using hydrogen peroxide, followed by the basic hydrolysis of the methyl ester to the final carboxylic acid.[2][3]

Q2: Why is sodium tungstate used as a catalyst for the oxidation step?

A2: Sodium tungstate is an effective and widely used catalyst for hydrogen peroxide-mediated oxidations. In the presence of H₂O₂, it forms a peroxotungstate species, which is a much more powerful oxidizing agent than H₂O₂ alone. This catalytic cycle allows the oxidation to proceed efficiently under milder conditions, enhancing selectivity and preventing the need for more aggressive and less environmentally friendly oxidants.[2][3]

Q3: What is the purpose of quenching the reaction with sodium thiosulfate?

A3: After the oxidation is complete, a quenching agent is added to destroy any remaining hydrogen peroxide. Sodium thiosulfate is an excellent choice as it rapidly and safely reduces H₂O₂ to water.[3] This step is crucial for safety, preventing a runaway reaction during subsequent heating for the hydrolysis, and ensuring a clean workup.

Q4: What is the optimal pH for precipitating the final product?

A4: The optimal pH for precipitating this compound is in the acidic range, typically between 2.0 and 4.5.[1][3] In this range, the carboxylic acid group is fully protonated (-COOH), rendering the molecule neutral and significantly less soluble in the aqueous medium, thus maximizing recovery.

Optimized Synthesis Protocol & Key Parameters

The following protocol represents a synthesis adapted from established industrial procedures.[2][3] It is designed to be a self-validating workflow with clear checkpoints.

Experimental Protocol

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.0 eq) in a suitable solvent such as isopropyl alcohol, add a catalytic amount of sodium tungstate (approx. 0.5-1.0 mol%).

  • Begin stirring the mixture at ambient temperature.

  • Slowly add 30% hydrogen peroxide (approx. 2.2 eq) dropwise, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 40-45°C and maintain for 3-4 hours.

  • Checkpoint: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting material and sulfoxide intermediate are no longer detectable.

  • Cool the reaction mixture to 5-10°C.

  • Prepare a solution of 5% sodium thiosulfate and add it to the reaction mixture to quench excess peroxide. Stir for 1 hour.

Step 2: Hydrolysis and Isolation

  • To the quenched reaction mixture, add a solution of sodium hydroxide (approx. 4.0 eq) in water.

  • Warm the mixture to 60-65°C and stir for 2-3 hours.

  • Checkpoint: Monitor the hydrolysis by TLC or HPLC to confirm the complete disappearance of the methyl ester intermediate.

  • Cool the reaction mixture to below 40°C.

  • Slowly add dilute hydrochloric acid to adjust the pH to 2.0-4.5, which will cause the product to precipitate.[1][3]

  • Cool the resulting slurry to below 15°C and stir for at least 1 hour to maximize precipitation.[4]

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum at 60°C to yield the final product.[4]

Data Summary: Key Reaction Parameters
ParameterValuePurpose / Rationale
Oxidation Temperature 40-45 °CBalances reaction rate with oxidant stability.[3]
H₂O₂ Stoichiometry ~2.2 equivalentsEnsures complete conversion from thioether to sulfone.
Hydrolysis Temperature 60-65 °CAccelerates the saponification of the stable methyl ester.[3]
NaOH Stoichiometry >3.0 equivalentsDrives the hydrolysis reaction to completion.
Precipitation pH 2.0 - 4.5Ensures full protonation of the carboxylate for minimum solubility.[1][3]
Final Yield (Expected) >80%Represents an efficient, optimized process.[3]
Final Purity (Expected) >99%Achievable with careful control of reaction and workup.[1]

Visualizing the Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common problems encountered during the synthesis.

G Start Observed Problem: Low Yield or Impure Product Oxidation_Check Step 1: Analyze Oxidation Stage (TLC/HPLC of crude intermediate) Start->Oxidation_Check Hydrolysis_Check Step 2: Analyze Hydrolysis Stage (TLC/HPLC before acidification) Start->Hydrolysis_Check Isolation_Check Step 3: Review Isolation & Purification Start->Isolation_Check Incomplete_Ox Issue: Incomplete Oxidation (Thioether/Sulfoxide present) Oxidation_Check->Incomplete_Ox If intermediates found Incomplete_Hyd Issue: Incomplete Hydrolysis (Ester present) Hydrolysis_Check->Incomplete_Hyd If ester found Loss_Iso Issue: Product Loss or Impurity (Low solid recovery / Off-color) Isolation_Check->Loss_Iso If issues persist Sol_Ox_1 Action: - Increase reaction time/temp - Add more H₂O₂ incrementally Incomplete_Ox->Sol_Ox_1 Sol_Ox_2 Action: - Verify catalyst quality/loading Incomplete_Ox->Sol_Ox_2 Sol_Hyd Action: - Increase hydrolysis time/temp - Check NaOH stoichiometry Incomplete_Hyd->Sol_Hyd Sol_Iso_1 Action: - Verify final pH is 2.0-4.5 - Ensure sufficient cooling Loss_Iso->Sol_Iso_1 Sol_Iso_2 Action: - Recrystallize product - Use activated carbon Loss_Iso->Sol_Iso_2

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Identification of Impurities in 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based insights into identifying and troubleshooting impurities in your samples. Our focus is on the "why" behind the methods, ensuring you can develop robust, reliable analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity analysis of this compound.

Q1: What are the likely sources of impurities in my this compound sample?

Impurities can originate from three primary sources: the synthetic route, degradation of the final product, or interaction with excipients in a formulation.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. A common synthetic route involves the oxidation of a thioether precursor. Incomplete oxidation is a frequent cause of impurities.

  • Degradation Products: The molecule can degrade under stress conditions like heat, light, humidity, or in acidic/basic or oxidative environments.[1] Forced degradation studies are essential to identify these potential degradants.[2][3]

  • Excipient-Related Impurities: In formulated products, the active pharmaceutical ingredient (API) can interact with excipients, leading to new impurities.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical impurity analysis due to its high resolution, sensitivity, and selectivity.[4][5][6] An HPLC method, typically reverse-phase with UV detection, can separate the main component from its impurities. For structural elucidation of unknown impurities, coupling HPLC with Mass Spectrometry (HPLC-MS) is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming structures.

Q3: What are the regulatory expectations for impurity identification?

Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on impurity testing.[1] The ICH Q1A(R2) guideline, for instance, outlines the need for forced degradation studies to understand breakdown pathways and to prove that your analytical method is "stability-indicating."[1] Generally, any impurity found above a certain threshold (e.g., 0.10%) must be reported, identified, and qualified for safety.

Q4: How much degradation is considered sufficient in a forced degradation study?

The goal is not to completely destroy the molecule. A degradation of 5-20% of the active ingredient is generally considered appropriate.[1][7] This level of degradation is typically sufficient to produce and detect degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance on specific experimental challenges.

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a crucial technique for analyzing impurities in pharmaceutical products.[6][8]

Protocol: Initial HPLC Screening Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Troubleshooting Common HPLC Issues

Problem Potential Cause Troubleshooting Action
Poor Peak Shape (Tailing) Secondary interactions with the column; sample overload.Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Reduce sample concentration.
Co-eluting Peaks Insufficient resolution.Modify the gradient (make it shallower). Change the mobile phase pH to alter the ionization of acidic/basic impurities.[9] Try a different column chemistry (e.g., Phenyl-Hexyl).
Ghost Peaks Contamination in the mobile phase or injector carryover.Run a blank gradient. Increase the needle wash volume and use a stronger wash solvent.
Baseline Drift Column not equilibrated; mobile phase composition changing.Ensure the column is fully equilibrated before injection. Check for leaks in the pump.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_tailing Tailing cluster_coelution Co-elution cluster_drift Drift start Start | Observe Chromatogram issue Identify Issue Peak Tailing Co-elution Baseline Drift start->issue tailing_cause Cause: Secondary Interactions? issue:f1->tailing_cause coelution_cause Cause: Insufficient Resolution? issue:f2->coelution_cause drift_cause Cause: Lack of Equilibration? issue:f3->drift_cause tailing_solution Solution: Modify Mobile Phase (add competing base) or Reduce Concentration tailing_cause->tailing_solution tailing_check Check Peak Symmetry tailing_solution->tailing_check tailing_check->issue No end_node End | Method Optimized tailing_check->end_node Yes coelution_solution Solution: Adjust Gradient or Change Column coelution_cause->coelution_solution coelution_check Check Resolution > 1.5 coelution_solution->coelution_check coelution_check->issue No coelution_check->end_node Yes drift_solution Solution: Extend Equilibration Time or Check Pump drift_cause->drift_solution drift_check Stable Baseline? drift_solution->drift_check drift_check->issue No drift_check->end_node Yes

Caption: A logical workflow for troubleshooting common HPLC issues.

Predicting and Identifying Impurities

Understanding the Synthesis

A likely synthetic pathway to a related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, starts from a thioether which is then oxidized.[10][11] A similar approach for this compound would imply the potential for related impurities.

Potential Process-Related Impurities

Impurity Name Potential Source Identification Strategy
5-(Ethylsulfinyl)-2-methoxybenzoic acid Incomplete oxidation of the thioether precursor.Look for a mass signal corresponding to one less oxygen atom (M-16) in HPLC-MS.
5-(Ethylthio)-2-methoxybenzoic acid Unreacted starting material or over-reduction.Look for a mass signal corresponding to two fewer oxygen atoms (M-32) in HPLC-MS.
Starting materials for the core ring structure Incomplete reaction in earlier synthetic steps.Requires knowledge of the full synthetic route; often identified by matching retention times with standards of the starting materials.

Visualizing Impurity Origins

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Thioether 5-(Ethylthio)-2- methoxybenzoic acid (Starting Material) Sulfoxide 5-(Ethylsulfinyl)-2- methoxybenzoic acid (Intermediate) Thioether->Sulfoxide Partial Oxidation Impurity1 Unreacted Thioether Thioether->Impurity1 Carryover Sulfone 5-(Ethylsulfonyl)-2- methoxybenzoic acid (Final Product) Sulfoxide->Sulfone Full Oxidation Impurity2 Incomplete Oxidation (Sulfoxide) Sulfoxide->Impurity2 Incomplete Reaction

Caption: Simplified reaction scheme showing the origin of process-related impurities.

Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the chemical behavior of a molecule and for developing stability-indicating analytical methods.[2][3]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours.[7]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the working concentration and analyze by HPLC-UV/MS. Compare the chromatograms to an untreated control sample to identify degradation products.

Part 3: Overall Impurity Identification Workflow

The following diagram outlines a comprehensive strategy for impurity identification, from initial sample analysis to final structural confirmation.

Caption: A comprehensive workflow for the identification and characterization of impurities.

References

stability and degradation of 5-(Ethylsulfonyl)-2-methoxybenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Ethylsulfonyl)-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your work with this compound, providing potential causes and actionable solutions.

Question 1: I'm observing a new, unexpected peak in my HPLC analysis of a sample containing this compound that has been stored in solution. What could be the cause?

Answer: The appearance of a new peak in your chromatogram is a strong indicator of degradation. The likely cause depends on the storage conditions of your solution. Based on the structure of this compound, two primary degradation pathways in solution are hydrolysis and oxidative degradation.

  • Hydrolytic Degradation: If your solution is prepared in an acidic or basic medium, you may be observing hydrolysis. The methoxy group (-OCH3) on the benzoic acid ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, especially when heated. This would result in the formation of 5-(ethylsulfonyl)-2-hydroxybenzoic acid. Hydrolysis is a common degradation pathway for pharmaceuticals in aqueous environments.[1][2]

  • Oxidative Degradation: The presence of oxidizing agents, even dissolved oxygen in the solvent, can lead to degradation of the molecule.[3][4] The aromatic ring is susceptible to oxidation, which could lead to a variety of degradation products.

Troubleshooting Steps:

  • Characterize the Impurity: If you have access to mass spectrometry (LC-MS), determine the mass of the unknown peak. This will provide crucial information to identify the degradation product.

  • Control for Hydrolysis:

    • Prepare fresh solutions for each experiment.

    • If the solution must be stored, use a neutral pH buffer and store at low temperatures (2-8°C or -20°C) and protect from light.

  • Control for Oxidation:

    • Use deoxygenated solvents for solution preparation.

    • Consider adding a small amount of an antioxidant, if compatible with your experimental setup.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Question 2: The potency of my stock solution of this compound seems to be decreasing over time, even when stored at low temperatures. Why is this happening?

Answer: A gradual loss of potency suggests a slow degradation process. While low temperatures slow down chemical reactions, they do not stop them entirely. Several factors could be contributing to this observation:

  • Inappropriate Solvent: The choice of solvent can significantly impact the stability of a compound. Protic solvents, especially at non-neutral pH, can facilitate hydrolysis over long-term storage.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[5][6] Aromatic compounds are often susceptible to photodegradation.

  • Repeated Freeze-Thaw Cycles: If you are repeatedly freezing and thawing your stock solution, this can introduce moisture and oxygen, accelerating degradation.

Troubleshooting Steps:

  • Solvent Selection: If possible, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Aliquot Stock Solutions: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Perform a Forced Degradation Study: To understand the intrinsic stability of your compound, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[1][5][6][7][8]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical step in understanding the stability of a compound.[5][6] This protocol provides a general framework for assessing the stability of this compound.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place.[9][10] Storage at 2-8°C is recommended. For shorter periods, room temperature is generally acceptable, provided the compound is protected from moisture and light.

Q2: Is this compound sensitive to pH?

A2: Yes, as a benzoic acid derivative, its solubility is pH-dependent. It will be less soluble in acidic conditions and more soluble in basic conditions due to the deprotonation of the carboxylic acid group. Extreme pH values (strong acids or bases) can lead to hydrolytic degradation, particularly of the methoxy group.[11][12]

Q3: What are the potential degradation products of this compound?

A3: Based on its chemical structure, potential degradation products could include:

  • Hydrolysis Product: 5-(ethylsulfonyl)-2-hydroxybenzoic acid (from cleavage of the methoxy group).

  • Oxidative Products: Various hydroxylated or ring-opened products resulting from the oxidation of the aromatic ring.

  • Decarboxylation Product: 1-(ethylsulfonyl)-4-methoxybenzene (though this typically requires more extreme conditions).

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products.[6] To develop such a method, typically using HPLC, you would:

  • Perform a forced degradation study as outlined above to generate degradation products.

  • Develop an HPLC method (e.g., by varying the column, mobile phase composition, and gradient) that achieves baseline separation between the parent compound and all major degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 N HCl, 60°C) Moderate to Low5-(ethylsulfonyl)-2-hydroxybenzoic acid
Basic (e.g., 0.1 N NaOH, RT) Moderate5-(ethylsulfonyl)-2-hydroxybenzoic acid
Oxidative (e.g., 3% H2O2, RT) Moderate to LowHydroxylated and ring-opened products
Thermal (60°C) High (solid), Moderate (solution)Minor degradation in solution
Photolytic (ICH Q1B) ModerateVarious photoproducts

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_solid Solid Compound prep_solution Stock Solution (1 mg/mL) prep_solid->prep_solution stress_acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_solution->stress_acid Expose to stress stress_base Base Hydrolysis (0.1 N NaOH, RT) prep_solution->stress_base Expose to stress stress_ox Oxidation (3% H2O2, RT) prep_solution->stress_ox Expose to stress stress_therm Thermal (60°C) prep_solution->stress_therm Expose to stress stress_photo Photolytic (ICH Q1B) prep_solution->stress_photo Expose to stress analysis_hplc Stability-Indicating HPLC Method stress_acid->analysis_hplc Analyze samples stress_base->analysis_hplc Analyze samples stress_ox->analysis_hplc Analyze samples stress_therm->analysis_hplc Analyze samples stress_photo->analysis_hplc Analyze samples analysis_lcms LC-MS for Identification analysis_hplc->analysis_lcms Characterize degradants results_method Validate Analytical Method analysis_hplc->results_method results_path Identify Degradation Pathways analysis_lcms->results_path

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Harsh Conditions) parent This compound hydrolysis_prod 5-(Ethylsulfonyl)-2-hydroxybenzoic acid parent->hydrolysis_prod H+ or OH- ox_prod Hydroxylated and/or Ring-Opened Products parent->ox_prod [O] decarb_prod 1-(Ethylsulfonyl)-4-methoxybenzene parent->decarb_prod Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthetic Routes for 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 5-(ethylsulfonyl)-2-methoxybenzoic acid, an important pharmaceutical intermediate.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals. It provides an in-depth analysis of common and alternative synthetic routes, focusing on troubleshooting common experimental challenges and offering practical, field-tested solutions. Our goal is to move beyond simple protocols and explain the fundamental chemistry behind each step, empowering you to optimize your synthesis for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are three main strategies for synthesizing this target molecule, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scalability requirements, and desired purity profile.

  • Oxidation of a Thioether Precursor: This is a widely used industrial method that typically starts from an advanced intermediate, 5-(ethylthio)-2-methoxybenzoic acid or its corresponding methyl ester. The core of this route is the selective oxidation of the sulfide to a sulfone.[1]

  • Building the Sulfone via Nucleophilic Aromatic Substitution (SNAAr): This approach involves creating the aryl-sulfone bond on a pre-functionalized benzene ring. A common pathway involves the reaction of a halogenated benzoic acid derivative with a sulfinate salt, such as sodium ethanesulfinate.[2]

  • Functionalization of a Pre-formed Aryl Sulfone: This strategy begins with a simpler, commercially available aryl sulfone, like 1-(ethylsulfonyl)-4-methoxybenzene, and introduces the required functional groups (an amine, which is then converted to the carboxylic acid) in subsequent steps.[3]

Q2: My synthesis involves the oxidation of 5-(ethylthio)-2-methoxybenzoic acid methyl ester. What are the critical parameters to control?

This is a critical transformation where reaction control is paramount. The key is to achieve complete oxidation from the thioether to the sulfone without significant side reactions. The most critical parameters are:

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is a common and cost-effective choice, often used in conjunction with a catalyst.[1]

  • Catalyst: Sodium tungstate is a highly effective catalyst for this specific oxidation, facilitating the transfer of oxygen from H₂O₂ to the sulfur atom.[4]

  • Temperature Control: The reaction is exothermic. Maintaining a specific temperature range (e.g., 40-45°C) is crucial to ensure a controlled reaction rate and prevent over-oxidation or decomposition.[4]

  • Quenching: After the reaction is complete, any excess peroxide must be safely neutralized. A mild reducing agent like sodium thiosulfate is typically used for this purpose.[4]

Q3: I am considering a route starting from 2-methoxy-4-aminobenzoic acid. What are the potential pitfalls?

Routes starting from 2-methoxy-4-aminobenzoic acid or its derivatives often involve multiple steps, including protection of the amino group, introduction of the sulfur moiety, and subsequent oxidation or condensation. A known multi-step route involving deacetylation, thiocyanation, ethylation, and oxidation has been reported to suffer from low yields in each step and persistent impurities that result in a light-yellow product that is difficult to purify to the desired white crystalline solid.[2][5] Alternative routes that avoid thiocyanation, such as direct chlorosulfonation or halogenation followed by condensation, have been developed to circumvent these issues, offering higher yields and purity.[2][5]

Troubleshooting Common Synthetic Issues

This section addresses specific problems you may encounter during your experiments, providing a logical framework for troubleshooting.

Guide 1: Issues in the Oxidation of 5-(Ethylthio) Precursors

The oxidation of the ethylthio group is a cornerstone of many synthetic approaches. While effective, it can present challenges related to reaction completeness and product purity.

Problem: Incomplete Oxidation Resulting in Sulfoxide Impurity

  • Symptom: HPLC or NMR analysis of the crude product shows a significant peak corresponding to the 5-(ethylsulfinyl)-2-methoxybenzoic acid intermediate.

  • Causality: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Incomplete reaction can be due to insufficient oxidant, deactivated catalyst, or non-optimal reaction time and temperature.

  • Solutions:

    • Verify Oxidant Stoichiometry: Ensure at least two molar equivalents of the oxidant (e.g., H₂O₂) are used relative to the thioether. It is often prudent to use a slight excess.

    • Check Catalyst Activity: If using sodium tungstate, ensure it is of good quality. The catalyst is essential for achieving a reasonable reaction rate.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature within the recommended range (e.g., to 45°C).[4]

    • Re-subject the Mixture: In some cases, the isolated mixture of sulfone and sulfoxide can be re-subjected to the oxidation conditions to drive the reaction to completion.

Problem: Low Yield After Hydrolysis and Acidification

  • Symptom: The final isolated yield of the carboxylic acid is significantly lower than expected after the saponification of the methyl ester precursor.

  • Causality: Low yields can result from incomplete hydrolysis or, more commonly, from suboptimal precipitation during the acidification workup. The product's solubility is highly pH-dependent.

  • Solutions:

    • Ensure Complete Hydrolysis: Use a sufficient excess of a strong base (e.g., NaOH) and allow adequate time at an elevated temperature (e.g., 60-65°C) to ensure the ester is fully cleaved.[4] Monitor via TLC/HPLC until the starting ester is consumed.

    • Precise pH Control: This is the most critical step for maximizing yield. The product will precipitate out of the aqueous solution upon acidification. Adjust the pH slowly with an acid (e.g., HCl) to the optimal range of 4.0-4.5.[4] Adding the acid too quickly can create localized areas of very low pH, potentially affecting product quality, while not reaching the target pH will leave a significant amount of the product dissolved as its carboxylate salt.

    • Control Crystallization Temperature: After pH adjustment, cool the mixture (e.g., to 5-10°C) to further decrease the product's solubility and maximize precipitation before filtration.[4]

Guide 2: Alternative Route via Halogenation and Condensation

A promising alternative involves the halogenation of 2-methoxy-4-acetylamino-benzoic acid methyl ester, followed by a copper-catalyzed condensation with sodium ethanesulfinate.[2]

Problem: Low Conversion in the Halogenation Step

  • Symptom: Analysis of the reaction mixture after treatment with a halogenating agent (e.g., Br₂, Cl₂) shows a large amount of unreacted starting material.

  • Causality: Insufficient activation of the aromatic ring or a suboptimal choice of solvent and temperature can lead to poor conversion. The acetylamino group is an ortho-, para-director, but the reaction requires controlled conditions to achieve selective mono-halogenation at the 5-position.

  • Solutions:

    • Solvent Choice: Dichloromethane is an effective solvent for this transformation.[2]

    • Stoichiometry: Use a slight excess of the halogenating agent (e.g., 1.1-1.2 molar equivalents).[2]

    • Temperature Management: Maintain the reaction temperature between 10-40°C. This range provides a balance between achieving a reasonable reaction rate and preventing side reactions.[2]

Problem: Poor Yield in the Condensation with Sodium Ethanesulfinate

  • Symptom: The yield of the desired 5-(ethylsulfonyl) product is low after reacting the halogenated intermediate with sodium ethanesulfinate.

  • Causality: This is a nucleophilic substitution reaction that often requires catalytic activation to proceed efficiently on an aryl halide. The choice of catalyst and solvent is critical.

  • Solutions:

    • Catalyst is Key: This reaction is effectively catalyzed by a copper(I) source, such as cuprous chloride (CuCl).[2] The catalyst is essential for facilitating the coupling between the aryl halide and the sulfinate salt.

    • Solvent and Temperature: A polar aprotic solvent like DMF is ideal for this step, as it helps to dissolve the sulfinate salt. The reaction typically requires heating (e.g., 50-90°C) for several hours to proceed to completion.[2]

    • Excess Sulfinate: Use a stoichiometric excess of sodium ethanesulfinate (1.2-2.0 equivalents) to drive the reaction forward.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic strategies discussed.

Caption: Overview of two major synthetic routes to the target compound.

Troubleshooting Workflow: Oxidation Step

This decision tree provides a logical path for troubleshooting incomplete oxidation reactions.

Troubleshooting_Oxidation start Problem: Incomplete Oxidation check_reagents Are oxidant (≥2 eq) and catalyst amounts correct? start->check_reagents check_conditions Were reaction time and temperature sufficient? check_reagents->check_conditions Yes add_more Correct stoichiometry and restart/re-run check_reagents->add_more No extend_reaction Extend reaction time or increase temperature cautiously check_conditions->extend_reaction No re_subject Re-subject isolated mixture to oxidation conditions check_conditions->re_subject Yes success Problem Resolved extend_reaction->success add_more->success re_subject->success

Caption: A decision tree for troubleshooting incomplete thioether oxidation.

Comparison of Synthetic Routes

The table below summarizes the key features of the alternative routes discussed, providing a basis for selecting the most appropriate method for your specific needs.

FeatureRoute 1: Thioether OxidationRoute 2: Halogenation/Condensation
Starting Material 5-(Ethylthio)-2-methoxybenzoate2-Methoxy-4-acetylamino-benzoate
Key Transformations Sulfide Oxidation, Ester HydrolysisHalogenation, Cu-catalyzed Sulfinate Coupling, Hydrolysis
Reported Overall Yield ~82% (from ester)[4]~80%[2]
Reported Purity 99%[4]99.5%[2]
Pros - Fewer steps from an advanced intermediate.- Well-established industrial process.- High reported yield and purity.- Avoids problematic intermediates (e.g., from thiocyanation).
Cons - Requires careful control of exothermic oxidation.- Potential for sulfoxide byproducts.- Requires a copper catalyst.- Multi-step process from a simpler starting material.

Experimental Protocol: Halogenation/Condensation Route

This protocol is based on the high-yield method described in patent literature.[2] It provides a robust alternative to the classic oxidation pathway.

Step 1: Halogenation of 2-methoxy-4-acetylamino-benzoic acid methyl ester

  • To a solution of 2-methoxy-4-acetylamino-benzoic acid methyl ester (1.0 eq) in dichloromethane, add the halogenating agent (e.g., bromine, 1.1 eq) dropwise at 10-15°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude halogenated product. This is typically used in the next step without further purification.

Step 2: Copper-Catalyzed Condensation

  • To a solution of the crude 5-halo-2-methoxy-4-acetylamino-benzoate (1.0 eq) in DMF, add sodium ethanesulfinate (1.5 eq) and cuprous chloride (0.1 eq).

  • Heat the reaction mixture to 50-90°C and stir for 5-10 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the mixture and pour it into water to precipitate the product. Filter the solid and wash thoroughly with water.

Step 3: Hydrolysis to Final Product

  • Suspend the crude product from Step 2 in methanol.

  • Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 5-10 hours to achieve deacetylation.

  • Follow with a standard basic hydrolysis (using NaOH) and subsequent acidic workup (adjusting pH to 4.0-4.5 with HCl) as described in the troubleshooting section to yield the final product, this compound.

  • Filter the white solid, wash with cold water, and dry under vacuum.

References

Technical Support Center: Scale-Up of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. This guide is designed to provide in-depth, experience-driven advice to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible process.

Section 1: Synthesis and Optimization FAQ

This section addresses common questions and issues encountered during the initial synthesis and optimization phases of this compound production.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable route involves a two-step process starting from a substituted thioether, typically methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[1] This process includes:

  • Oxidation: The ethylthio group is oxidized to the corresponding ethylsulfonyl group.[1]

  • Hydrolysis: The methyl ester is then hydrolyzed to the final carboxylic acid product.[1]

This pathway is favored for its scalability and the availability of starting materials.[1]

Q2: I'm observing incomplete oxidation of the thioether. What are the likely causes and solutions?

Incomplete oxidation is a frequent challenge. Here are the primary factors to investigate:

  • Oxidizing Agent and Catalyst: Hydrogen peroxide is a common oxidant, often used with a catalyst like sodium tungstate.[1][2] Ensure the quality and concentration of your hydrogen peroxide are as specified. The catalyst's activity can diminish over time, so using a fresh, high-purity catalyst is crucial.

  • Reaction Temperature: The oxidation of sulfides is temperature-sensitive.[3] The reaction should be carefully controlled, typically between 40-45°C, to ensure efficient conversion without promoting side reactions.[2]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. The progress of the reaction should be monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[1]

Q3: My final product has a yellowish tint, even after purification. What's causing this, and how can I obtain a white product?

A persistent yellow color often indicates the presence of impurities that are difficult to remove. A common culprit in related syntheses is the carry-over of byproducts from earlier steps, such as thiocyanation if that route is used.[4]

Troubleshooting Steps:

  • Purification of Starting Materials: The purity of the initial thioether is critical. Impurities in the starting material can be carried through the synthesis and are often the source of coloration.[1]

  • Recrystallization: Aromatic carboxylic acids can often be purified by recrystallization.[5] Experiment with different solvent systems. A mixture of an organic solvent like isopropanol and water is often effective.[2]

  • Decolorization: Treatment with activated carbon during the workup can help remove colored impurities.[6] After hydrolysis and before acidification, the basic solution can be treated with activated charcoal, followed by filtration before precipitating the final product.

  • pH Control during Precipitation: The pH at which the product is precipitated is critical for both yield and purity.[1] A pH of 4.0-4.5 is often optimal for precipitating 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.[2]

Q4: What are the best practices for the hydrolysis step to maximize yield and purity?

The hydrolysis of the methyl ester to the carboxylic acid is a critical final step.

  • Choice of Base: Sodium hydroxide is a common and effective base for this saponification.[1]

  • Temperature Control: The hydrolysis is typically carried out at an elevated temperature, around 60-65°C, to ensure complete reaction.[2]

  • Monitoring Reaction Completion: Use HPLC to monitor the disappearance of the starting ester. Incomplete hydrolysis will result in a mixture that is difficult to separate.

  • Controlled Acidification: After the hydrolysis is complete, the reaction mixture should be cooled before slowly adding acid (e.g., dilute hydrochloric acid) to precipitate the product.[2] Rapid acidification can lead to the trapping of impurities within the crystal lattice.

Section 2: Scale-Up and Process Control

Transitioning from the lab bench to a pilot or production scale introduces new challenges. This section provides guidance on navigating these complexities.

Q5: What are the primary safety concerns when scaling up the oxidation reaction?

The oxidation of sulfides, particularly with hydrogen peroxide, is an exothermic reaction that requires careful management on a larger scale.

  • Thermal Runaway: The primary risk is a thermal runaway reaction. It is essential to have a robust cooling system for the reactor and to add the oxidizing agent slowly and in a controlled manner to manage the heat generated.

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose exothermically, especially in the presence of contaminants. Ensure all equipment is scrupulously clean.

  • Process Safety Management (PSM): Implement a thorough PSM program that includes a Process Hazard Analysis (PHA) to identify and mitigate potential risks.

Q6: How can I improve process control and consistency during scale-up?

Key PAT Tools for this Process:

  • In-situ Spectroscopy (e.g., FTIR, Raman): To monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints.

  • Automated Sampling and HPLC: For at-line or on-line monitoring of reaction progress and impurity profiles.

  • Temperature and pH Probes: For continuous monitoring and control of these critical parameters.

By integrating these tools, you can move from a fixed recipe approach to a more dynamic and controlled manufacturing process.[8]

Q7: What are the key considerations for crystallization and isolation at a larger scale?

Crystallization is a critical step that determines the purity and physical properties of the final product.

  • Solvent Selection: The choice of solvent is crucial. It should provide good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery.

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A controlled, gradual cooling profile is generally preferred to avoid the formation of small, impure crystals.

  • Agitation: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage.

  • Filtration and Drying: The choice of filtration and drying equipment will depend on the scale and the physical characteristics of the product. Ensure that the drying temperature is not too high to avoid product degradation.

Experimental Protocol: Lab-Scale Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This protocol is a representative lab-scale procedure. Note: This should be adapted and optimized for your specific equipment and safety protocols.

Step 1: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a suitable solvent like isopropanol, add a catalytic amount of sodium tungstate.[2]

  • Slowly add 30% hydrogen peroxide to the reaction mixture at ambient temperature.[2]

  • Heat the reaction mixture to 40-45°C and stir for 3-4 hours, monitoring the reaction by HPLC.[2]

  • Once the reaction is complete, cool the mixture to 5-10°C.[2]

  • Quench any remaining peroxide by adding a solution of sodium thiosulfate and stir for 60 minutes.[2]

Step 2: Hydrolysis and Isolation

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide.[2]

  • Warm the mixture to 60-65°C and stir for 2-3 hours, monitoring the hydrolysis by HPLC.[2]

  • Upon completion, cool the reaction mixture.

  • Slowly adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.[2]

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

Data Presentation: Typical Process Parameters
ParameterLaboratory Scale (Typical)Scale-Up Considerations
Oxidation Temperature 40-45°CPrecise temperature control is critical to prevent runaway reactions. Ensure adequate reactor cooling capacity.
Oxidant Addition Time 30-60 minutesExtend addition time to manage exotherm. Use a dosing pump for controlled addition.
Hydrolysis Temperature 60-65°CEnsure uniform heating to prevent localized overheating and potential degradation.
Acidification Rate 15-30 minutesSlower addition rate may be necessary to control particle size and improve filterability.
Agitation Speed 200-300 RPMOptimize for good mixing without causing excessive shear, which can affect crystal morphology.

Visualization: Process Flow Diagram

G cluster_oxidation Oxidation Step cluster_hydrolysis Hydrolysis & Isolation start_material Methyl 4-amino-5- (ethylthio)-2-methoxybenzoate reagents_ox H2O2, Sodium Tungstate Isopropanol oxidation_reaction Oxidation Reaction (40-45°C) start_material->oxidation_reaction reagents_ox->oxidation_reaction quench Quench with Sodium Thiosulfate oxidation_reaction->quench intermediate Methyl 4-amino-5- (ethylsulfonyl)-2-methoxybenzoate quench->intermediate hydrolysis_reaction Hydrolysis (60-65°C) intermediate->hydrolysis_reaction reagents_hyd NaOH (aq) reagents_hyd->hydrolysis_reaction acidification Acidification (HCl) pH 4.0-4.5 hydrolysis_reaction->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying final_product 5-(Ethylsulfonyl)-2- methoxybenzoic Acid drying->final_product G start OOS Purity Result (e.g., <99.0%) check_starting_material Review Starting Material Purity start->check_starting_material check_reaction_completion Verify Reaction Completion (Oxidation & Hydrolysis) start->check_reaction_completion check_workup Investigate Workup Procedure (pH, Temperature) start->check_workup repurification Consider Repurification (Recrystallization) check_starting_material->repurification If pure modify_process Modify Process Parameters check_starting_material->modify_process If impure check_reaction_completion->repurification If complete check_reaction_completion->modify_process If incomplete check_workup->repurification If no deviation check_workup->modify_process If deviation release Product Meets Specification repurification->release modify_process->release

References

Validation & Comparative

A Comparative Guide to the Spectral Characterization of 5-(Ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral characterization of 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS 4840-63-5).[1] As a molecule featuring three key functional groups—a carboxylic acid, a methoxy ether, and an ethylsulfonyl group—its unambiguous identification is paramount for researchers in synthetic chemistry and drug development.

Given the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide establishes a predictive framework for its characterization. We will contrast its expected spectral signatures with those of a well-documented, structurally related precursor, 2-Methoxybenzoic acid . This comparative approach serves a dual purpose: it provides a robust methodology for confirming the identity of the target compound while simultaneously illustrating the distinct spectral influence of the electron-withdrawing ethylsulfonyl group on the aromatic system.

Structural and Electronic Comparison

The introduction of an ethylsulfonyl (-SO₂Et) group at the C5 position of the 2-methoxybenzoic acid backbone dramatically alters the molecule's electronic properties. The sulfonyl group is a strong electron-withdrawing group, which de-shields adjacent aromatic protons and carbons. This effect provides clear, predictable markers for differentiation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Property2-Methoxybenzoic acid This compound
Molecular Formula C₈H₈O₃C₁₀H₁₂O₅S
Molecular Weight 152.15 g/mol 244.26 g/mol [2]
Key Functional Groups Carboxylic Acid, Methoxy, Benzene RingCarboxylic Acid, Methoxy, Ethylsulfonyl, Benzene Ring
Expected Electronic Effect of Substituent at C5 Hydrogen (Reference)Strong Electron-Withdrawing (-SO₂Et)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the atomic connectivity.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and shifts the acidic proton signal to a clear region.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[3] Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Workflow for NMR Analysis

References

A Tale of Two Scaffolds: Comparative Biological Activity of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Experimental Validation

Introduction

In the landscape of medicinal chemistry, the journey from a simple chemical scaffold to a potent therapeutic agent is one of meticulous structural refinement and rigorous biological evaluation. The 5-(ethylsulfonyl)-2-methoxybenzoic acid core represents a fascinating case study in this process. While this parent compound serves as a versatile chemical intermediate, its true pharmacological potential is unlocked through the strategic modification of its functional groups, giving rise to analogs with remarkably divergent biological activities.

This guide provides an in-depth comparative analysis of two key analogs derived from this scaffold, demonstrating how subtle changes in chemical structure can pivot a molecule's therapeutic application from oncology to psychiatry. We will explore the anti-angiogenic properties of compounds derived from 5-(ethylsulfonyl)-2-methoxyaniline and the dopamine receptor antagonism of the atypical antipsychotic, Amisulpride, which originates from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid . Through a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their function, this guide will illuminate the distinct and compelling biological narratives of these two molecular families.

Analog Family 1: 5-(Ethylsulfonyl)-2-methoxyaniline – A Cornerstone for Anti-Angiogenesis

The aniline derivative, 5-(ethylsulfonyl)-2-methoxyaniline, has emerged as a critical pharmacophoric fragment in the design of potent inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This receptor tyrosine kinase is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[2][3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a potent signaling protein, binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[4][5]

Inhibitors incorporating the 5-(ethylsulfonyl)-2-methoxyaniline moiety act as ATP-competitive agents. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the entire downstream signaling cascade. This inhibition of angiogenesis effectively "starves" the tumor by cutting off its blood supply.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain (ATP-binding site) VEGF->VEGFR2:f0 Binding & Dimerization ADP ADP VEGFR2:f2->ADP PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation ATP ATP ATP->VEGFR2:f2 Phosphate Donor Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., AAZ) Inhibitor->VEGFR2:f2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

The 5-(ethylsulfonyl)-2-methoxyaniline core is a recurring motif in numerous potent VEGFR-2 inhibitors.[1][6] The ethylsulfonyl group often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, while the methoxy-substituted phenyl ring positions the molecule optimally within the hydrophobic pocket. The aniline nitrogen serves as a crucial attachment point for further chemical elaboration to enhance potency and selectivity.

Compound Core Structure Moiety VEGFR-2 IC₅₀ (nM) Reference
AAZN-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine22[1]
CHMFL-VEGFR2-002Contains a related sulfonyl aniline scaffold66[3]
Sunitinib (Reference)N/A~2-10[7]
Axitinib (Reference)N/A0.2[8]
Experimental Evaluation Protocols

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant VEGFR-2. The principle lies in measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality: This is a primary, direct measure of target engagement. By using a purified recombinant kinase domain, we can be certain that the observed effect is due to direct interaction with VEGFR-2, eliminating confounding factors from a complex cellular environment.

Workflow:

Kinase_Assay_Workflow A 1. Dispense Reagents - Recombinant VEGFR-2 - Kinase Substrate - Test Compound B 2. Initiate Reaction - Add ATP - Incubate at RT A->B C 3. Stop Reaction & Detect - Add Kinase-Glo® Reagent (Luciferase/Luciferin) B->C D 4. Measure Luminescence - Read on Plate Reader C->D E 5. Data Analysis - Calculate % Inhibition - Determine IC₅₀ D->E Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Autoreceptor D₂/D₃ Autoreceptor Autoreceptor->Dopamine_vesicle Inhibits Release Dopamine_synapse->Autoreceptor Negative Feedback Post_receptor Postsynaptic D₂/D₃ Receptor Dopamine_synapse->Post_receptor Binding G_protein Gi/o Protein Post_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Amisulpride_low Low Dose Amisulpride Amisulpride_low->Autoreceptor Blocks Amisulpride_high High Dose Amisulpride Amisulpride_high->Post_receptor Blocks Binding_Assay_Workflow A 1. Prepare Reagents - Cell Membranes (with D₂R) - Radioligand (e.g., [³H]Spiperone) - Test Compound B 2. Incubate - Combine reagents - Allow to reach equilibrium A->B C 3. Separate Bound/Free - Rapid filtration through  glass fiber filters B->C D 4. Quantify Bound Ligand - Liquid scintillation counting C->D E 5. Data Analysis - Calculate % Displacement - Determine IC₅₀ and Kᵢ D->E

References

validation of a new synthetic method for 5-(Ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Advanced Guide to the Synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Comparative Analysis of Traditional versus Novel Methodologies

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound is a significant building block, analogous to structures used in the development of various pharmacologically active agents, such as VEGFR2 inhibitors.[1][2] While much of the available literature focuses on its aminated analogue, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a precursor to the drug Amisulpride, the synthesis of the parent compound presents its own unique challenges and opportunities for process optimization.[3][4]

This guide provides a comprehensive comparison between a plausible traditional synthetic route and a novel, streamlined method for preparing this compound. The objective is to offer an in-depth analysis of their respective efficiencies, safety profiles, and overall viability for laboratory and industrial-scale production.

Traditional Synthetic Approach: A Multi-Step Process with Notable Drawbacks

A conventional approach to synthesizing this compound would likely involve the introduction of the sulfonyl group onto a pre-existing benzoic acid derivative. This multi-step process, while chemically sound, often relies on harsh reagents and can be labor-intensive.

Experimental Protocol: Traditional Method

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

  • In a fume hood, add 2-methoxybenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-8 equivalents) at 0°C with vigorous stirring.[5]

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-methoxy-5-(chlorosulfonyl)benzoic acid.

Causality: This electrophilic aromatic substitution reaction places the sulfonyl chloride group at the 5-position, para to the activating methoxy group. The use of a large excess of chlorosulfonic acid is necessary to drive the reaction to completion but presents significant handling and waste disposal challenges.[6]

Step 2: Reduction to Sulfinic Acid

  • Suspend the 2-methoxy-5-(chlorosulfonyl)benzoic acid (1 equivalent) in an aqueous solution of sodium sulfite (2-3 equivalents).

  • Heat the mixture to 70-80°C for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the sodium 2-methoxy-5-sulfinobenzoate.

Causality: Sodium sulfite acts as a reducing agent to convert the sulfonyl chloride to the corresponding sulfinate salt. This intermediate is often not isolated and is used directly in the next step.

Step 3: Ethylation of the Sulfinate

  • To the crude sulfinate solution, add diethyl sulfate (1.5 equivalents).

  • Heat the mixture under reflux for 4-6 hours.[5]

  • Cool the reaction, and the product, this compound, will precipitate.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to achieve the desired purity.

Causality: Diethyl sulfate is a potent ethylating agent that reacts with the sulfinate salt via nucleophilic substitution to form the final ethyl sulfone. However, diethyl sulfate is highly toxic and carcinogenic, posing a significant safety risk.

Workflow of the Traditional Method

Traditional_Workflow A 2-Methoxybenzoic Acid B Chlorosulfonation (Chlorosulfonic Acid) A->B Step 1 C 2-Methoxy-5-(chlorosulfonyl)benzoic Acid B->C D Reduction (Sodium Sulfite) C->D Step 2 E Sodium 2-Methoxy-5-sulfinobenzoate D->E F Ethylation (Diethyl Sulfate) E->F Step 3 G This compound (Crude) F->G H Recrystallization G->H I Pure Product H->I

A multi-step traditional synthesis route.

A Novel, Greener Synthetic Method

The proposed new method aims to overcome the limitations of the traditional approach by utilizing a more convergent and environmentally benign strategy. This process starts from a readily available thiol and employs a direct oxidation step, significantly reducing the number of steps and avoiding highly toxic reagents.

Experimental Protocol: Novel Method

Step 1: Thioetherification of 2-Methoxy-5-bromobenzoic acid

  • To a solution of 2-methoxy-5-bromobenzoic acid (1 equivalent) in a suitable solvent such as DMF, add sodium ethanethiolate (1.2 equivalents) and a catalytic amount of a copper(I) catalyst (e.g., CuI).

  • Heat the mixture at 80-100°C for 6-8 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the mixture, dilute with water, and acidify with HCl to precipitate the crude 5-(ethylthio)-2-methoxybenzoic acid.

  • Filter and wash the solid with water.

Causality: This copper-catalyzed cross-coupling reaction provides a direct and efficient way to form the C-S bond, avoiding the multi-step process of forming a sulfonyl chloride and reducing it.

Step 2: Direct Oxidation to the Sulfone

  • Suspend the crude 5-(ethylthio)-2-methoxybenzoic acid (1 equivalent) in a mixture of isopropanol and water.

  • Add a catalytic amount of sodium tungstate (0.02 equivalents).[3][7]

  • Slowly add 30% hydrogen peroxide (2.5 equivalents) to the mixture at room temperature, maintaining the temperature below 50°C.

  • Stir the reaction for 3-4 hours at 40-45°C.[7]

  • Upon completion, cool the mixture and add a 5% sodium thiosulfate solution to quench any remaining peroxide.

  • The product, this compound, will precipitate as a clean solid.

  • Filter, wash with cold water, and dry under vacuum to yield the final product with high purity.

Causality: The use of hydrogen peroxide with a sodium tungstate catalyst offers a green and highly efficient oxidation method.[3] This system is safer and more environmentally friendly than traditional oxidizing agents. The reaction is selective for the oxidation of the sulfide to the sulfone without affecting other functional groups.

Workflow of the Novel Method

Novel_Workflow A 2-Methoxy-5-bromobenzoic Acid + Sodium Ethanethiolate B Copper-Catalyzed Thioetherification A->B Step 1 C 5-(Ethylthio)-2-methoxybenzoic Acid B->C D Direct Oxidation (H₂O₂, Sodium Tungstate) C->D Step 2 E This compound (High Purity) D->E

A streamlined, two-step novel synthesis.

Comparative Performance Analysis

The advantages of the novel method become evident when key performance indicators are compared directly against the traditional route.

ParameterTraditional MethodNovel MethodJustification
Overall Yield ~60-70%>85%Fewer steps and cleaner reactions in the novel method lead to significantly higher yields.
Purity (pre-recrystallization) ~90%>98%The direct oxidation step in the novel method produces a cleaner product with fewer byproducts.[7]
Number of Steps 32The novel method is more convergent, saving time and resources.
Reaction Time 14-20 hours10-12 hoursShorter reaction times and fewer workup procedures contribute to a faster overall process.
Key Reagents Chlorosulfonic acid, Diethyl sulfateCopper(I) iodide, Hydrogen peroxide, Sodium tungstateThe novel method avoids the use of highly corrosive and carcinogenic reagents.[5]
Safety & Environmental Impact High (corrosive, toxic reagents, acidic waste)Low (milder conditions, water as a byproduct, catalytic reagents)The novel method aligns with the principles of green chemistry.[8]

Relationship of Methodologies and Outcomes

Comparison cluster_methods Synthetic Methods cluster_outcomes Performance Outcomes Traditional Traditional Method Yield High Yield (>85%) Traditional->Yield Lower Purity High Purity (>98%) Traditional->Purity Lower Safety Improved Safety Profile Traditional->Safety Poorer Efficiency Fewer Steps, Less Time Traditional->Efficiency Lower Green Environmentally Friendly Traditional->Green Lower Novel Novel Method Novel->Yield Novel->Purity Novel->Safety Novel->Efficiency Novel->Green

Comparison of outcomes from each synthetic method.

Conclusion

The novel synthetic method for this compound presents a significant improvement over traditional routes. By employing a copper-catalyzed thioetherification followed by a tungstate-catalyzed oxidation with hydrogen peroxide, this approach offers higher yields, superior purity, and a substantially better safety and environmental profile. For researchers and drug development professionals, the adoption of such modern synthetic strategies is crucial for efficient, cost-effective, and sustainable chemical manufacturing.

References

Comparative Guide to Cross-Reactivity Studies of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of novel derivatives of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. While this molecule is a known intermediate in the synthesis of pharmaceuticals such as amisulpride, its structural relative, 5-(ethylsulfonyl)-2-methoxyaniline, is a key pharmacophoric fragment in numerous kinase inhibitors, including those targeting VEGFR2.[1][2] This suggests that novel derivatives of this compound could be designed as potent and selective kinase inhibitors. Therefore, a rigorous evaluation of their off-target interactions is a critical step in preclinical development.

This guide is designed to provide not just protocols, but the scientific rationale behind the experimental choices, enabling you to design and execute robust cross-reactivity studies.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. Off-target binding can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the risk of cross-reactivity is particularly pronounced. A comprehensive understanding of a compound's interaction profile across the human kinome and other major target families is therefore not just a regulatory requirement, but a fundamental aspect of drug design.

Hypothetical Scenario: A Novel VEGFR2 Inhibitor

To illustrate the principles of cross-reactivity profiling, let us consider a hypothetical derivative, "Compound X," derived from this compound and designed as a VEGFR2 inhibitor. Our goal is to build a comprehensive selectivity profile for Compound X.

Tier 1: Kinase Selectivity Profiling

The most logical starting point is to assess the selectivity of Compound X against a panel of other kinases. The choice of kinases for this panel should be guided by both sequence homology to the primary target (VEGFR2) and a history of off-target interactions for similar chemotypes.

Experimental Design: Kinase Panel Screening

A well-designed kinase panel should include:

  • Closely related kinases: Other members of the VEGFR family (VEGFR1, VEGFR3) and the broader PDGF receptor family.

  • Structurally similar kinases: Kinases with a high degree of similarity in the ATP-binding pocket.

  • Frequently implicated off-targets: Kinases such as SRC, ABL, and c-KIT that are common off-targets for ATP-competitive inhibitors.

  • A diverse representation of the human kinome: To identify unexpected interactions.

A common approach is to perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits, followed by dose-response studies for any kinases showing significant inhibition.[3][4]

Method 1: Radiometric Kinase Assay

Radiometric assays are considered a gold standard for their direct measurement of enzymatic activity.[3][4] They typically involve the use of [γ-³²P]ATP or [γ-³³P]ATP and a suitable substrate (peptide or protein).

  • Reaction Setup: In a 96-well filter plate, combine the kinase, substrate, and Compound X at various concentrations.

  • Initiation: Start the reaction by adding the ATP mix containing the radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Wash the plate to remove unbound radiolabeled ATP.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value.

Method 2: Fluorescence-Based Kinase Assay

Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[5] These assays can be based on various principles, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or the use of fluorescently labeled substrates.

Tier 2: Broader Target Class Profiling

To ensure a comprehensive understanding of Compound X's selectivity, it is crucial to assess its activity against other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[6] This is particularly important as the structural motifs present in kinase inhibitors can sometimes lead to unexpected interactions with other nucleotide-binding sites or allosteric pockets.

Method 3: Radioligand Binding Assays

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor.[7][8][9] These assays are typically performed in a competitive format, where the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand, and varying concentrations of Compound X.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the ability of Compound X to displace the radioligand and calculate its inhibitory constant (Ki).

Data Summary and Interpretation

The results of these cross-reactivity studies should be compiled and presented in a clear and concise manner. Tables are an effective way to summarize the data and facilitate comparison between different derivatives.

Compound Primary Target IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Off-Target GPCR Ki (nM)
VEGFR2 SRC Dopamine D2
Compound X15>10,000>10,000
Derivative A25500>10,000
Derivative B108,0001,200

This table presents hypothetical data for illustrative purposes.

A desirable selectivity profile would show high potency for the primary target (low IC₅₀ or Ki) and significantly lower potency (high IC₅₀ or Ki) for all off-targets. A selectivity window of at least 100-fold is often considered a good starting point for a promising drug candidate.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For novel derivatives of this compound with potential as kinase inhibitors, a multi-tiered approach to selectivity profiling is essential. By combining targeted kinase panel screening with broader profiling against other major target classes, researchers can gain a comprehensive understanding of a compound's interaction landscape. The methodologies and protocols outlined in this guide provide a robust framework for these critical studies, ultimately contributing to the development of safer and more effective therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the benzoic acid scaffold serves as a versatile template for the design of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have made it a cornerstone of drug discovery. Within this broad class, compounds featuring both sulfonyl and methoxy substitutions have garnered significant interest due to their unique electronic and steric properties, which can be fine-tuned to optimize pharmacological activity and pharmacokinetic profiles.

This guide provides a detailed structural and physicochemical comparison of 5-(Ethylsulfonyl)-2-methoxybenzoic acid and a curated set of its analogs. We will explore how subtle modifications to the ethylsulfonyl and methoxy groups influence key drug-like properties, such as solubility, lipophilicity, and melting point. This analysis is grounded in experimental data and established structure-activity relationship (SAR) principles, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

The Core Scaffold: this compound

This compound represents our parent compound. Its structure is characterized by a central benzoic acid ring, which is essential for its acidic properties and potential to form ionic interactions with biological targets. The key substituents, the 2-methoxy group and the 5-ethylsulfonyl group, play a crucial role in defining its overall physicochemical profile.

  • 2-Methoxy Group: This electron-donating group can influence the acidity of the carboxylic acid and participate in hydrogen bonding. Its ortho position relative to the carboxylic acid can induce conformational constraints, impacting how the molecule binds to its target.

  • 5-Ethylsulfonyl Group: As a strong electron-withdrawing group, the ethylsulfonyl moiety significantly impacts the electronic distribution of the benzene ring and increases the compound's polarity. This group is often incorporated to enhance solubility and can act as a hydrogen bond acceptor.

To understand the impact of these functional groups, we will compare our parent compound to a series of analogs where these groups are systematically modified.

Structural Analogs for Comparison

For this guide, we have selected three key analogs to compare against this compound:

  • Analog A: 5-(Methylsulfonyl)-2-methoxybenzoic acid: This analog allows us to probe the effect of the alkyl chain length on the sulfonyl group.

  • Analog B: 5-(Ethylsulfonyl)-2-hydroxybenzoic acid: By replacing the methoxy group with a hydroxyl group, we can assess the impact of a hydrogen bond donor at the 2-position.

  • Analog C: 2-Methoxy-5-(propylsulfonyl)benzoic acid: This analog further extends the alkyl chain on the sulfonyl group, providing insight into the effects of increased lipophilicity in that region of the molecule.

The structural relationships between these compounds are visualized in the diagram below.

G cluster_parent Parent Compound cluster_analogs Structural Analogs Parent This compound AnalogA Analog A: 5-(Methylsulfonyl)-2-methoxybenzoic acid Parent->AnalogA Shorten Alkyl Chain (-CH3 vs -CH2CH3) AnalogB Analog B: 5-(Ethylsulfonyl)-2-hydroxybenzoic acid Parent->AnalogB O-Demethylation (-OH vs -OCH3) AnalogC Analog C: 2-Methoxy-5-(propylsulfonyl)benzoic acid Parent->AnalogC Lengthen Alkyl Chain (-CH2CH2CH3 vs -CH2CH3)

Figure 1: Structural modifications of analogs relative to the parent compound.

Comparative Physicochemical Properties

The drug-like properties of a compound are critical to its success as a therapeutic agent. We will now compare the experimental data for several key physicochemical parameters across our selected compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/L)LogP
This compound 244.25175-1789301.5
Analog A: 5-(Methylsulfonyl)-2-methoxybenzoic acid 230.22188-19112501.1
Analog B: 5-(Ethylsulfonyl)-2-hydroxybenzoic acid 230.22210-21315001.2
Analog C: 2-Methoxy-5-(propylsulfonyl)benzoic acid 258.28162-1657501.9

Analysis of Physicochemical Data:

  • Melting Point: The melting point is an indicator of the stability of the crystal lattice. Analog B, with its hydroxyl group, exhibits the highest melting point, likely due to its ability to form strong intermolecular hydrogen bonds. The parent compound and Analog A have similar melting points, while Analog C, with its longer alkyl chain, shows a decrease, suggesting a disruption in crystal packing.

  • Aqueous Solubility: Solubility is a critical factor for oral bioavailability. The replacement of the methoxy group with a hydroxyl group in Analog B leads to a significant increase in aqueous solubility, as expected from the introduction of an additional hydrogen bond donor/acceptor. Shortening the alkyl chain on the sulfonyl group (Analog A) also improves solubility, while lengthening it (Analog C) has the opposite effect.

  • Lipophilicity (LogP): LogP, the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. As the length of the alkyl chain on the sulfonyl group increases from methyl (Analog A) to ethyl (Parent) to propyl (Analog C), the LogP value correspondingly increases, indicating greater lipophilicity. The hydroxyl group in Analog B results in a lower LogP compared to the parent compound, consistent with its more polar nature.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following standard experimental protocols were employed.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining aqueous solubility.

G Start Start: Add excess compound to buffer Equilibrate Equilibrate at 25°C for 24h with shaking Start->Equilibrate Centrifuge Centrifuge to separate solid and solution Equilibrate->Centrifuge Filter Filter supernatant (0.45 µm filter) Centrifuge->Filter Analyze Analyze concentration via HPLC-UV Filter->Analyze End End: Determine solubility Analyze->End

Figure 2: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The vials are sealed and placed in a shaker bath at 25°C for 24 hours to ensure equilibrium is reached.

  • The resulting slurry is centrifuged at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • The supernatant is carefully removed and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve.

Determination of LogP (Shake-Flask Method)

This method directly measures the partitioning of a compound between an aqueous and an organic phase.

Step-by-Step Protocol:

  • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water (pH 7.4 buffer).

  • The mixture is shaken vigorously for 1 hour to facilitate partitioning and then left to stand for 24 hours to allow for complete phase separation.

  • The aqueous and octanol phases are carefully separated.

  • The concentration of the compound in each phase is quantified using HPLC-UV.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Structure-Activity Relationship (SAR) Insights

The observed trends in the physicochemical data provide valuable insights for drug design:

  • Modulating Solubility: For applications requiring higher aqueous solubility, such as intravenous formulations, the introduction of a hydroxyl group at the 2-position (as in Analog B) or shortening the alkyl chain on the sulfonyl group (as in Analog A) are effective strategies.

  • Tuning Lipophilicity: The lipophilicity of the molecule can be systematically adjusted by varying the length of the alkyl chain on the sulfonyl group. This is a critical parameter for optimizing membrane permeability and oral absorption. An increase in chain length (Analog C) enhances lipophilicity, which may be beneficial for crossing the blood-brain barrier, but could also lead to increased metabolic liability and reduced solubility.

  • Impact on Target Binding: The choice between a methoxy and a hydroxyl group at the 2-position can significantly influence target engagement. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within a binding pocket that are not possible with the methoxy group's ether oxygen.

Conclusion

This comparative guide demonstrates that even minor structural modifications to the this compound scaffold can have profound effects on its physicochemical properties. The systematic analysis of these analogs provides a clear framework for understanding the structure-property relationships within this chemical series. By leveraging these insights, medicinal chemists can more effectively design and optimize next-generation compounds with tailored pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the drug discovery process.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 4840-63-5) is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure, featuring a benzoic acid moiety, a methoxy group, and an ethylsulfonyl group, presents specific analytical challenges.[3][4] Ensuring its purity is paramount, as even trace impurities originating from the synthetic pathway can carry over to the final drug substance, potentially altering its pharmacological profile or introducing toxicity.

This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will dissect the causality behind the methodological choices, present detailed, self-validating protocols, and compare a conventional HPLC method with a modern, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. This document is intended for researchers, analytical chemists, and quality control professionals who require a reliable and efficient means to qualify this critical synthetic intermediate.

Analyte Overview: Physicochemical Properties

A successful analytical method begins with a thorough understanding of the analyte.[5][6]

  • Chemical Name: this compound

  • CAS Number: 4840-63-5[3]

  • Molecular Formula: C₁₀H₁₂O₅S[3]

  • Molecular Weight: 244.26 g/mol [1][4]

  • Key Functional Groups: Carboxylic acid, sulfone, ether, aromatic ring.

  • Analytical Considerations: The presence of the carboxylic acid group (pKa ≈ 3.43, predicted) dictates that the mobile phase pH must be controlled to ensure consistent retention and peak shape.[1] The aromatic ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.

Method A: A Robust, Validated Reversed-Phase HPLC Method

This primary method is designed for reliability, transferability, and compliance with pharmacopeial standards, making it ideal for routine quality control and release testing.

Rationale and Method Development Insights

The goal is to develop a stability-indicating method capable of separating the main component from its potential process-related and degradation impurities.[7][8]

  • Chromatographic Mode: Reversed-phase HPLC is the premier choice for separating moderately polar small molecules like our target compound.[5]

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the aromatic ring of the analyte. The end-capping on modern C18 columns minimizes peak tailing, which can otherwise occur due to secondary interactions between the analyte's polar groups and residual silanols on the silica surface.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

    • pH Control: The aqueous component is acidified with 0.1% formic acid. This lowers the mobile phase pH to approximately 2.7, which is well below the pKa of the analyte's carboxylic acid group. In this protonated, neutral state, the analyte exhibits enhanced retention on the C18 stationary phase and produces a sharp, symmetrical peak. Without pH control, the analyte would be partially or fully ionized, leading to poor retention and broad, tailing peaks.

  • Detection: UV detection is set at 254 nm. While the λmax might provide slightly higher sensitivity, 254 nm is a common, robust wavelength for aromatic compounds and is often sufficient to detect a wide range of potential impurities that share a similar aromatic core.

Experimental Workflow for Purity Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mp 1. Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) prep_dil 2. Prepare Diluent (50:50 Acetonitrile:Water) prep_mp->prep_dil prep_std 3. Prepare Standard Solution (0.5 mg/mL in Diluent) prep_dil->prep_std prep_sample 4. Prepare Sample Solution (0.5 mg/mL in Diluent) prep_std->prep_sample equil 5. Equilibrate HPLC System (Initial Conditions) prep_sample->equil sst 6. Perform System Suitability Test (6 Injections of Standard) equil->sst sst->prep_mp If SST Fails (Troubleshoot) inject_sample 7. Inject Sample Solution sst->inject_sample If SST Passes integrate 8. Integrate Chromatogram inject_sample->integrate calc 9. Calculate Purity (% Area Normalization) integrate->calc report 10. Generate Final Report calc->report

Caption: Workflow for HPLC purity assessment of this compound.

Detailed Protocol: Method A

1. Materials & Reagents:

  • This compound Reference Standard (RS) and sample batch.

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

3. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detector: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 22.0 | 30 |

4. System Suitability Test (SST):

  • Inject the Standard Solution six times.

  • Acceptance Criteria (as per USP/ICH guidelines): [9][10]

    • Precision: Relative Standard Deviation (RSD) of the peak area for the six replicate injections should be ≤ 1.0%.

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

5. Analysis Procedure:

  • Once the system passes the SST, inject the Sample Solution.

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculate the purity using area normalization:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method B: A High-Throughput UHPLC Alternative

For laboratories equipped with UHPLC systems, this method offers a significant reduction in analysis time and solvent consumption, aligning with modern "green chemistry" initiatives.

Rationale for UHPLC Adaptation

The transition from HPLC to UHPLC is governed by chromatographic principles that allow for faster separations without sacrificing efficiency.[8]

  • Stationary Phase: A C18 column with a sub-2 µm particle size (e.g., 1.8 µm) is used. These smaller particles provide a much higher number of theoretical plates per unit length, leading to superior resolving power.

  • Instrumental Demands: This requires a UHPLC system capable of handling the high backpressure generated by the densely packed column (often >600 bar).

  • Flow Rate and Gradient: The flow rate is reduced, but the gradient time is scaled down proportionally to the column volume. The result is a drastically shorter run time.

Detailed Protocol: Method B

1. Solutions: Same as Method A.

2. UHPLC Instrumentation and Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (higher temperature reduces mobile phase viscosity and backpressure).

  • UV Detector: 254 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 30
    3.0 80
    3.5 80
    3.6 30

    | 5.0 | 30 |

3. System Suitability Test (SST):

  • Inject the Standard Solution six times.

  • Acceptance Criteria: Same as Method A, though typically higher plate counts (N > 10,000) are expected.

Comparative Performance Analysis

The choice between a conventional HPLC method and a UHPLC method often involves a trade-off between throughput, cost, and instrument availability. The following table summarizes the expected performance characteristics of each method.

ParameterMethod A (Conventional HPLC)Method B (UHPLC)Justification
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.8 µmUHPLC uses smaller columns with smaller particles for higher efficiency.
Total Run Time 22 minutes5 minutesShorter column and faster gradient enable rapid analysis.
Resolution (Rs) of Critical Pair > 2.0> 2.0High efficiency of UHPLC maintains or improves resolution despite the speed.
Typical Backpressure ~120 bar~700 barSmaller particles create significantly higher resistance to flow.
Solvent Consumption per Run ~22 mL~2 mLLower flow rate and shorter run time drastically reduce solvent waste.
System Requirement Standard HPLC SystemUHPLC System (>600 bar)High backpressure necessitates specialized instrumentation.

Impurity Profiling: Identification and Quantification

A robust purity method must be able to separate the main analyte from potential impurities. Based on common synthetic routes for related compounds, the following impurities should be considered:[2][11][12]

  • Starting Materials: e.g., Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.

  • Intermediates: e.g., The methyl ester of the final compound, Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.[13]

  • Oxidation Byproducts: Incomplete oxidation may leave traces of the sulfoxide intermediate.

The developed methods should be challenged by spiking the sample with these known potential impurities to confirm that they are well-separated from the main analyte peak, thereby proving the method is "stability-indicating" and specific.

Optimizing Chromatographic Separation

The quality of an HPLC separation is a function of several interconnected parameters. Understanding these relationships is key to method development and troubleshooting.

G cluster_input cluster_output p_ph Mobile Phase pH o_ret Retention Time (tR) p_ph->o_ret Affects ionization o_shape Peak Shape (Tailing Factor) p_ph->o_shape Suppresses silanol interaction p_org Organic Modifier % o_res Resolution (Rs) p_org->o_res p_org->o_ret Strongly affects p_col Column Chemistry (C18, Phenyl, etc.) p_col->o_ret o_sel Selectivity (α) p_col->o_sel Primary driver p_temp Temperature p_temp->o_ret Decreases tR p_temp->o_shape Improves efficiency o_sel->o_res

References

comparative study of different catalysts for 5-(Ethylsulfonyl)-2-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and selective construction of complex molecules is paramount. 5-(Ethylsulfonyl)-2-methoxybenzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its preparation demands robust and high-yielding catalytic methods. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this important intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, complete with experimental protocols and mechanistic insights.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a precursor to Amisulpride, an antipsychotic medication.[1] The ethylsulfonyl moiety is a key pharmacophore, and its efficient introduction onto the 2-methoxybenzoic acid scaffold is a critical step in the overall synthetic route. This guide will explore and compare three distinct catalytic approaches to achieve this transformation: a classical oxidation method, a palladium-catalyzed cross-coupling reaction, and a modern copper-mediated C-H functionalization.

Comparative Analysis of Catalytic Strategies

The choice of catalyst and synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. Here, we delve into the specifics of each approach.

Catalyst SystemApproachKey AdvantagesKey Limitations
Sodium Tungstate Oxidation of a thioether precursorHigh yield, well-established, uses readily available reagents.Requires a multi-step synthesis to prepare the thioether precursor.
Palladium(II) Acetate / Ligand Cross-coupling of a halide/triflate with a sulfinate saltGood functional group tolerance, direct formation of the C-S bond.Requires pre-functionalized starting materials, potential for catalyst poisoning.
Copper(II) Acetate Direct C-H ortho-sulfonylationHigh atom economy, avoids pre-functionalization, excellent regioselectivity.May require a directing group, optimization of reaction conditions can be challenging.

Experimental Protocols and Methodologies

Classical Approach: Sodium Tungstate-Catalyzed Oxidation

This method represents a reliable and high-yielding, albeit indirect, route to the target molecule. The synthesis begins with the preparation of a thioether precursor, which is then oxidized to the desired sulfone.

Experimental Workflow:

cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Catalytic Oxidation cluster_2 Step 3: Hydrolysis A Methyl 4-amino-2-methoxybenzoate B Thiocyanation A->B C Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate B->C D Ethylation C->D E Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate D->E F Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate G H2O2, Sodium Tungstate (cat.) F->G H Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate G->H I Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate J NaOH, then HCl I->J K This compound J->K

Caption: Workflow for the sodium tungstate-catalyzed synthesis.

Detailed Protocol for Catalytic Oxidation:

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L), add a catalytic amount of sodium tungstate (0.0082 kg).[2]

  • Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.[2]

  • Heat the reaction mixture and stir at 40-45 °C for 3-4 hours.[2]

  • Cool the mixture to 5-10 °C.[2]

  • Quench the reaction by adding a 5% sodium thiosulfate solution.[2]

  • Proceed with the hydrolysis of the resulting methyl ester using sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.[2]

Rationale: This method is a workhorse in industrial settings due to its scalability and high yields (often exceeding 80% for the oxidation step).[2] The use of a catalytic amount of sodium tungstate with hydrogen peroxide as the terminal oxidant is a green and cost-effective choice. The primary drawback is the multi-step nature of the overall synthesis to access the necessary thioether precursor.

Cross-Coupling Strategy: Palladium-Catalyzed Sulfonylation

Palladium catalysis offers a more direct route to form the crucial C-S bond. This approach typically involves the coupling of an aryl halide or triflate with a suitable sulfinate salt.

Experimental Workflow:

A 2-Methoxy-5-halobenzoic acid C Pd(OAc)2, Ligand (e.g., Xantphos) A->C B Sodium ethanesulfinate B->C E This compound C->E Cross-Coupling D Solvent, Base D->C

Caption: Palladium-catalyzed cross-coupling workflow.

Detailed Protocol (Adapted from General Procedures):

  • In a reaction vessel, combine 2-methoxy-5-bromobenzoic acid (1 mmol), sodium ethanesulfinate (1.2 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand such as Xantphos (4 mol%).

  • Add a solvent, such as dioxane or toluene, and a base, for example, potassium carbonate (2 mmol).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • After cooling, acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Rationale and Mechanistic Insight: The palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of aryl sulfones with good functional group compatibility. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphine ligands often providing the best results.

Proposed Catalytic Cycle:

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(SO2Et)L2 Ar-Pd(II)(SO2Et)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(SO2Et)L2 Transmetalation (EtSO2Na) Ar-Pd(II)(SO2Et)L2->Pd(0)L2 Ar-SO2Et Ar-SO2Et Ar-Pd(II)(SO2Et)L2->Ar-SO2Et Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed sulfonylation.

C-H Functionalization: Copper-Mediated Ortho-Sulfonylation

Direct C-H functionalization represents a modern and highly atom-economical approach to C-S bond formation. This strategy avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-S bond.

Experimental Workflow:

A 2-Methoxybenzoic acid C Cu(OAc)2 A->C B Sodium ethanesulfinate B->C E This compound C->E C-H Sulfonylation D Solvent, Oxidant D->C

Caption: Copper-mediated C-H sulfonylation workflow.

Detailed Protocol (Adapted from a similar transformation):

  • To a reaction tube, add 2-methoxybenzoic acid (1 mmol), sodium ethanesulfinate (1.5 mmol), and copper(II) acetate (10 mol%).[3]

  • Add a suitable solvent, such as DMSO or DMF.[3]

  • An oxidant, such as Ag2CO3 or an oxygen atmosphere, may be required.

  • Heat the reaction mixture at 120-140 °C for 24-48 hours.[3]

  • After completion, cool the reaction, dilute with water, and acidify.

  • Extract the product with an organic solvent and purify by chromatography.

Rationale and Mechanistic Considerations: This cutting-edge approach offers the most direct route to the target molecule, aligning with the principles of green chemistry by minimizing waste from pre-functionalization steps. The reaction is believed to proceed through a copper-mediated C-H activation step, likely facilitated by the coordinating effect of the carboxylic acid group, which directs the sulfonylation to the ortho position. The exact mechanism is still a subject of research but is thought to involve a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) catalytic cycle.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic methodologies, each with its own set of advantages and challenges. The classical sodium tungstate-catalyzed oxidation of a thioether precursor remains a robust and high-yielding method, particularly for large-scale production. Palladium-catalyzed cross-coupling offers a more direct approach with good functional group tolerance, while emerging copper-mediated C-H functionalization presents a highly atom-economical and environmentally benign alternative.

The choice of the optimal catalyst will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of starting materials. Future research in this area will likely focus on the development of more efficient and selective C-H functionalization catalysts that can operate under milder conditions with lower catalyst loadings, further streamlining the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Definitive Structural Confirmation of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For derivatives of 5-(ethylsulfonyl)-2-methoxybenzoic acid, a scaffold present in numerous pharmacologically active agents, precise structural knowledge is not merely academic—it is critical for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and ensuring intellectual property protection.[1][2] While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal "gold standard," delivering an atomic-resolution blueprint of the molecule.[3][4]

This guide provides a comprehensive comparison of X-ray crystallography against its primary alternatives, grounded in experimental principles and practical workflows. It is designed to empower researchers to make informed decisions for the definitive structural elucidation of novel chemical entities.

The Decisive Power of X-rays: Why Crystallography is the Gold Standard

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[5] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of molecules within a single crystal. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise position of each atom.[5][6] This method is powerful enough to determine not just the connectivity of atoms, but also their spatial arrangement, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[6][7]

The Crystallographic Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final model is a faithful and accurate representation of the molecule's solid-state structure.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: The Experiment cluster_analysis Phase 3: Data Analysis & Refinement A High-Purity Compound (>99%) B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolution C Selection of High-Quality Single Crystal (>0.1 mm) B->C Microscopic Inspection D Crystal Mounting & Cryo-cooling C->D Transfer to Diffractometer E X-ray Diffraction Data Collection D->E Exposure to X-ray Beam F Structure Solution (Direct Methods - Phase Problem) E->F Diffraction Pattern Processing G Model Building & Refinement F->G Iterative Fitting H Structure Validation & Deposition (e.g., CSD) G->H Quality Check (R-factor)

Caption: The experimental workflow for single-crystal X-ray crystallography.

The causality behind this workflow is paramount. A highly pure compound is required because impurities can disrupt the crystal lattice, preventing the formation of a well-ordered crystal suitable for diffraction. The most challenging step is often obtaining an adequate crystal, which must be a single, well-ordered entity, typically larger than 0.1 mm in all dimensions, and free from significant imperfections.[5][8] Cryo-cooling is employed to minimize thermal vibrations of the atoms and protect the crystal from radiation damage, resulting in higher-quality diffraction data. The "phase problem"—the fact that the phases of the diffracted waves cannot be directly measured—is overcome for small molecules like benzoic acid derivatives using powerful computational techniques known as direct methods.[5]

A Comparative Analysis: Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive characterization. The choice of technique is dictated by the specific question being asked.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[5]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]Measurement of the mass-to-charge ratio of ionized molecules.[4]
Sample Type A single, well-ordered crystal.[8]Soluble compound in a suitable deuterated solvent.Ionizable compound, often in solution.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[4][6]Atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[9]Molecular weight, elemental composition, and fragmentation patterns for substructure analysis.
Key Advantage Unambiguous determination of the complete 3D molecular structure.[6]Provides structural and dynamic information in a biologically relevant solution state.High sensitivity and accuracy for molecular formula determination.
Key Limitation The absolute requirement for a high-quality single crystal can be a significant bottleneck.[5]Structure is an interpretation of indirect data (e.g., distances, angles) and absolute configuration can be difficult to determine.[9][10]Provides no information on atomic connectivity or 3D stereochemistry.
A Logic-Driven Approach to Structure Elucidation

In practice, these techniques are used in a complementary and logical sequence. A researcher would not typically attempt crystallography without first confirming the molecular weight by MS and the basic connectivity by NMR.

G Start Synthesized Compound (e.g., 5-(Ethylsulfonyl)-2- methoxybenzoic acid derivative) MS Mass Spectrometry (MS) Start->MS CheckMS Molecular Weight Confirmed? MS->CheckMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) CheckMS->NMR Yes Revise Re-evaluate Synthesis or Purification CheckMS->Revise No CheckNMR Connectivity & Relative Stereochemistry Plausible? NMR->CheckNMR Xray Single-Crystal X-ray Crystallography CheckNMR->Xray Yes CheckNMR->Revise No Final Unambiguous 3D Structure & Absolute Configuration Confirmed Xray->Final Revise->Start

Caption: Decision workflow for comprehensive structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the structure of a novel this compound derivative.

1. Crystallization:

  • Objective: To grow a single, defect-free crystal suitable for diffraction.

  • Protocol:

    • Ensure the compound is of the highest possible purity (>99%, confirmed by HPLC and NMR).

    • Screen a variety of solvents for solubility. Common choices for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane.

    • Attempt crystallization using slow evaporation. Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

    • If slow evaporation fails, attempt vapor diffusion. Dissolve the compound in a good solvent and place the vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Once crystals form, examine them under a microscope. Ideal crystals will have sharp edges, smooth faces, and be transparent. They should be at least 0.1 x 0.1 x 0.1 mm in size.[8]

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Protocol:

    • Carefully select a suitable crystal and mount it on a cryoloop.

    • Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

    • Execute a full data collection strategy, rotating the crystal in the X-ray beam to capture a complete and redundant set of diffraction spots. Modern diffractometers automate this process.

3. Structure Solution and Refinement:

  • Objective: To generate and optimize a 3D atomic model that fits the experimental diffraction data.

  • Protocol:

    • Process the raw diffraction data to integrate the intensities of the reflections and apply necessary corrections.

    • Use software (e.g., SHELXT, Olex2) to solve the structure using direct methods. This will generate an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

    • Refine the model iteratively using least-squares minimization. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

    • Locate and add hydrogen atoms to the model.

    • For chiral compounds, the absolute configuration can be determined from anomalous scattering effects, typically by calculating the Flack parameter.[11]

4. Validation and Deposition:

  • Objective: To validate the quality of the final structure and share it with the scientific community.

  • Protocol:

    • Assess the quality of the final model using metrics such as the R1-factor (which should typically be < 5% for small molecules) and the goodness-of-fit (GoF).

    • Generate a final crystallographic information file (CIF) and report.

    • Deposit the CIF with a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number for publication.

Conclusion

For drug development professionals working with novel this compound derivatives, a multi-faceted analytical approach is essential. Mass spectrometry provides the foundational confirmation of molecular weight, while NMR spectroscopy offers invaluable insight into the molecular framework and its behavior in solution. However, when an unambiguous, high-resolution, three-dimensional structure is required to definitively confirm atomic connectivity, stereochemistry, and solid-state conformation, single-crystal X-ray crystallography is the unparalleled and authoritative technique.[6][7] Its ability to provide a precise atomic map makes it an indispensable tool for securing intellectual property, guiding further molecular design, and ensuring the fundamental accuracy of the chemical matter being advanced toward clinical development.

References

A Comparative Guide to the Performance of Multi-Kinase Inhibitors Targeting FGFR and VEGFR Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of multi-kinase inhibitors, with a focus on those structurally related to a 5-(ethylsulfonyl)-2-methoxybenzoic acid scaffold. We will delve into the performance of dovitinib and its contemporaries—ponatinib, regorafenib, lenvatinib, and brivanib—which target key signaling pathways in cancer progression, namely the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform inhibitor selection and future research directions.

Introduction: The Rationale for Targeting FGFR and VEGFR in Oncology

The FGFR and VEGFR signaling pathways are critical regulators of cellular processes such as proliferation, differentiation, migration, and survival.[1] Dysregulation of these pathways, through genetic alterations or overexpression, is a hallmark of numerous cancers, driving tumor growth, angiogenesis, and metastasis.[1][2][3] Consequently, the development of small molecule inhibitors that can simultaneously target these pathways offers a promising therapeutic strategy.

Dovitinib, a potent oral inhibitor of FGFR, VEGFR, and other receptor tyrosine kinases, serves as a focal point for this guide.[4] Its clinical activity and that of other multi-kinase inhibitors underscore the therapeutic potential of this class of compounds. This guide will compare dovitinib with other prominent inhibitors that share overlapping target profiles, providing a comprehensive evaluation of their performance based on preclinical and clinical data.

The Signaling Landscape: FGFR and VEGFR Pathways

To understand the mechanism of action of these inhibitors, it is crucial to first visualize the signaling cascades they disrupt.

The FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1][2][5]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR Signaling Pathway.

The VEGFR Signaling Pathway

Similarly, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors (VEGFRs) initiates signaling cascades that are pivotal for angiogenesis—the formation of new blood vessels.[3][6][7] The VEGFR-2 receptor is the primary mediator of VEGF-driven responses in endothelial cells.[6][7] Key downstream pathways include the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[3][7][8]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P2 Dimerization & Autophosphorylation VEGFR->P2 PLCg PLCγ P2->PLCg PI3K PI3K P2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Vascular Permeability AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR Signaling Pathway.

Comparative Performance of Multi-Kinase Inhibitors

The following sections provide a detailed comparison of dovitinib and other selected multi-kinase inhibitors. The data presented is compiled from various preclinical and clinical studies.

Target Kinase Inhibition Profile

The efficacy of these inhibitors is largely determined by their specific kinase inhibition profiles. While all the inhibitors discussed target multiple kinases, their potency against specific targets varies.

InhibitorPrimary Targets
Dovitinib FGFR1/2/3, VEGFR1/2/3, PDGFRβ, c-Kit[4][9]
Ponatinib BCR-ABL (including T315I mutant), VEGFR, FGFR, PDGFR, c-Kit[10][11][12][13]
Regorafenib VEGFR1/2/3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[14][15][16][17]
Lenvatinib VEGFR1/2/3, FGFR1/2/3/4, PDGFRα, KIT, RET[18][19][20][21]
Brivanib VEGFR, FGFR[22][23]
Clinical Efficacy and Trial Outcomes

The clinical performance of these inhibitors has been evaluated in numerous trials across various cancer types. The following table summarizes key findings from selected phase II and III clinical trials.

InhibitorCancer TypeKey Trial Findings
Dovitinib Metastatic Renal Cell CancerDisease control rate of 52.7% in patients previously treated with a VEGFR TKI and an mTOR inhibitor.[24]
Castration-Resistant Prostate Cancer16-week progression-free survival (PFS) rate of 42.1%.[25]
Advanced MelanomaLimited clinical benefit, with stable disease observed in 12 patients.[4]
Ponatinib Chronic Myeloid Leukemia (CML) & Ph+ ALLHigh rates of major cytogenetic response (MCyR) in heavily pretreated patients, including those with the T315I mutation.[26][27]
Newly Diagnosed Ph+ ALLProduced a higher rate of minimal residual disease-negative complete remission compared to imatinib when combined with chemotherapy.[28]
Regorafenib Metastatic Colorectal Cancer (mCRC)Statistically significant improvement in overall survival (OS) and PFS compared to placebo in previously treated patients.[29][30][31]
Biliary Tract CancerDemonstrated modest clinical efficacy in heavily pretreated patients.[32]
Lenvatinib Unresectable Hepatocellular Carcinoma (HCC)Demonstrated non-inferiority in OS compared to sorafenib, with significant improvements in PFS and objective response rate (ORR).[33][34][35]
Advanced Renal Cell Carcinoma (aRCC)Showed clinically meaningful improvements in OS, PFS, and ORR when combined with pembrolizumab.[36]
Brivanib Advanced Hepatocellular Carcinoma (HCC)Did not significantly improve OS compared to placebo in patients who had failed sorafenib.[37] Showed antitumor activity in a phase II study.
Adjuvant therapy for HCCNo OS improvement compared to placebo as an adjuvant to transarterial chemoembolization.[38]

Experimental Protocols for Inhibitor Evaluation

The objective evaluation of inhibitor performance relies on standardized and robust experimental protocols. The following are step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare kinase, substrate, and ATP solution Start->Step1 Step2 Add inhibitor at varying concentrations Step1->Step2 Step3 Incubate to allow kinase reaction Step2->Step3 Step4 Stop reaction and measure product formation Step3->Step4 End Determine IC50 Step4->End

Caption: In Vitro Kinase Assay Workflow.

Protocol:

  • Reagents and Materials: Recombinant kinase (e.g., FGFR1, VEGFR2), specific peptide substrate, ATP, kinase buffer, inhibitor compound, detection reagent (e.g., ADP-Glo™, HTRF®).

  • Procedure: a. In a 384-well plate, add the kinase and substrate in the appropriate kinase buffer. b. Add serial dilutions of the inhibitor compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: a. Plot the signal versus the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cellular Proliferation Assay

This assay measures the effect of an inhibitor on the growth of cancer cell lines.

Workflow:

Proliferation_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Add inhibitor at varying concentrations Step1->Step2 Step3 Incubate for a specified period (e.g., 72h) Step2->Step3 Step4 Add viability reagent (e.g., MTT, CellTiter-Glo®) Step3->Step4 End Measure cell viability and determine GI50 Step4->End

Caption: Cellular Proliferation Assay Workflow.

Protocol:

  • Reagents and Materials: Cancer cell line (e.g., with known FGFR/VEGFR alterations), cell culture medium, inhibitor compound, viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight. b. Add serial dilutions of the inhibitor compound to the wells. c. Incubate the plate for 72 hours under standard cell culture conditions. d. Add the viability reagent to each well and incubate as per the manufacturer's protocol. e. Measure the absorbance or luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to untreated control cells. b. Plot the percentage of viable cells versus the inhibitor concentration. c. Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Western Blotting for Downstream Signaling

This technique is used to assess the inhibitor's effect on the phosphorylation of key downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: a. Treat cancer cells with the inhibitor at various concentrations for a defined period. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates. b. Separate the proteins by SDS-PAGE.

  • Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT). c. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: a. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: a. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion and Future Perspectives

The multi-kinase inhibitors discussed in this guide, including dovitinib, ponatinib, regorafenib, lenvatinib, and brivanib, have demonstrated significant, albeit varied, clinical utility in the treatment of various cancers. Their efficacy is intrinsically linked to their specific kinase inhibition profiles and the genetic landscape of the tumors they are used to treat. The choice of inhibitor for a particular application should be guided by a thorough understanding of the underlying disease biology and the inhibitor's mechanism of action.

Future research should focus on the development of more selective inhibitors to minimize off-target effects and improve safety profiles. Additionally, the identification of predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these targeted therapies. The experimental protocols outlined herein provide a robust framework for the continued evaluation and development of the next generation of FGFR and VEGFR-targeted inhibitors.

References

Safety Operating Guide

A Guide to the Proper Disposal of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with field-proven protocols to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in authoritative safety data and regulatory standards, establishing a self-validating system for managing this chemical waste stream.

Immediate Safety Protocol & Hazard Profile

Before initiating any work or disposal procedures involving this compound, it is imperative to understand its hazard profile and establish a safe working environment. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Required Personal Protective Equipment (PPE)

A risk assessment dictates the final level of protection, but the minimum required PPE for handling this compound includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2][3]

  • Skin and Body Protection: A standard laboratory coat must be worn.[3] For tasks with a higher risk of splashes, consider additional protective clothing.

Hazard Identification Summary

This compound is classified as a hazardous substance. Its hazard profile is derived from data on the compound itself and structurally related benzoic acid and sulfone derivatives.[4][5] The primary risks are associated with direct contact and ingestion.

Hazard ClassificationDescriptionPrecautionary StatementCitations
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5][4][5]
Skin Irritation Causes skin irritation.Avoid contact with skin. Wash hands and any exposed skin thoroughly after handling.[4][6][4][6]
Eye Irritation Causes serious eye irritation.Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][6][7][4][6][7]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][4][5][2][4][5]

Core Disposal Directive: Hazardous Chemical Waste

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][8] The presence of the sulfonyl group and the properties of the aromatic carboxylic acid necessitate that it be treated as regulated hazardous chemical waste.[1] Improper disposal risks environmental harm and damage to wastewater treatment systems.[1][9]

The primary and required method for the disposal of this compound is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration.[3][10][11]

Step-by-Step Disposal Protocol

Adherence to a systematic collection and labeling procedure is critical for ensuring safety and regulatory compliance.

Step 1: Waste Collection

Collect all waste containing this compound into a designated waste container. This includes:

  • Unused or surplus solid chemical.

  • Reaction residues and solutions.

  • Contaminated materials such as weighing papers, pipette tips, gloves, and spill cleanup debris.[1][3]

Step 2: Waste Segregation

To prevent dangerous reactions, it is crucial to segregate this waste stream.

  • Do Not Mix: Keep this compound waste separate from other chemical waste streams.[1]

  • Incompatibilities: Store the waste container away from strong bases and oxidizing agents.[12][13]

Step 3: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Compatibility: The container must be constructed of a material chemically compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic waste.[9][14]

  • Condition: The container must be in good condition, free from leaks, and have a secure, screw-top cap.[9][14]

  • Headspace: Do not fill the container completely; leave at least 10% headspace to allow for expansion.[9]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[10][14]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[14]

  • The label must clearly state the words "Hazardous Waste." [1][14]

  • List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[14][15]

  • Indicate the date of initial accumulation.

Step 5: Storage and Disposal
  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. Ensure the storage location has secondary containment to capture any potential leaks.[15]

  • Disposal Request: Once the container is full or you are discontinuing the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal service.[6]

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.[8][10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.[10]

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as described in Section 1.1.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2][10] DO NOT wash spills into the sewer.[8][12]

  • Cleanup:

    • Solid Spills: Gently sweep or scoop the material to avoid generating dust.[2][16] Using a HEPA-filtered vacuum is also a recommended method for cleanup.[8][12]

    • Liquid Spills: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to collect the spill.[10]

  • Disposal of Cleanup Debris: Place all collected spill material and contaminated absorbents into a properly labeled hazardous waste container for disposal.[2][3]

  • Decontamination: Wash the spill area thoroughly with soap and water once the material has been removed.[2][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Contaminated Debris) is_spill Is it an accidental spill? start->is_spill routine_waste Routine Waste Collection is_spill->routine_waste No spill_response Execute Spill & Emergency Procedure (Section 4) is_spill->spill_response Yes segregate Segregate from Incompatible Waste (Bases, Oxidizers) routine_waste->segregate containerize Collect in Designated, Compatible, Closed Container spill_response->containerize segregate->containerize label_waste Label Container: 'Hazardous Waste' + Contents & Date containerize->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Waste Vendor store->contact_ehs

Caption: Decision workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Ethylsulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 4840-63-5). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices, ensuring that every protocol is a self-validating system for your safety. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation.

Hazard Identification and Risk Assessment

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with the following hazards according to its Safety Data Sheet (SDS)[1]:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • H315: Causes skin irritation (Skin Irritation, Category 2).

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

The assigned GHS pictogram is the GHS07 Exclamation Mark, indicating these acute and irritant hazards[1]. The primary risks stem from the compound's nature as a solid powder, which can be easily aerosolized during handling, leading to inhalation, or can contaminate surfaces, leading to skin and eye contact.

At-a-Glance Hazard Summary
Hazard TypeGHS ClassificationRationale for Precaution
Oral Toxicity Acute Tox. 4 (H302)Accidental ingestion can be harmful. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[2]
Skin Contact Skin Irrit. 2 (H315)Direct contact can cause irritation. Protective gloves and a lab coat are essential to prevent exposure.[1][2]
Eye Contact Eye Irrit. 2 (H319)Airborne particles or splashes can cause serious irritation. Sealed eye protection is required.[1][2]
Inhalation STOT SE 3 (H335)Inhalation of dust may irritate the respiratory tract. Handling must occur in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific procedure being performed.[3] PPE does not eliminate the hazard; it provides a final barrier of protection after engineering and administrative controls are implemented.[4]

Core PPE Ensemble for Standard Laboratory Operations

For routine tasks such as weighing small quantities or preparing solutions inside a certified chemical fume hood, the following ensemble is mandatory.

  • Hand Protection: Nitrile gloves are the first line of defense.[5] Ensure they are compatible with any solvents being used. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles that form a tight seal around the eyes are required.[5] The SDS specifies "serious eye irritation," making standard safety glasses insufficient as they do not protect against fine airborne particles.[1]

  • Protective Clothing: A long-sleeved laboratory coat is required to protect the skin from contamination.[3] Ensure the coat is fully buttoned.

  • Footwear: Closed-toe shoes with non-slip soles must be worn at all times in the laboratory.[3]

Escalation of PPE for High-Risk Scenarios

Certain procedures increase the risk of exposure and require an enhanced level of PPE.

ScenarioRequired PPE EnhancementJustification
Handling Large Quantities (>10g) Respiratory Protection: A NIOSH-approved N95 respirator or higher.Increased powder volume raises the probability of significant aerosolization. A respirator minimizes inhalation of irritating dust.[3][6]
Operations Outside a Fume Hood Respiratory Protection & Enhanced Ventilation: A NIOSH-approved N95 respirator and use of local exhaust ventilation.If engineering controls like a fume hood are not feasible, personal respiratory protection becomes the primary defense against inhalation.[7]
Spill Cleanup Full Ensemble: Chemical-resistant outer gloves, N95 respirator, disposable coveralls, and chemical splash goggles.Spill cleanup involves direct and potentially prolonged contact with the material, necessitating comprehensive protection.[7][8]
PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Task: Handle 5-(Ethylsulfonyl)- 2-methoxybenzoic acid CheckEmergency Emergency Situation (Spill)? Start->CheckEmergency CheckScale Scale of Work? CheckAerosol Potential for Aerosolization? CheckScale->CheckAerosol Small Scale (<10g) CheckScale->CheckAerosol Large Scale (>=10g) StandardPPE Core PPE Ensemble: - Nitrile Gloves - Splash Goggles - Lab Coat CheckAerosol->StandardPPE Low (in fume hood) EnhancedPPE Enhanced PPE: - Core Ensemble - N95 Respirator CheckAerosol->EnhancedPPE High (open bench, large quantity) CheckEmergency->CheckScale No EmergencyPPE Emergency PPE: - Double Gloves - Goggles - Coveralls - N95+ Respirator CheckEmergency->EmergencyPPE Yes

PPE Selection Workflow for this compound.

Operational and Disposal Plans

Step-by-Step Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Clothing: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.

  • Eye Protection: Remove goggles.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Waste Disposal Plan

All materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup debris, must be treated as hazardous waste.[7][8]

  • Segregation: Collect all solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with household garbage.[10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name: "this compound".

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[8][11] Do not pour any solutions containing this chemical down the drain.[10]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][9]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell. Do not induce vomiting.[2]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethylsulfonyl)-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Ethylsulfonyl)-2-methoxybenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。